Antibacterial agent 109
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H75N7O8 |
|---|---|
Molecular Weight |
902.2 g/mol |
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-15-(azepan-1-ylmethyl)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-[2-[methyl-[(1-quinolin-3-yltriazol-4-yl)methyl]amino]ethyl]-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C50H75N7O8/c1-9-44-38(29-56-21-14-10-11-15-22-56)24-32(2)18-19-42(58)33(3)25-37(20-23-55(8)30-39-31-57(53-52-39)40-26-36-16-12-13-17-41(36)51-28-40)49(34(4)43(59)27-45(60)64-44)65-50-48(62)46(54(6)7)47(61)35(5)63-50/h12-13,16-19,24,26,28,31,33-35,37-38,43-44,46-50,59,61-62H,9-11,14-15,20-23,25,27,29-30H2,1-8H3/b19-18+,32-24+/t33-,34+,35-,37+,38-,43-,44-,46+,47-,48-,49-,50+/m1/s1 |
InChI Key |
IHJKKUFHLWJRNI-HFZQUGABSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent "Compound C2" on Bacterial Membranes
Disclaimer: The designation "Antibacterial agent 109" or "Compound C2" is not a unique identifier and has been used to describe several distinct chemical entities in scientific literature. This guide focuses on the most relevant of these compounds for which the mechanism of action involves the bacterial membrane, with a primary emphasis on a recently identified phenothiazine (B1677639) derivative. Due to the limited public availability of full-text research articles, some experimental protocols are based on established methodologies in the field.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. One critical target in this endeavor is the bacterial cell membrane, a vital structure for cellular integrity and function. This technical guide provides a comprehensive overview of the mechanism of action of a promising phenothiazine-based antibacterial agent, referred to as "Compound C2" in a recent study, on bacterial membranes. Additionally, this guide will briefly cover other distinct antibacterial compounds also designated as "C2" that exhibit membrane-disrupting properties.
Phenothiazine Derivative "Compound C2"
A novel phenothiazine derivative, designated "Compound C2," has demonstrated significant antibacterial activity, particularly against Gram-negative plant pathogenic bacteria. Preliminary evidence strongly suggests a multi-faceted mechanism of action that includes disruption of the bacterial cell membrane and interaction with bacterial DNA.
Quantitative Data
The antibacterial efficacy of the phenothiazine "Compound C2" has been quantified by determining its half-maximal effective concentration (EC50) against several bacterial strains.
| Bacterial Strain | EC50 (µg/mL) |
| Xanthomonas oryzae pv. oryzae | 0.80 |
| Xanthomonas axonopodis pv. citri | 0.31 |
| Pseudomonas syringae pv. actinidiae | 1.91 |
Mechanism of Action on Bacterial Membranes
The primary proposed mechanism of action of phenothiazine "Compound C2" on bacterial membranes involves the induction of oxidative stress and subsequent membrane damage.
-
Generation of Reactive Oxygen Species (ROS): Phenothiazine derivatives are known to promote the formation of ROS within bacterial cells. This leads to lipid peroxidation, damaging the integrity of the bacterial cell membrane.
-
Membrane Permeabilization: The damage to the membrane results in increased permeability, leading to the leakage of essential intracellular components and ultimately cell death.
Interaction with DNA
In addition to its effects on the cell membrane, "Compound C2" is also believed to interact with bacterial DNA, likely through groove binding. This dual-pronged attack on both the bacterial membrane and genetic material contributes to its potent antibacterial activity.
Experimental Protocols
This protocol is a generalized method for determining the levels of intracellular ROS.
-
Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Cell Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Wash the cells twice with a phosphate-buffered saline (PBS) solution.
-
Fluorescent Probe Incubation: Resuspend the bacterial cells in PBS containing a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescein (B58168) diacetate - DCFH-DA). Incubate in the dark.
-
Treatment with "Compound C2": Add "Compound C2" at various concentrations to the bacterial suspension and incubate for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates a higher level of intracellular ROS.
This is a general protocol to assess the interaction of a compound with DNA.
-
Prepare Solutions: Prepare a stock solution of bacterial DNA in a suitable buffer (e.g., Tris-HCl). Prepare stock solutions of "Compound C2" at various concentrations.
-
Spectrophotometric Analysis: Mix the DNA solution with different concentrations of "Compound C2".
-
Record Spectra: Record the UV-Visible absorption spectra of the DNA solution in the presence and absence of "Compound C2".
-
Analyze Results: Changes in the absorption spectrum of the DNA (e.g., hyperchromic or hypochromic shifts) upon the addition of the compound can indicate an interaction.
Visualizations
Caption: Proposed dual-action mechanism of Phenothiazine 'Compound C2'.
Other Antibacterial Agents Designated "Compound C2"
Metabolite from Lactococcus lactis subsp. lactis
A compound isolated from the probiotic strain Lactococcus lactis subsp. lactis, and also
LTX-109: A Technical Guide to a Novel Synthetic Antimicrobial Peptidomimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
LTX-109 is a novel, first-in-class synthetic antimicrobial peptidomimetic (SAMP) engineered for potent and rapid bactericidal and fungicidal activity. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to rapid cell lysis.[1][2][3] This direct physical mechanism contributes to its broad spectrum of activity, which includes notoriously difficult-to-treat drug-resistant pathogens, and a low propensity for the development of microbial resistance.[2][3] Developed for topical applications, LTX-109 has shown promise in clinical trials for the decolonization of methicillin-resistant Staphylococcus aureus (MRSA) and the treatment of skin and soft tissue infections.[2] This guide provides a comprehensive technical overview of LTX-109, including its mechanism of action, antimicrobial spectrum, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new therapeutic agents with novel mechanisms of action. LTX-109 emerges as a promising candidate in this landscape. As a peptidomimetic, it mimics the properties of natural host defense peptides but is optimized for stability and efficacy.[2] Its chemical structure, L-arginyl-2,5,7-tris(1,1-dimethylethyl)-L-tryptophyl-N-(2-phenylethyl)-L-argininamide, confers an amphipathic character that is crucial for its membrane-disrupting activity.[1][4] This document serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to LTX-109.
Mechanism of Action
The primary antimicrobial mechanism of LTX-109 is the rapid and irreversible disruption of microbial cell membranes.[1][2][3] This process is initiated by the electrostatic interaction of the cationic LTX-109 molecule with the negatively charged components of bacterial and fungal cell membranes.[3]
References
The Discovery and Synthesis of LTX-109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-109 is a novel, first-in-class synthetic antimicrobial peptidomimetic (SAMP) developed by Lytix Biopharma.[1][2] It represents a significant advancement in the fight against antibiotic-resistant bacteria. LTX-109 is a tripeptide derivative inspired by bovine lactoferrin, designed to mimic the properties of natural host defense peptides.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to LTX-109.
Discovery and Development
LTX-109 emerged from research focused on creating small, stable, and potent antimicrobial agents that could overcome the limitations of natural antimicrobial peptides, such as susceptibility to proteases.[3] The development of LTX-109 was based on the principle of creating a molecule with a specific balance of cationic and hydrophobic properties to enable potent and rapid disruption of microbial cell membranes.[1][2] LTX-109 has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2] It has progressed through Phase I and II clinical trials for topical applications, such as the decolonization of MRSA in the nasal passages and the treatment of skin infections.[1][4]
Chemical Structure and Properties
LTX-109 is chemically defined as L-arginyl-2,5,7-tris(1,1-dimethylethyl)-L-tryptophyl-N-(2-phenylethyl)-L-argininamide.[1] Its structure is characterized by the presence of two cationic L-arginine residues and a highly hydrophobic modified L-tryptophan residue. This amphipathic nature is crucial for its antimicrobial activity. All eight possible stereoisomers of LTX-109 have been synthesized and evaluated, revealing a strong dependence of antimicrobial and hemolytic activity on the stereochemistry.[1]
Synthesis of LTX-109
The synthesis of LTX-109 is achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a controlled and efficient manner.[5][6] The following protocol is a representative example based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of peptides containing arginine and modified tryptophan residues.
Experimental Protocol: Solid-Phase Peptide Synthesis (Representative)
1. Resin Preparation:
-
A suitable resin, such as a pre-loaded Fmoc-L-Arg(Pbf)-Wang resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) for 1-2 hours, followed by washing with dimethylformamide (DMF).
2. Fmoc Deprotection:
-
The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 20 minutes.[7][8] This exposes the free amine for the next coupling step. The resin is then thoroughly washed with DMF.
3. Amino Acid Coupling:
-
The next Fmoc-protected amino acid (e.g., Fmoc-L-Trp(Boc)-OH or Fmoc-L-Arg(Pbf)-OH) is activated using a coupling reagent. Common coupling agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[9]
-
The activated amino acid solution is added to the resin, and the coupling reaction proceeds for 1-2 hours at room temperature.[6] The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser test.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA.[10]
5. Repetitive Cycles:
-
The deprotection and coupling steps are repeated for each amino acid in the LTX-109 sequence.
6. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.[11] A common cleavage cocktail for peptides containing arginine and tryptophan is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).[6] The reaction is usually carried out for 2-3 hours at room temperature.
7. Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.[12] The crude peptide is then collected by centrifugation, washed with ether, and dried.
-
Purification of the crude peptide is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
8. Characterization:
-
The purified LTX-109 is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Mechanism of Action
The primary mechanism of action of LTX-109 is the rapid disruption of the bacterial cell membrane, leading to cell death.[1][2] This process is initiated by the electrostatic interaction between the positively charged arginine residues of LTX-109 and the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids.[2] This is followed by the insertion of the hydrophobic tryptophan moiety into the lipid bilayer, causing membrane destabilization, pore formation, and ultimately, cell lysis.[1] This membrane-targeting mechanism is believed to contribute to the low propensity for the development of bacterial resistance.[2]
Quantitative Data
The antimicrobial and hemolytic activities of LTX-109 have been extensively evaluated. The following tables summarize key quantitative data.
Table 1: Minimum Inhibitory Concentrations (MIC) of LTX-109 against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | MIC Range (µg/mL) | Reference(s) |
| S. aureus (various strains) | Methicillin-Sensitive (MSSA) & Methicillin-Resistant (MRSA) | 0.03 - 8 | [13] |
| MRSA | - | 2 - 4 | [14] |
| Vancomycin-Intermediate S. aureus (VISA) | Vancomycin-Intermediate | 2 - 4 | [14] |
| Vancomycin-Resistant S. aureus (VRSA) | Vancomycin-Resistant | 2 - 4 | [14] |
| Daptomycin-Nonsusceptible S. aureus | Daptomycin-Nonsusceptible | 2 - 4 | [14] |
| Linezolid-Nonsusceptible S. aureus | Linezolid-Nonsusceptible | 4 | [14] |
Table 2: Hemolytic Activity of LTX-109
| Parameter | Value | Reference(s) |
| EC50 (in PBS) | 720 µg/mL | [15] |
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the guidelines for testing cationic antimicrobial peptides.[16][17][18]
1. Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).[19]
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[19]
2. Peptide Dilution:
-
Prepare a stock solution of LTX-109 in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform two-fold serial dilutions of the peptide in a 96-well polypropylene plate containing MHB to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of LTX-109 that inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of LTX-109 over time.[20][21][22]
1. Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 106 CFU/mL in fresh MHB.
-
Prepare solutions of LTX-109 at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
2. Assay Procedure:
-
Add the LTX-109 solutions to flasks containing the bacterial suspension at the desired concentrations. Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each flask.
3. Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[22]
Hemolysis Assay
This assay is used to determine the lytic activity of LTX-109 against red blood cells.[23][24][25][26][27]
1. Red Blood Cell Preparation:
-
Obtain fresh human or animal red blood cells (RBCs).
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.
-
Prepare a 0.5% (v/v) suspension of RBCs in PBS.
2. Assay Setup:
-
Prepare serial dilutions of LTX-109 in PBS in a 96-well V-bottom plate.
-
Add the RBC suspension to each well.
-
Include a negative control (PBS only, 0% hemolysis) and a positive control (1% Triton X-100, 100% hemolysis).
3. Incubation:
-
Incubate the plate at 37°C for 1 hour.
4. Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
5. Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Biofilm Quantification Assay (Crystal Violet Method)
This assay is used to quantify the effect of LTX-109 on bacterial biofilm formation.[28][29][30][31][32]
1. Biofilm Formation:
-
Inoculate a bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth) in the wells of a 96-well flat-bottom plate.
-
Add different concentrations of LTX-109 to the wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
2. Washing:
-
Carefully remove the planktonic cells by gently washing the wells with PBS.
3. Staining:
-
Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[28]
-
Wash the wells again with PBS to remove excess stain.
4. Solubilization and Quantification:
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.[31]
-
Measure the absorbance of the solubilized stain at 590 nm using a microplate reader.[28] The absorbance is proportional to the amount of biofilm.
Conclusion
LTX-109 is a promising synthetic antimicrobial peptidomimetic with potent and rapid bactericidal activity against a broad range of pathogens, including those with significant antibiotic resistance. Its membrane-disrupting mechanism of action suggests a low potential for the development of resistance. The detailed methodologies and comprehensive data presented in this technical guide provide a valuable resource for researchers and drug development professionals working on novel antimicrobial agents. Further investigation into the clinical applications of LTX-109 is warranted to fully realize its therapeutic potential.
References
- 1. A synthetic antimicrobial peptidomimetic (LTX 109): stereochemical impact on membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. benchchem.com [benchchem.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. actascientific.com [actascientific.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 28. Crystal violet staining protocol | Abcam [abcam.com]
- 29. ableweb.org [ableweb.org]
- 30. researchgate.net [researchgate.net]
- 31. static.igem.org [static.igem.org]
- 32. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Antibacterial Agents and Their Low Propensity for Resistance Development
Executive Summary: The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with mechanisms that circumvent existing resistance pathways. This document provides an in-depth technical overview of three such promising agents: LTX-109, SQ109, and Teixobactin (B611279). While the query "Antibacterial agent 109" is ambiguous, it points toward a class of novel compounds, exemplified by these three, that are characterized by their unique mechanisms of action and a significantly low propensity for inducing bacterial resistance. This guide details their molecular mechanisms, summarizes quantitative efficacy data, provides detailed experimental protocols for resistance evaluation, and visualizes key pathways and workflows.
LTX-109: Membrane-Disrupting Peptidomimetic
Overview and Mechanism of Action
LTX-109 is a synthetic, short peptidomimetic compound designed for topical application. Its mechanism of action is rapid and bactericidal, primarily targeting the integrity of the bacterial cell membrane. LTX-109 binds to negatively charged components of the bacterial membrane, leading to disruption and subsequent cell lysis[1]. This physical disruption of the membrane is a key factor in its low propensity for resistance development, as it is a non-specific target that is difficult for bacteria to modify through single-point mutations[1][2]. It has demonstrated broad-spectrum activity, including against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[1][2].
Low Propensity for Resistance Development
Studies have consistently shown that LTX-109 has a very low tendency to induce resistance. In serial passage experiments with various strains of MRSA and methicillin-sensitive S. aureus (MSSA), the Minimum Inhibitory Concentrations (MICs) for LTX-109 remained stable, varying less than four-fold over 60 passages. In contrast, the MIC for a comparator antibiotic, mupirocin, increased significantly in susceptible strains[3][4]. Furthermore, spontaneous resistance assays demonstrated no resistance development at concentrations up to 8x MIC[3][4].
Quantitative Data Summary: LTX-109 Efficacy
| Organism | Strain Type | MIC Range (mg/L or µg/mL) | Notes | Reference(s) |
| Staphylococcus aureus | MRSA, MSSA | 0.03 - 8 | Includes strains resistant to other antibiotic classes. | [1] |
| Staphylococcus aureus | MRSA, MSSA | 4 - 8 | Initial MIC before serial passage experiments. | [3][4] |
| Staphylococcus aureus | MRSA, VISA, VRSA, etc. | 2 - 4 | Consistent activity regardless of resistance to other agents. | [5] |
VISA: Vancomycin-Intermediate Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus
Key Experimental Protocols
1.4.1. Adaptive Resistance by Serial Passage (Macrodilution Assay) This protocol is designed to assess the potential for bacteria to develop resistance to an antimicrobial agent over multiple generations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
MIC Determination (Day 1): Perform a standard broth macrodilution assay to determine the initial MIC of LTX-109.
-
Serial Passage:
-
Select the tube corresponding to the highest concentration of LTX-109 that permits visible growth (typically 0.5x MIC).
-
Use this culture to inoculate a new series of tubes containing fresh broth and serially diluted LTX-109.
-
Incubate for 18-24 hours at 37°C.
-
-
Repeat: Repeat the process daily for a defined period (e.g., 30-60 days), recording the MIC at each passage. A significant increase (typically >4-fold) in the MIC indicates the development of resistance.
1.4.2. Spontaneous Resistance Frequency This method determines the frequency of spontaneous mutations conferring resistance to an antimicrobial agent.
-
High-Density Inoculum: Grow a large volume of the test organism to a high density (≥10^10 CFU/mL).
-
Plate Preparation: Prepare agar (B569324) plates (e.g., Mueller-Hinton Agar) containing the antimicrobial agent at concentrations of 2x, 4x, and 8x the predetermined MIC.
-
Plating: Plate a large, known number of bacterial cells (e.g., 10^10 CFU) onto the antibiotic-containing plates. Also, plate serial dilutions of the culture onto antibiotic-free plates to determine the total viable count.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Frequency Calculation: Count the number of colonies that grow on the antibiotic-containing plates. The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.
Visualizations
SQ109: Multi-Targeting Antitubercular Agent
Overview and Mechanism of Action
SQ109 is an ethylenediamine-based drug candidate developed for the treatment of tuberculosis (TB). Its primary mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for moving trehalose (B1683222) monomycolate (TMM) across the mycobacterial cell membrane[4][6][7]. TMM is a crucial precursor for mycolic acids, which are fundamental components of the unique and robust mycobacterial cell wall. By blocking MmpL3, SQ109 effectively halts cell wall construction[4][7]. Additionally, SQ109 exhibits other mechanisms, including acting as an uncoupler that disrupts the proton motive force and inhibiting menaquinone biosynthesis, making it a multi-targeting agent[6].
Low Propensity for Resistance Development
The multi-target nature of SQ109 is a key reason for its low propensity for resistance. While mutations in the mmpL3 gene can confer some level of resistance, the bactericidal activity is supported by its other mechanisms[6]. Spontaneous resistance to SQ109 in M. tuberculosis has not been reported, and the frequency of mutation is noted to be very low[6][8]. This suggests that multiple, simultaneous mutations would be required for high-level resistance, which is a rare event. SQ109 is active against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis[7][8].
Quantitative Data Summary: SQ109 Efficacy
| Organism | Strain Type | MIC Range (µg/mL) | Notes | Reference(s) |
| M. tuberculosis | H37Rv, Drug-Sensitive | 0.12 - 0.78 | Bactericidal at its MIC. | [7][9] |
| M. tuberculosis | MDR & XDR Strains | 0.2 - 0.78 | Retains activity against resistant strains. | [7] |
| M. tuberculosis | Intracellular (in macrophages) | 0.17 (IC90) | Potent activity against intracellular bacteria. | [9] |
| Helicobacter pylori | Clinical Isolates | 2.5 - 15 | Demonstrates activity against other pathogens. | [7] |
IC90: Concentration required to inhibit 90% of growth.
Key Experimental Protocols
2.4.1. Selection of Resistant Mutants on Agar This method is used to isolate and confirm spontaneous mutants resistant to an MmpL3 inhibitor.
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD590 of ~0.8).
-
Plate Preparation: Prepare Middlebrook 7H10 agar plates containing the MmpL3 inhibitor (SQ109) at a concentration 4-10 times its MIC.
-
Plating: Plate a high density of the bacterial culture onto the inhibitor-containing plates.
-
Incubation: Seal the plates and incubate at 37°C for 3-4 weeks until resistant colonies appear.
-
Confirmation of Resistance: Isolate the resistant colonies and re-streak them onto fresh agar plates containing the same concentration of SQ109 to confirm the resistance phenotype. The MIC of the confirmed mutants is then determined using standard broth microdilution methods.
Visualizations
Teixobactin: Dual-Targeting Cell Wall Inhibitor
Overview and Mechanism of Action
Teixobactin is a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae[10][11]. Its potent bactericidal activity against Gram-positive bacteria stems from a unique dual-targeting mechanism. Teixobactin binds to highly conserved motifs of two essential lipid precursors of the bacterial cell wall: Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to wall teichoic acid)[2][10][11]. By sequestering both precursors, teixobactin simultaneously inhibits two critical pathways in cell wall synthesis[10][11]. Furthermore, the binding of teixobactin to Lipid II can induce the formation of large supramolecular fibrils that disrupt the cell membrane's integrity, adding a second mode of killing[12][13][14].
Low Propensity for Resistance Development
The lack of detectable resistance to teixobactin is a landmark feature. No resistant mutants of S. aureus or M. tuberculosis have been generated in vitro, even after extended serial passaging with sub-lethal concentrations of the drug[10][11]. The low propensity for resistance is attributed to its targets; Lipid II and Lipid III are not proteins encoded by single genes but are complex, essential molecules. Modifying these targets to prevent teixobactin binding would likely require multiple, complex genetic changes that would be detrimental to the bacterium's survival[3].
Quantitative Data Summary: Teixobactin Efficacy
| Organism | Strain Type | MIC (µg/mL) | Notes | Reference(s) |
| Staphylococcus aureus | MRSA (ATCC 700699) | 1 | Leu10-teixobactin analog. | |
| Staphylococcus aureus | VISA (JKD6009) | 0.5 | Leu10-teixobactin analog. | |
| Clostridium difficile | - | 0.005 | Exceptionally high activity. | [7] |
| Bacillus anthracis | - | 0.02 | Exceptionally high activity. | [7] |
| Enterococcus faecalis | Ampicillin-Resistant | 0.8 | L-Chg10-teixobactin analog. |
MIC values can vary based on the specific teixobactin analog used.
Key Experimental Protocols
3.4.1. In Vitro Resistance Evolution by Serial Passage This protocol assesses the ability of a bacterial strain to develop resistance over time through continuous exposure to sub-inhibitory concentrations of an antibiotic.
-
Initial MIC Determination: Determine the baseline MIC of teixobactin for the target strain (e.g., S. aureus ATCC 33591) using the standard broth microdilution method.
-
Daily Passage:
-
In a 96-well plate, prepare a two-fold serial dilution of teixobactin in broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate for 24 hours at 37°C.
-
On the following day, determine the MIC.
-
Take an aliquot from the well containing the highest concentration of teixobactin that allowed growth (sub-MIC) and use it to inoculate a new set of serial dilutions.
-
-
Duration: Continue this process for an extended period (e.g., 30-45 days), tracking the MIC daily to observe any upward trend indicating resistance development[6].
Visualizations
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. sketchviz.com [sketchviz.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. actascientific.com [actascientific.com]
- 9. m.youtube.com [m.youtube.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. emerypharma.com [emerypharma.com]
- 12. In Vitro Serial Passage of Staphylococcus aureus: Changes in Physiology, Virulence Factor Production, and agr Nucleotide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. youtube.com [youtube.com]
AMC-109: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMC-109 is a promising synthetic, cationic antimicrobial peptidomimetic with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the unique mechanism of action of AMC-109. Detailed summaries of key experimental protocols used to elucidate its function are provided, along with quantitative data on its antimicrobial efficacy and cytotoxicity. Visualizations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of this novel antimicrobial agent.
Chemical Structure and Physicochemical Properties
AMC-109 is a tripeptide derivative with the IUPAC name (S)-2-amino-5-guanidino-N-((S)-1-(((S)-5-guanidino-1-oxo-1-(phenethylamino)pentan-2-yl)amino)-1-oxo-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propan-2-yl)pentanamide.[3] Its structure is characterized by the presence of two cationic arginine-like residues and a large, hydrophobic artificial amino acid, which contributes to its amphipathic nature.
Table 1: Physicochemical Properties of AMC-109
| Property | Value | Reference |
| Chemical Formula | C43H69N11O3 | [3] |
| Molecular Weight | 788.10 g/mol | [3] |
| Exact Mass | 787.5600 | [3] |
| Elemental Analysis | C: 65.53%, H: 8.83%, N: 19.55%, O: 6.09% | [3] |
| Appearance | To be determined | [3] |
| Purity | >98% | [3] |
| Solubility | To be determined | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [3] |
Biological Properties and Antimicrobial Activity
AMC-109 exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy has been demonstrated against a range of clinically relevant pathogens, including antibiotic-resistant strains.
Table 2: Antimicrobial Activity of AMC-109
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Wild-type | <2 | [1] |
| Staphylococcus aureus | MRSA (96 strains) | <2 | [1] |
| Staphylococcus aureus | VISA (33 strains) | <2 | [1] |
| Staphylococcus aureus | VRSA (13 strains) | <2 | [1] |
| Escherichia coli | - | 0.75 - 6 | [4] |
| Pseudomonas aeruginosa | - | 0.75 - 6 | [4] |
Table 3: Cytotoxicity of AMC-109
| Cell Type | Assay | IC50 / Cytotoxicity | Reference |
| Human Red Blood Cells | Hemolysis Assay | 175 µg/mL | [1] |
Mechanism of Action
The antimicrobial mechanism of AMC-109 is a multi-step process that targets the bacterial cell membrane, leading to its disruption and subsequent cell death. Unlike many traditional antibiotics, AMC-109's primary mode of action does not involve pore formation.[1] Instead, it disrupts the lateral organization of the lipid bilayer.
The proposed mechanism involves two key steps:
-
Self-Assembly into Aggregates: In an aqueous environment, AMC-109 monomers self-assemble into stable, micellar aggregates.[1] This aggregation sequesters the hydrophobic regions of the molecule in the core, while presenting a cationic surface. This aggregation is crucial for its selectivity towards negatively charged bacterial membranes over the generally neutral outer leaflet of eukaryotic cell membranes.[1]
-
Membrane Disruption: The cationic aggregates are electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol.[1] Upon contact, the aggregates disassemble, and individual AMC-109 molecules insert into the outer leaflet of the bacterial membrane. This insertion disrupts the lateral organization of the membrane, leading to the dissolution of essential lipid nanodomains.[1] This disorganization impairs critical membrane functions, including protein sorting and cell wall synthesis, ultimately leading to bacterial cell death.[1]
Experimental Protocols
The following sections summarize the key experimental methodologies that have been employed to characterize the structure and function of AMC-109.
High-Speed Atomic Force Microscopy (HS-AFM)
HS-AFM has been instrumental in visualizing the dynamic effects of AMC-109 on bacterial membranes in real-time.
-
Lipid Bilayer Preparation:
-
HS-AFM Imaging:
-
Mount the SLB-coated mica in the AFM fluid cell.
-
Image the untreated membrane in a suitable buffer to observe the baseline topography and dynamics of lipid domains.[7]
-
Introduce AMC-109 into the fluid cell at various concentrations (e.g., 1-4 µg/mL).
-
Continuously image the membrane to observe the time-course of AMC-109 interaction, including aggregate binding, membrane insertion, and the subsequent disruption and dissolution of lipid nanodomains.[7]
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the interactions between AMC-109 and lipid bilayers, complementing the experimental observations from HS-AFM.
-
System Setup:
-
Construct a model lipid bilayer representative of the S. aureus membrane (e.g., a mixture of phosphatidylglycerol and other relevant lipids).[8][9]
-
Solvate the system with water and add ions to neutralize the charge and mimic physiological ionic strength.
-
Introduce multiple AMC-109 molecules into the solvent phase.
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles to achieve a stable state.
-
Run the production MD simulation for a sufficient duration (e.g., several microseconds) to observe the spontaneous self-assembly of AMC-109 into aggregates and their subsequent interaction with the lipid bilayer.[8][9]
-
-
Analysis:
-
Analyze the trajectories to characterize the structure and stability of AMC-109 aggregates.
-
Quantify the interaction energies between AMC-109 and the lipid headgroups and tails.
-
Monitor the effects of AMC-109 insertion on membrane properties such as thickness, area per lipid, and lipid order parameters.
-
Membrane Permeabilization Fluorescence Assays
Fluorescence-based assays are used to assess the ability of AMC-109 to disrupt the integrity of bacterial membranes.
-
Bacterial Culture and Preparation:
-
Grow S. aureus to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cells to a standardized optical density.
-
-
Membrane Potential Assay:
-
Incubate the bacterial suspension with a membrane potential-sensitive dye (e.g., DiSC3(5)).
-
Add AMC-109 at various concentrations.
-
Monitor the change in fluorescence over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.
-
-
Membrane Permeability Assay (e.g., SYTOX Green Uptake):
-
Incubate the bacterial suspension with a fluorescent dye that only enters cells with compromised membranes (e.g., SYTOX Green).
-
Add AMC-109 at various concentrations.
-
Measure the increase in fluorescence intensity as the dye enters the cells and binds to nucleic acids.
-
In Vivo Efficacy in a Murine Wound Infection Model
Animal models are crucial for evaluating the therapeutic potential of AMC-109 in a physiological setting.
-
Animal Model:
-
Treatment Protocol:
-
Efficacy Assessment:
-
At specified time points post-treatment, excise the wound tissue.
-
Homogenize the tissue and perform serial dilutions.
-
Plate the dilutions on appropriate agar (B569324) plates to determine the bacterial load (colony-forming units per gram of tissue).[10]
-
Compare the bacterial burden in the AMC-109-treated group to the control groups to assess antimicrobial efficacy.
-
Conclusion
AMC-109 is a novel antimicrobial peptidomimetic with a unique mechanism of action that involves the disruption of the lateral organization of bacterial membranes rather than pore formation. Its potent activity against multidrug-resistant bacteria and favorable preliminary safety profile make it a promising candidate for further development as a topical antimicrobial agent. The experimental approaches outlined in this guide provide a framework for the continued investigation and characterization of AMC-109 and other membrane-active antimicrobial agents.
References
- 1. Lateral membrane organization as target of an antimicrobial peptidomimetic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid single-phase extraction for polar staphylococcal lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, characterization, and cellular localization of the lipids of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Lactoferricin-inspired peptide AMC-109 augments the effect of ciprofloxacin against Pseudomonas aeruginosa biofilm in chronic murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to Antibacterial Agent 109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The relentless evolution of multidrug-resistant MRSA strains necessitates the discovery and development of novel antimicrobial agents. This technical guide details the in vitro susceptibility of MRSA to "Antibacterial agent 109," a novel synthetic compound. This document provides a comprehensive overview of its antimicrobial activity, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on its interference with critical bacterial signaling pathways. The data presented herein supports the potential of this compound as a promising candidate for further preclinical and clinical development.
Introduction
Staphylococcus aureus is a versatile pathogen capable of causing a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The emergence of methicillin-resistant strains (MRSA) in 1961, shortly after the introduction of methicillin, marked a pivotal moment in the challenge of antimicrobial resistance. MRSA's resistance is primarily conferred by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics.[1][2] This allows the bacterium to synthesize its cell wall even in the presence of these drugs. Consequently, treatment options for MRSA infections are limited, often relying on last-resort antibiotics such as vancomycin, which are now also facing the challenge of emerging resistance.[1][3]
The urgent need for new therapeutic strategies has driven research into novel antibacterial agents with unique mechanisms of action. "this compound" is a novel synthetic molecule designed to overcome common resistance mechanisms in MRSA. This whitepaper summarizes the key in vitro data demonstrating the potent activity of this agent against a panel of MRSA isolates and provides the detailed methodologies used for its evaluation.
Quantitative Susceptibility Data
The in vitro potency of this compound was evaluated against a panel of well-characterized MRSA strains, including hospital-associated MRSA (HA-MRSA) and community-associated MRSA (CA-MRSA) isolates. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess both bacteriostatic and bactericidal activities.
| MRSA Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| ATCC 43300 | HA-MRSA | 0.5 | 1 |
| USA300 | CA-MRSA | 0.25 | 0.5 |
| Mu50 (VISA) | HA-MRSA | 1 | 2 |
| N315 | HA-MRSA | 0.5 | 1 |
| Clinical Isolate 1 | HA-MRSA | 0.5 | 1 |
| Clinical Isolate 2 | CA-MRSA | 0.25 | 0.5 |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various MRSA strains. VISA: Vancomycin-Intermediate Staphylococcus aureus.
Experimental Protocols
The following protocols were employed to determine the in vitro susceptibility of MRSA to this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: MRSA strains were cultured overnight on Mueller-Hinton agar (B569324) (MHA) plates at 37°C.
-
Inoculum Preparation: A few colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: this compound was serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay.
-
Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto MHA plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action: Interference with Two-Component Signaling Pathways
Preliminary studies suggest that this compound exerts its antimicrobial effect by disrupting a critical two-component signaling system (TCS) in S. aureus. Two-component systems are essential for bacteria to adapt to environmental changes and regulate virulence.[4] The proposed target of this compound is the WalKR (also known as YycGF) two-component system, which is highly conserved in low-GC Gram-positive bacteria and is essential for cell wall metabolism and viability.[4]
The proposed mechanism involves the inhibition of the histidine kinase WalK, preventing its autophosphorylation and the subsequent phosphorylation of the response regulator WalR. This disruption leads to the dysregulation of genes involved in cell wall synthesis and turnover, ultimately causing cell death.
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for determining the MIC and MBC of this compound against MRSA.
Proposed Signaling Pathway Disruption
Figure 2: Proposed mechanism of action of this compound, showing the inhibition of the WalKR two-component signaling pathway in MRSA.
Conclusion
This compound demonstrates potent in vitro activity against a range of MRSA isolates, including strains with reduced susceptibility to vancomycin. The low MIC and MBC values suggest a strong bactericidal effect. The proposed mechanism of action, involving the disruption of the essential WalKR two-component signaling system, represents a promising strategy to combat MRSA. Further investigation into the efficacy and safety of this compound in preclinical models is warranted to fully assess its therapeutic potential. This technical guide provides a foundational dataset and the methodologies for future research and development of this promising new antibacterial candidate.
References
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
LTX-109: An In-Depth Examination of its Antimicrobial Spectrum Against Clinically Relevant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the antimicrobial profile of LTX-109, a novel synthetic peptidomimetic with a unique mechanism of action. LTX-109 has demonstrated potent and rapid bactericidal activity across a broad spectrum of clinically significant isolates, including multidrug-resistant strains. This document provides a comprehensive overview of its in vitro activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action and experimental workflows.
Quantitative Antimicrobial Spectrum of LTX-109
LTX-109 exhibits a wide range of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy against resistant "superbugs" makes it a promising candidate for topical applications. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for LTX-109 against various clinical isolates.
Table 1: In Vitro Activity of LTX-109 against Gram-Positive Clinical Isolates
| Organism | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 4 - 8[1] | 8[1] | - | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 8[1][2][3] | 4[3] | 4[3] | 2 - 4[3] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 2 - 4[2][3] | 4[3] | 4[3] | 2 - 4[3] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 2 - 4[2][3] | 4[3] | 4[3] | 2 - 4[3] |
| Staphylococcus aureus | Daptomycin-Nonsusceptible | 2 - 4[3] | 4[3] | 4[3] | 2 - 4[3] |
| Staphylococcus aureus | Linezolid-Nonsusceptible | 4[3] | 4[3] | 4[3] | 4[3] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | - | - |
Data for Enterococcus faecium is noted as a target for LTX-109, but specific MIC/MBC ranges from the provided search results were not available.
Table 2: In Vitro Activity of LTX-109 against Gram-Negative Clinical Isolates
| Organism | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | Multi-resistant | - | - | - |
| Escherichia coli | Clinical Isolates | - | - | - |
| Acinetobacter baumannii | Clinical Isolates | - | - | - |
LTX-109 has shown activity against these Gram-negative bacteria, but specific MIC ranges from the provided search results were not available.
Table 3: In Vitro Activity of LTX-109 against Fungi
| Organism | Isolate Type | MIC Range (µg/mL) |
| Yeasts and Filamentous Fungi | Clinical Isolates | - |
LTX-109 demonstrates good efficacy against yeasts and filamentous fungi, though specific MIC data was not detailed in the search results.
Mechanism of Action: Membrane Disruption
LTX-109's primary mechanism of action involves the disruption of the microbial cell membrane.[4][5][6] This process is initiated by the electrostatic interaction of the cationic LTX-109 molecule with the negatively charged components of the microbial cell membrane.[4] This binding is followed by the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell lysis and death.[4][5][6] This direct, physical mechanism of action is believed to contribute to the low propensity for the development of microbial resistance.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the antimicrobial spectrum of LTX-109, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of LTX-109 using the broth microdilution method as recommended by CLSI.[7]
Materials:
-
LTX-109 powder
-
Appropriate solvent for LTX-109
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Test microbial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
Procedure:
-
Preparation of LTX-109 Stock Solution: Prepare a stock solution of LTX-109 in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the LTX-109 stock solution in the appropriate broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates in ambient air at 35-37°C for 16-24 hours for most bacteria. Fungi may require longer incubation periods.
-
MIC Determination: The MIC is the lowest concentration of LTX-109 that completely inhibits visible growth of the microorganism.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of LTX-109 over time.[8][9]
Materials:
-
Log-phase culture of the test organism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
LTX-109 solution at desired concentrations (e.g., 2x, 4x, and 8x MIC)
-
Sterile tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator with shaking capabilities
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh CAMHB and incubate until it reaches the logarithmic growth phase. Adjust the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare tubes or flasks containing the bacterial suspension in CAMHB. Add LTX-109 to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without any antimicrobial agent.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
-
Data Analysis: Convert the CFU/mL values to log₁₀ CFU/mL and plot them against time for each LTX-109 concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
LTX-109 demonstrates a potent and rapid bactericidal effect against a broad range of clinically relevant pathogens, including antibiotic-resistant strains of Staphylococcus aureus. Its unique membrane-disrupting mechanism of action contributes to its effectiveness and low potential for resistance development. The standardized protocols provided in this guide will aid researchers and drug development professionals in the further evaluation and characterization of this promising antimicrobial agent.
References
- 1. A synthetic antimicrobial peptidomimetic (LTX 109): stereochemical impact on membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution susceptibility testing. [bio-protocol.org]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
AMC-109: A Technical Guide to its Potential for Nasal Decolonization of Staphylococcus aureus
For Immediate Release
This technical guide provides an in-depth overview of AMC-109, a novel antimicrobial peptide mimetic, and its potential application in the nasal decolonization of Staphylococcus aureus, including methicillin-resistant strains (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of key preclinical and clinical findings, detailed experimental methodologies, and a summary of its unique mechanism of action.
Executive Summary
Staphylococcus aureus nasal carriage is a significant risk factor for healthcare-associated infections. The emergence of mupirocin (B1676865) resistance necessitates the development of alternative decolonization agents. AMC-109 (formerly LTX-109) is a synthetic, broad-spectrum, fast-acting bactericidal agent. Clinical studies have demonstrated its safety and efficacy in reducing the nasal load of both methicillin-sensitive S. aureus (MSSA) and MRSA. Its mechanism, which involves the disruption of bacterial membrane organization rather than pore formation, presents a low propensity for resistance development. This guide consolidates the currently available data on AMC-109, providing a technical resource for the scientific community.
Mechanism of Action
AMC-109 is a cationic tripeptide that exhibits a unique mechanism of action against S. aureus. Unlike many antibiotics that function by creating pores in the bacterial cell membrane, AMC-109 disrupts the membrane's structural organization.[1]
The proposed mechanism involves a two-step process:
-
Self-Assembly and Membrane Targeting: AMC-109 molecules first self-assemble into stable aggregates. These aggregates possess a hydrophobic core and a cationic surface, which selectively targets the negatively charged components of the S. aureus cell membrane.[1]
-
Disruption of Membrane Nanodomains: Upon reaching the bacterial surface, the aggregates incorporate into the membrane, leading to the dissolution of membrane nanodomains. This disorganization affects critical cellular functions such as protein sorting and cell wall synthesis, ultimately leading to bacterial cell death.[1]
This mode of action, which is similar to the disinfectant benzalkonium chloride but with greater selectivity for bacterial membranes, is not associated with cross-resistance to other antibiotics and has a low likelihood of inducing resistance.[1]
Efficacy Data
Clinical Efficacy in Nasal Decolonization
A key clinical trial (NCT01158235) evaluated the efficacy of LTX-109 in the nasal decolonization of persistent MRSA and MSSA carriers. The study demonstrated a significant reduction in bacterial load after just two days of treatment with the 2% and 5% formulations.[2][3][4][5]
| Treatment Group | Number of Subjects | Observation Timepoint | Outcome | p-value (vs. Vehicle) |
| 1% LTX-109 | - | Day 3 | - | - |
| 2% LTX-109 | - | Day 3 | Significant reduction in nasal S. aureus | ≤ 0.0012 |
| 5% LTX-109 | - | Day 3 | Significant reduction in nasal S. aureus | ≤ 0.0012 |
| Vehicle | - | Day 3 | - | - |
| (Note: Specific quantitative reduction rates were not detailed in the abstract.) |
Systemic exposure to LTX-109 was very low, with plasma concentrations ranging from 3.72 to 11.7 ng/ml one to two hours post-dosing, and the drug was undetectable after one week.[2][3][4][5]
Preclinical In Vivo Efficacy
In a murine skin infection model, AMC-109, delivered via impregnated cotton wound dressings or a gel formulation, showed significantly higher antibacterial activity compared to standard therapies.
| Model | Pathogen | AMC-109 Formulation | Efficacy | Comparator(s) |
| Mouse Skin Infection | S. aureus & MRSA | Impregnated Dressing / Gel | Up to a 7-log reduction in bacterial load | 1% Retapamulin, 2% Fusidic Acid |
| (Source: Håkansson J, et al. J Antibiot (Tokyo). 2021) |
Experimental Protocols
Clinical Trial: Nasal Decolonization (NCT01158235)
This study was a randomized, double-blind, placebo-controlled, ascending-dose trial.
-
Study Population: Persistent nasal carriers of MRSA and MSSA.
-
Treatment Regimen: Subjects were treated for three days with either vehicle or 1%, 2%, or 5% LTX-109.[2][3][4][5]
-
Sample Collection: Nasal samples were collected for microbiological analysis.
-
Primary Outcome: Reduction in nasal S. aureus load.
-
Safety Monitoring: Included monitoring of adverse events and systemic drug exposure. The study reported minimal reversible epithelial lesions in the nasal cavity.[2][3][4][5]
In Vivo Mouse Model of Skin Infection
-
Animal Model: Details of the specific mouse strain were not available in the abstract.
-
Infection: Wounds were infected with S. aureus or MRSA.
-
Treatment: AMC-109 was applied either as an impregnated cotton dressing or in a gel formulation.
-
Efficacy Assessment: Bacterial load in the wound tissue was quantified to determine the reduction in colony-forming units (CFU).
Formulation and Administration
AMC-109 has been formulated as a topical gel for nasal application. While the exact composition of the gel used in the clinical trial is proprietary, typical nasal gel formulations include a gelling agent, a mucoadhesive polymer to prolong residence time, a humectant, a preservative, and a buffering agent to maintain a suitable pH for the nasal mucosa.
Conclusion and Future Directions
AMC-109 demonstrates significant promise as a novel agent for the nasal decolonization of S. aureus. Its rapid bactericidal activity, unique mechanism of action that minimizes resistance development, and favorable safety profile in clinical trials make it a strong candidate for further development. Future research should focus on larger-scale clinical trials to confirm these initial findings, optimize dosing and formulation, and further elucidate its long-term impact on the nasal microbiome and the prevention of S. aureus infections.
References
Foundational Research on the Bactericidal Kinetics of LTX-109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LTX-109 is a novel, first-in-class synthetic antimicrobial peptidomimetic (SAMP) engineered for topical application. Its potent, rapid, and broad-spectrum bactericidal activity, coupled with a low propensity for resistance development, positions it as a promising candidate for treating skin and soft tissue infections, as well as for nasal decolonization of pathogenic bacteria. This technical guide provides an in-depth analysis of the foundational research into the bactericidal kinetics of LTX-109, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and associated research workflows.
Introduction
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global health. LTX-109 emerges as a significant innovation in antimicrobial drug development. It is a small molecule designed to mimic the properties of natural host defense peptides.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell lysis and death.[2][3] This direct, physical mechanism is believed to be a key factor in its low potential for inducing microbial resistance.[4][5] Clinical trials have demonstrated the safety and efficacy of LTX-109 in topical formulations for indications like nasal decolonization of MRSA and methicillin-sensitive S. aureus (MSSA).[2][6]
Mechanism of Action: Rapid Membrane Disruption
LTX-109's bactericidal effect is initiated by its electrostatic interaction with the negatively charged components of the microbial cell membrane.[2][3] This binding is followed by the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell lysis.[2][3] This process is exceptionally rapid, a hallmark of its kinetic profile.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. journals.asm.org [journals.asm.org]
- 5. lytixbiopharma.com [lytixbiopharma.com]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Molecular Targets of Antibacterial Agent 109
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the molecular targets and mechanism of action of the novel investigational compound, Antibacterial Agent 109. All presented data, while illustrative of a typical drug discovery workflow, is hypothetical and intended to serve as a detailed example. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound's antibacterial properties.
Introduction to this compound
This compound is a synthetic small molecule belonging to a novel structural class, demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Initial screening efforts identified this compound as a promising candidate for further development due to its efficacy against multidrug-resistant (MDR) strains. This guide details the subsequent investigations into its primary molecular targets.
Quantitative Analysis of In Vitro Activity
The antibacterial potency of Agent 109 was evaluated through various in vitro assays to determine its spectrum of activity and inhibitory concentrations.
Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was determined for Agent 109 against a panel of clinically relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 109
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 |
| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.5 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 1.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4.0 |
| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 2.0 |
Enzymatic Inhibition Assay
Based on its structural similarity to known topoisomerase inhibitors, Agent 109 was tested for its ability to inhibit bacterial DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE), essential enzymes for DNA replication.
Table 2: Enzymatic Inhibition (IC₅₀) of Agent 109
| Enzyme Target | Source Organism | IC₅₀ (nM) |
| DNA Gyrase | E. coli | 85 |
| Topoisomerase IV | E. coli | 150 |
| DNA Gyrase | S. aureus | 60 |
| Topoisomerase IV | S. aureus | 95 |
Mechanism of Action: Inhibition of DNA Replication
The primary mechanism of action for Agent 109 is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. Agent 109 stabilizes the covalent complex formed between the enzyme and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: MIC Determination via Broth Microdilution
-
Preparation: A 96-well microtiter plate is used. Cation-adjusted Mueller-Hinton Broth (CAMHB) serves as the growth medium.
-
Serial Dilution: Agent 109 is serially diluted two-fold across the plate with CAMHB, typically from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of Agent 109 at which no visible bacterial growth is observed. A growth control (no drug) and sterility control (no bacteria) are included.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT), 0.75 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP.
-
Compound Addition: Add varying concentrations of Agent 109 (or DMSO as a vehicle control) to the reaction tubes.
-
Enzyme Initiation: Add 1 unit of E. coli DNA gyrase to each tube to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The DNA is visualized with ethidium (B1194527) bromide. Inhibition is quantified by measuring the decrease in the supercoiled DNA band compared to the control.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Experimental workflow for the DNA gyrase inhibition assay.
Logical Progression of Preclinical Evaluation
The evaluation of a novel antibacterial agent follows a structured path from initial discovery to preclinical candidacy. This workflow ensures that only the most promising compounds with well-defined targets and favorable safety profiles advance.
Caption: Logical workflow for preclinical antibacterial drug discovery.
Conclusion
This compound demonstrates potent activity against a range of bacterial pathogens by targeting DNA gyrase and topoisomerase IV. The data presented herein establishes a clear mechanism of action and provides a foundation for its continued preclinical development. The detailed protocols and workflows offer a standardized framework for the evaluation of similar compounds.
Preliminary Studies on the Anti-Biofilm Properties of AMC-109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary findings on the anti-biofilm properties of AMC-109, a synthetic antimicrobial peptide (AMP). AMC-109 has demonstrated notable efficacy against biofilm-forming bacteria, positioning it as a promising candidate for further research and development in combating persistent infections. This document synthesizes available data on its mechanism of action, summarizes quantitative results from initial studies, and outlines the experimental protocols used to evaluate its efficacy.
Introduction to AMC-109
AMC-109, also known as LTX-109, is a synthetic, short cationic antimicrobial peptide mimic.[1][2] Its structure is designed to emulate the properties of natural AMPs, which are crucial components of the innate immune system.[3] These peptides typically act by disrupting the integrity of bacterial cell membranes.[4] AMC-109 has shown a broad-spectrum, rapid bactericidal effect and is being investigated for topical treatment of skin and soft tissue infections, including those complicated by biofilms.[1][5][6][7] A key advantage of AMC-109 is its potential for low resistance development compared to traditional antibiotics.[5]
Mechanism of Action
The primary mechanism of action for AMC-109 involves direct interaction with and disruption of the bacterial cell membrane. Unlike many antibiotics that target specific metabolic pathways, AMC-109 leverages its cationic and amphiphilic nature to selectively target and compromise the negatively charged bacterial membranes.[3][8]
The proposed mechanism involves the following steps:
-
Electrostatic Attraction : The positively charged AMC-109 molecules are attracted to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[4]
-
Self-Assembly and Aggregation : Studies suggest that AMC-109 self-assembles into stable aggregates or nanoparticles.[3][5][8] This aggregation is believed to enhance its selectivity and potency against bacterial membranes while minimizing damage to human cells.[5][8]
-
Membrane Infiltration and Disruption : The AMC-109 aggregates infiltrate the bacterial membrane, causing a disordering of the lateral membrane organization.[5][8] This action dissolves crucial membrane nanodomains responsible for functions like protein sorting and cell wall synthesis, ultimately leading to a loss of membrane homeostasis and cell death.[5][8] This mode of action is distinct from simple pore formation.[8]
Caption: Proposed mechanism of action for AMC-109 against bacterial membranes.
Quantitative Data on Anti-Biofilm and Antibacterial Efficacy
Preliminary studies have provided quantitative data on the efficacy of AMC-109 against planktonic bacteria and in biofilm-relevant models. The following tables summarize the key findings.
| Table 1: Efficacy of AMC-109 Against Planktonic E. coli | |
| Parameter | Observation |
| Test Organism | E. coli (Wild Type) |
| AMC-109 Concentration | 100 µM |
| Effect | Attenuation of initial Growth Rate (GR) |
| Result | 57% reduction in initial GR relative to control[3] |
| Source: Preventing E. coli Biofilm Formation with Antimicrobial Peptide-Functionalized Surface Coatings.[3] |
| Table 2: Efficacy of AMC-109 in a Murine Chronic Wound Biofilm Model | |
| Parameter | Observation |
| Test Organism | Pseudomonas aeruginosa (in alginate to mimic biofilm) |
| Model | Third-degree burns on BALB/c mice |
| Treatment Groups | 1. AMC-109 Monotherapy2. Ciprofloxacin (B1669076) Monotherapy3. AMC-109 + Ciprofloxacin (Double-Treated)4. Placebo |
| Primary Outcome | Bacterial load after 5 days of treatment |
| Result | The double-treated group showed a significantly lower bacterial load compared to both the AMC-109 monotherapy group (p=0.0076) and the ciprofloxacin monotherapy group (p=0.0266).[6][7] |
| Source: Lactoferricin-inspired peptide AMC-109 augments the effect of ciprofloxacin against Pseudomonas aeruginosa biofilm in chronic murine wounds.[6][7] |
Experimental Protocols
Detailed protocols for assessing the anti-biofilm properties of a compound like AMC-109 typically involve biofilm inhibition and eradication assays. While specific step-by-step procedures for AMC-109 are proprietary or detailed within full study manuscripts, the methodologies can be constructed based on descriptions in the cited papers and standard laboratory procedures.[3][6][9]
Biofilm Inhibition Assay (Microtiter Plate Method)
This assay determines the concentration of an agent required to prevent biofilm formation.
-
Preparation of Bacterial Inoculum : A culture of the test bacterium (e.g., S. aureus, P. aeruginosa) is grown to a logarithmic phase and diluted to a standard concentration (e.g., 0.5 McFarland standard).
-
Plate Setup : The bacterial suspension is added to the wells of a 96-well microtiter plate.
-
Compound Addition : AMC-109 is added to the wells in a series of dilutions. Control wells with no compound are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C) to allow for biofilm formation in the control wells.
-
Washing : After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.
-
Staining : The remaining attached biofilm is stained. A common method is using 0.1% crystal violet, which stains the biofilm biomass.
-
Quantification : The crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured with a plate reader. The absorbance is proportional to the biofilm biomass. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of AMC-109 that shows significant inhibition of biofilm formation compared to the control.
In Vivo Murine Wound Biofilm Model
This protocol assesses efficacy in a setting that mimics a chronic, biofilm-complicated wound.
-
Animal Model : BALB/c mice are used. Anesthesia is administered prior to inflicting a third-degree burn on the dorsal side.
-
Infection : P. aeruginosa bacteria are embedded in a carrier like seaweed alginate to simulate a biofilm structure. This mixture is then injected sub-eschar (under the burn scab).[6][7]
-
Treatment Application : Mice are randomized into treatment groups. Formulations of AMC-109 (e.g., as a gel or in a dressing), comparator drugs (like ciprofloxacin), or a placebo are applied to the wound.[1][6][7]
-
Treatment Period : Treatment is administered for a defined period, for instance, daily for 5 days.[6][7]
-
Outcome Assessment : After the treatment period, tissue samples from the wound area are collected. The samples are homogenized, and serial dilutions are plated to determine the bacterial load (Colony Forming Units per gram of tissue).
-
Statistical Analysis : Results from different treatment groups are compared statistically to determine the significance of bacterial load reduction.
Caption: General experimental workflow for a microtiter plate biofilm inhibition assay.
Conclusion and Future Directions
The preliminary data on AMC-109 highlight its significant potential as an anti-biofilm agent. Its mechanism of action—disrupting membrane organization rather than forming pores—is a promising feature that may circumvent common resistance pathways.[5][8] Quantitative studies have confirmed its ability to inhibit bacterial growth and reduce bacterial loads in complex biofilm models, particularly when used in combination with other antimicrobials.[3][6][7]
Future research should focus on:
-
Establishing standardized MBIC and Minimum Biofilm Eradication Concentration (MBEC) values against a broader range of clinically relevant, biofilm-forming pathogens.
-
Further elucidating the molecular details of its interaction with the biofilm matrix and embedded cells.
-
Optimizing formulations for topical delivery to enhance penetration into established biofilms.
-
Conducting more extensive in vivo studies to confirm its efficacy and safety profile for treating chronic biofilm-associated infections.
This guide provides a foundational understanding of AMC-109's anti-biofilm capabilities, offering a strong basis for continued investigation by researchers and drug development professionals.
References
- 1. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventing E. coli Biofilm Formation with Antimicrobial Peptide-Functionalized Surface Coatings: Recognizing the Dependence on the Bacterial Binding Mode Using Live-Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Lactoferricin-inspired peptide AMC-109 augments the effect of ciprofloxacin against Pseudomonas aeruginosa biofilm in chronic murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of LTX-109: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-109 is a novel, first-in-class synthetic antimicrobial peptidomimetic (SAMP) with a unique mechanism of action.[1] It exhibits broad-spectrum, rapid bactericidal activity by disrupting the bacterial cell membrane, leading to cell lysis.[2][3] This membrane-lysing action is effective against a wide range of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), and is associated with a low propensity for developing resistance.[4][5] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of novel compounds like LTX-109. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This document provides a detailed protocol for determining the MIC of LTX-109 using the broth microdilution method, adapted for the specific properties of cationic antimicrobial peptides.
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[7] The assay involves preparing a series of two-fold dilutions of LTX-109 in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of LTX-109 that completely inhibits the growth of the microorganism.[8] Due to the cationic nature of LTX-109, modifications to the standard protocol are necessary to minimize its binding to plastic surfaces and interaction with media components, which could otherwise lead to an overestimation of the MIC.[9][10]
Materials and Reagents
-
LTX-109 (Lytix Biopharma AS, Oslo, Norway)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[10]
-
Sterile polypropylene tubes
-
Solvent for LTX-109 (e.g., sterile deionized water or 0.01% acetic acid)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[9][12]
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)[13]
-
Micropipettes and sterile tips
Experimental Protocol
Preparation of LTX-109 Stock Solution
-
Prepare a stock solution of LTX-109 in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) at a concentration of 1280 µg/mL.
-
To minimize binding to surfaces, perform dilutions in polypropylene tubes using a diluent of 0.01% acetic acid containing 0.2% BSA.[9]
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
Broth Microdilution Assay
-
Dispense 100 µL of CAMHB into all wells of a 96-well polypropylene microtiter plate.
-
Add 100 µL of the LTX-109 stock solution (e.g., 128 µg/mL, which is 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient of LTX-109.
-
The eleventh column will serve as the growth control (no LTX-109), and the twelfth column will be the sterility control (no bacteria).
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to the sterility control wells (column 12).
Incubation and MIC Determination
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of LTX-109 at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.
Data Presentation
The results of the MIC determination should be recorded systematically. Below is a sample table for data presentation.
| Test Organism | LTX-109 MIC (µg/mL) | Quality Control Strain | QC MIC Range (µg/mL) |
| S. aureus (Clinical Isolate 1) | 4 | S. aureus ATCC 29213 | 2 - 8 |
| MRSA (Clinical Isolate 2) | 4 | E. coli ATCC 25922 | 4 - 16 |
| P. aeruginosa (Clinical Isolate 3) | 16 | P. aeruginosa ATCC 27853 | 8 - 32 |
Note: The MIC values for LTX-109 against S. aureus have been reported in the range of 2 to 4 µg/mL.[14][15] The QC ranges provided are hypothetical and should be established based on internal validation and CLSI guidelines.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for determining the MIC of LTX-109.
Caption: Workflow for the broth microdilution assay to determine the MIC of LTX-109.
Signaling Pathway of LTX-109 Action
LTX-109's mechanism of action is direct and does not involve a complex signaling pathway. It acts by disrupting the bacterial cell membrane.
Caption: Simplified diagram of the membrane-disrupting mechanism of LTX-109.
References
- 1. A synthetic antimicrobial peptidomimetic (LTX 109): stereochemical impact on membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. lytixbiopharma.com [lytixbiopharma.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro activities of LTX-109, a synthetic antimicrobial peptide, against methicillin-resistant, vancomycin-intermediate, vancomycin-resistant, daptomycin-nonsusceptible, and linezolid-nonsusceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Application of AMC-109 in a Murine Skin Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMC-109 is a synthetic antimicrobial peptidomimetic with potent, rapid, and broad-spectrum bactericidal activity. It represents a promising candidate for the topical treatment of skin and soft tissue infections, particularly those caused by antibiotic-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide a summary of the in vivo efficacy of AMC-109 in murine skin infection models and detailed protocols based on published research.
The primary mechanism of action of AMC-109 involves the disruption of the bacterial cell membrane. Unlike many conventional antibiotics that target specific metabolic pathways, AMC-109 self-assembles into aggregates that interact with the negatively charged bacterial membrane. Individual AMC-109 molecules then insert into the outer leaflet of the membrane, leading to a disorganization of the lipid domains. This disruption of the membrane integrity is thought to interfere with essential cellular processes, such as protein sorting and cell wall synthesis, ultimately leading to bacterial cell death.[1] This novel mechanism of action may also reduce the likelihood of developing bacterial resistance.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of AMC-109 in murine skin infection models.
Table 1: Efficacy of AMC-109 Formulations Against S. aureus and MRSA in a Superficial Skin Wound Infection Model
| Treatment Group | Challenge Strain | Mean Bacterial Load Reduction (log10 CFU) vs. Control | Reference |
| AMC-109 Impregnated Dressing | S. aureus | Up to 7 | Svenson et al., 2021[2] |
| AMC-109 Gel Formulation | S. aureus | Up to 7 | Svenson et al., 2021[2] |
| AMC-109 Impregnated Dressing | MRSA | Up to 7 | Svenson et al., 2021[2] |
| AMC-109 Gel Formulation | MRSA | Up to 7 | Svenson et al., 2021[2] |
| 1% Retapamulin Cream (Control) | S. aureus/MRSA | Not specified | Svenson et al., 2021[2] |
| 2% Fusidic Acid Cream (Control) | S. aureus/MRSA | Not specified | Svenson et al., 2021[2] |
Table 2: Efficacy of Adjunctive AMC-109 with Ciprofloxacin (B1669076) in a Chronic P. aeruginosa Burn Wound Infection Model
| Treatment Group | Mean Bacterial Load (log10 CFU/g tissue) | P-value vs. Monotherapy | Reference |
| AMC-109 + Ciprofloxacin | Significantly lower than monotherapy | AMC-109: p = 0.0076Ciprofloxacin: p = 0.0266 | Håkansson et al., 2022[3] |
| AMC-109 (Monotherapy) | Not specified | N/A | Håkansson et al., 2022[3] |
| Ciprofloxacin (Monotherapy) | Not specified | N/A | Håkansson et al., 2022[3] |
| Placebo | Not specified | N/A | Håkansson et al., 2022[3] |
Experimental Protocols
The following are detailed protocols for establishing murine skin infection models and applying AMC-109, based on methodologies described in the literature.
Protocol 1: Superficial Skin Wound Infection Model for S. aureus and MRSA
This protocol is a generalized procedure inspired by studies evaluating topical antimicrobial agents.
Materials:
-
8-week-old female BALB/c mice
-
Electric shaver
-
Depilatory cream
-
Sterile phosphate-buffered saline (PBS)
-
Staphylococcus aureus or MRSA strain
-
Tryptic Soy Broth (TSB)
-
Sterile cotton gauze
-
AMC-109 impregnated wound dressing or AMC-109 hydrogel
-
Control ointment (e.g., 2% mupirocin)
-
Sterile surgical scissors and forceps
-
Anesthetic (e.g., isoflurane)
-
Analgesic
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using an approved protocol.
-
Shave a 2x2 cm area on the dorsum of each mouse.
-
Apply a depilatory cream for 30-60 seconds to remove remaining fur, then thoroughly cleanse the area with sterile water and dry with sterile gauze.
-
-
Wounding and Infection:
-
Create a superficial, full-thickness wound using sterile scissors to remove the epidermis and dermis.
-
Prepare an inoculum of S. aureus or MRSA by growing the bacteria in TSB to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile PBS and resuspend to a concentration of 1 x 10^7 CFU/mL.
-
Apply a 10 µL aliquot of the bacterial suspension directly onto the wound bed.
-
-
Treatment Application:
-
Immediately after infection, apply the AMC-109 impregnated dressing or a thin layer of the AMC-109 hydrogel to the wound.
-
For control groups, apply the control ointment.
-
Cover the wound with a sterile, occlusive dressing.
-
-
Endpoint Analysis:
-
After the designated treatment period (e.g., 24-48 hours), euthanize the mice.
-
Excise the wound tissue using a sterile biopsy punch.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of tissue).
-
Protocol 2: Chronic Burn Wound Infection Model for P. aeruginosa
This protocol is a generalized procedure based on studies of chronic wound infections.
Materials:
-
8-week-old female BALB/c mice
-
Anesthetic and analgesic
-
Electric shaver
-
Third-degree burn device
-
Pseudomonas aeruginosa strain
-
Seaweed alginate
-
AMC-109 solution
-
Ciprofloxacin solution
-
Sterile PBS (placebo)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation and Burn Injury:
-
Anesthetize the mice and provide pre-emptive analgesia.
-
Shave the dorsal surface.
-
Induce a third-degree burn on the dorsum using a specialized device to ensure consistent injury.
-
-
Infection:
-
Prepare a suspension of P. aeruginosa embedded in seaweed alginate to mimic a biofilm.
-
Inject the bacterial suspension sub-eschar (under the burn scab).
-
-
Treatment:
-
Randomize the mice into treatment groups: AMC-109, ciprofloxacin, AMC-109 + ciprofloxacin, and placebo (sterile PBS).
-
Administer the treatments for a pre-determined period (e.g., 5 days). The route of administration (e.g., topical, systemic) should be consistent with the study design.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect wound tissue for quantitative bacteriology (CFU/g of tissue).
-
Additional tissue can be collected for analysis of host response markers, such as cytokines, growth factors, and metalloproteases, using techniques like ELISA or qPCR.
-
Mandatory Visualizations
Diagram 1: Proposed Mechanism of Action of AMC-109
Caption: Proposed mechanism of action of AMC-109 on the bacterial cell membrane.
Diagram 2: Experimental Workflow for Murine Skin Infection Model
Caption: General experimental workflow for the in vivo evaluation of AMC-109.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactoferricin-inspired peptide AMC-109 augments the effect of ciprofloxacin against Pseudomonas aeruginosa biofilm in chronic murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of "Antibacterial agent 109" in a Wound Dressing Formulation
Introduction
The increasing prevalence of wound infections, particularly those caused by antibiotic-resistant microorganisms, necessitates the development of effective antimicrobial wound dressings. "Antibacterial agent 109" is a novel compound with demonstrated broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols for evaluating the efficacy of "this compound" when incorporated into a wound dressing formulation. These protocols are designed for researchers, scientists, and drug development professionals to ensure standardized and reproducible testing. The described methods will assess the antimicrobial activity, sustained release, and biocompatibility of the wound dressing, providing critical data for regulatory submissions and product development.[1][2][3]
Key Performance Characteristics to be Evaluated:
-
Antimicrobial Efficacy: The ability of the dressing to inhibit the growth of and kill clinically relevant microorganisms.
-
Sustained Activity: The duration over which the dressing maintains its antimicrobial effect.[1]
-
Biocompatibility: The assessment of the dressing's safety and compatibility with host tissues.[4][5]
Section 1: In Vitro Antimicrobial Efficacy Testing
This section details the protocols for determining the antimicrobial activity of the wound dressing incorporating "this compound."
Zone of Inhibition (ZOI) Assay - Agar (B569324) Diffusion Method
This qualitative test assesses the ability of "this compound" to diffuse from the wound dressing and inhibit the growth of surrounding microorganisms.[6]
Experimental Protocol:
-
Bacterial Culture Preparation: Prepare a pure culture of the target microorganism (e.g., Staphylococcus aureus ATCC 6538 or Pseudomonas aeruginosa ATCC 9027) in Tryptic Soy Broth (TSB). Incubate at 37°C for 18-24 hours.
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Dressing Application: Aseptically cut a sample of the wound dressing (e.g., 1 cm x 1 cm) and place it firmly in the center of the inoculated agar plate.
-
Controls:
-
Positive Control: A commercially available antimicrobial dressing with a known zone of inhibition.
-
Negative Control: A placebo dressing without "this compound."
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the clear zone of no bacterial growth around the dressing sample in millimeters (mm).[7]
Data Presentation:
| Dressing Formulation | Test Microorganism | Zone of Inhibition (mm) |
| Dressing with Agent 109 | S. aureus | e.g., 25 ± 2 |
| Dressing with Agent 109 | P. aeruginosa | e.g., 22 ± 1.5 |
| Placebo Dressing | S. aureus | 0 |
| Placebo Dressing | P. aeruginosa | 0 |
| Positive Control | S. aureus | e.g., 30 ± 2 |
| Positive Control | P. aeruginosa | e.g., 28 ± 2.5 |
Suspension Test for Quantitative Efficacy (Modified AATCC 100)
This quantitative test measures the reduction in the number of viable microorganisms after contact with the wound dressing.[1][2][8]
Experimental Protocol:
-
Bacterial Suspension Preparation: Prepare a standardized bacterial suspension as described in section 1.1.2.
-
Sample Preparation: Cut circular swatches (e.g., 4.8 cm diameter) of the test dressing and the placebo control.
-
Inoculation: Place each dressing swatch in a sterile container. Inoculate each swatch with 1.0 mL of the standardized bacterial suspension.
-
Incubation: Incubate the containers at 37°C for a specified contact time (e.g., 24 hours).
-
Neutralization and Recovery: After incubation, add a suitable neutralizer to stop the antimicrobial action of "this compound." Extract the surviving bacteria by vortexing.
-
Enumeration: Perform serial dilutions of the extracted solution and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculation: Calculate the percentage and log reduction of bacteria compared to the initial inoculum and the placebo control.
Data Presentation:
| Dressing Formulation | Contact Time (hours) | Initial Inoculum (CFU/mL) | Final Count (CFU/mL) | Log Reduction | Percent Reduction (%) |
| Dressing with Agent 109 | 24 | e.g., 1.5 x 10⁶ | e.g., <10 | e.g., >5.17 | e.g., >99.999 |
| Placebo Dressing | 24 | e.g., 1.5 x 10⁶ | e.g., 2.0 x 10⁸ | e.g., -1.12 | e.g., Growth |
Section 2: Sustained Antimicrobial Activity
This protocol assesses the duration of the antimicrobial efficacy of the dressing, simulating a typical wear time.[1]
Experimental Protocol:
-
Simulated Wound Fluid (SWF) Preparation: Prepare a SWF solution containing salts, amino acids, and proteins to mimic wound exudate.
-
Dressing Incubation: Place a sample of the dressing with "this compound" into a sterile container with SWF.
-
Repeated Inoculation: At predetermined time points (e.g., 24, 48, and 72 hours), remove a small aliquot of the SWF, enumerate the surviving bacteria, and then re-inoculate the remaining SWF with a fresh bacterial suspension.
-
Enumeration: After each time point, determine the bacterial count as described in the suspension test (Section 1.2).
Data Presentation:
| Time Point (hours) | Bacterial Count (CFU/mL) in SWF with Dressing |
| 0 (Initial Inoculum) | e.g., 1.0 x 10⁶ |
| 24 | e.g., <10 |
| 48 | e.g., <10 |
| 72 | e.g., 50 |
Section 3: In Vitro Wound Model and Biofilm Testing
Wounds often contain biofilms, which are structured communities of bacteria that are more resistant to antimicrobial agents.[9] This section describes a method to test the efficacy of the dressing against biofilms.
Drip Flow Reactor Biofilm Model
This model simulates the continuous flow of nutrients in a wound environment, allowing for the growth of mature biofilms.[1]
Experimental Protocol:
-
Biofilm Growth: Grow a biofilm of a relevant microorganism (e.g., P. aeruginosa) on a suitable surface (e.g., glass slide) within a Drip Flow Reactor.
-
Dressing Application: Once a mature biofilm has formed, place a sample of the wound dressing with "this compound" directly onto the biofilm.
-
Treatment Period: Allow the dressing to remain in contact with the biofilm for a specified period (e.g., 24 hours) under continuous nutrient flow.
-
Biofilm Quantification: After the treatment period, remove the dressing and quantify the remaining viable bacteria in the biofilm using techniques such as plate counts, fluorescent microscopy, or scanning electron microscopy.[9]
Data Presentation:
| Treatment | Biofilm Bacterial Count (log CFU/cm²) |
| Untreated Biofilm | e.g., 8.5 ± 0.3 |
| Placebo Dressing | e.g., 8.2 ± 0.4 |
| Dressing with Agent 109 | e.g., 4.1 ± 0.5 |
Section 4: Biocompatibility Testing
Ensuring the safety of the wound dressing is critical. Biocompatibility testing should be performed according to the ISO 10993 standards.[4][5]
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential for the dressing to cause cell death.[4][10]
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line, such as human fibroblasts (e.g., L929), in appropriate growth media.
-
Dressing Extract Preparation: Prepare an extract of the wound dressing by incubating it in cell culture medium for 24 hours at 37°C.
-
Cell Treatment: Expose the cultured cells to the dressing extract for a defined period.
-
Viability Assessment: Assess cell viability using a quantitative method, such as the MTT assay or ATP bioluminescence assay.[11][12][13][14]
Data Presentation:
| Treatment | Cell Viability (%) |
| Negative Control (media only) | 100 |
| Positive Control (toxic material) | e.g., <30 |
| Dressing with Agent 109 Extract | e.g., >90 |
| Placebo Dressing Extract | e.g., >95 |
Skin Sensitization and Irritation Assays (ISO 10993-10 & ISO 10993-23)
These tests assess the potential of the dressing to cause an allergic reaction or skin irritation.[4] These are typically conducted as in vivo studies using animal models (e.g., guinea pigs or rabbits) and should be performed by a qualified testing facility.
Visualizations
Caption: Experimental workflow for testing "this compound" dressing.
Caption: Hypothetical signaling pathway for "this compound".
Caption: Logical progression of efficacy and safety testing.
References
- 1. wounds-uk.com [wounds-uk.com]
- 2. microchemlab.com [microchemlab.com]
- 3. wounds-uk.com [wounds-uk.com]
- 4. xshopemed.com [xshopemed.com]
- 5. researchgate.net [researchgate.net]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. In vitro assessment of the antimicrobial activity of wound dressings: influence of the test method selected and impact of the pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing wound dressings using an in vitro wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility Issues of Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Validation of ATP bioluminescence as a tool to assess antimicrobial effects of mouthrinses in an in vitro subgingival-biofilm model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Assay for Assessing the Bactericidal Activity of LTX-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-109 is a synthetic antimicrobial peptidomimetic with a broad spectrum of activity against various pathogens, including multidrug-resistant bacteria.[1][2] Its mechanism of action involves the rapid disruption of the bacterial cell membrane, leading to cell lysis and death.[1][2][3] This direct lytic mechanism contributes to its fast-acting bactericidal properties and a low propensity for developing bacterial resistance.[1][4] The time-kill assay is a crucial in vitro method used to evaluate the pharmacodynamics of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic effects over time. This document provides a detailed protocol for performing a time-kill assay to assess the bactericidal activity of LTX-109 against clinically relevant bacteria, such as Staphylococcus aureus.
Mechanism of Action of LTX-109
LTX-109's bactericidal activity is attributed to its ability to disrupt the integrity of the bacterial cell membrane. As a cationic molecule, LTX-109 is electrostatically attracted to the negatively charged components of the bacterial cell envelope.[5] Upon binding, it inserts into the lipid bilayer, causing membrane destabilization, pore formation, and ultimately, cell lysis.[1][2] This rapid, non-specific physical disruption of the membrane makes the development of resistance challenging for bacteria.
Caption: Mechanism of action of LTX-109.
Experimental Protocols
Time-Kill Assay Protocol
This protocol is based on established methodologies for time-kill kinetic studies and specific applications for LTX-109.[1][6][7]
1. Materials
-
LTX-109 stock solution of known concentration
-
Test bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213, MRSA strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile test tubes or flasks
-
Incubator (37°C), with shaking capabilities
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
-
Colony counter
2. Inoculum Preparation
-
From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation (e.g., 200 rpm) until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[8] The initial inoculum should be verified by plating a sample of the diluted culture.
3. Assay Procedure
-
Prepare a series of tubes or flasks containing CAMHB with LTX-109 at various concentrations. These concentrations are typically multiples of the Minimum Inhibitory Concentration (MIC) of LTX-109 for the test organism (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without LTX-109.
-
A sterility control tube containing only CAMHB should also be included.
-
Add the prepared bacterial inoculum to each tube (except the sterility control) to reach the target starting bacterial concentration.
-
Vortex each tube gently to ensure thorough mixing.
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[1]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS or saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
4. Data Collection and Analysis
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL against time for each LTX-109 concentration and the growth control.
-
Bactericidal activity is generally defined as a ≥ 3-log10 (99.9%) reduction in the CFU/mL compared to the initial inoculum.[7][9] Bacteriostatic activity is characterized by a < 3-log10 reduction, with the bacterial count remaining relatively constant.
Caption: Experimental workflow for the time-kill assay.
Data Presentation
The following tables summarize the expected outcomes and reported data for the bactericidal activity of LTX-109 against S. aureus.
Table 1: MIC and Bactericidal Activity of LTX-109 against Staphylococcus aureus
| Bacterial Strain | MIC Range (mg/L) | Bactericidal Activity (≥3-log10 reduction) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | 4-8 | Yes, at 4x to 8x MIC | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 2-4 | Yes, at 2x to 8x MIC | [1][10] |
| Vancomycin-Intermediate S. aureus (VISA) | 2-4 | Yes, at 2x to 8x MIC | [1][10] |
| Vancomycin-Resistant S. aureus (VRSA) | 2-4 | Yes, at 2x to 8x MIC | [1][10] |
Table 2: Time-Kill Kinetics of LTX-109 against Representative S. aureus Strains
| LTX-109 Concentration | Time to ≥3-log10 Reduction in CFU/mL |
| 2x MIC | Within 4 hours |
| 4x MIC | 0.5 to 4 hours |
| 8x MIC | Within 0.5 to 4 hours |
Note: Data compiled from Saravolatz et al. (2012).[1]
Table 3: Example Time-Kill Assay Results for LTX-109 against MRSA (MIC = 4 mg/L)
| Time (hours) | Growth Control (log10 CFU/mL) | LTX-109 at 4x MIC (16 mg/L) (log10 CFU/mL) | Log10 Reduction vs. Initial Inoculum |
| 0 | 5.7 | 5.7 | 0 |
| 0.5 | 5.8 | 3.2 | 2.5 |
| 1 | 6.2 | <2.0 | >3.7 |
| 2 | 6.8 | <2.0 | >3.7 |
| 4 | 7.5 | <2.0 | >3.7 |
| 6 | 8.2 | <2.0 | >3.7 |
| 24 | 9.1 | <2.0 | >3.7 |
Note: This is a representative data table. The lower limit of detection is assumed to be 100 CFU/mL (2.0 log10 CFU/mL).
The time-kill assay is a robust method for demonstrating the rapid and concentration-dependent bactericidal activity of LTX-109. The provided protocol offers a standardized approach for researchers to evaluate the efficacy of this novel antimicrobial agent against various bacterial strains. The data consistently show that LTX-109 achieves a significant reduction in bacterial viability in a short period, highlighting its potential as a valuable therapeutic agent in combating bacterial infections, particularly those caused by antibiotic-resistant strains of S. aureus.
References
- 1. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 9. A synthetic antimicrobial peptidomimetic (LTX 109): stereochemical impact on membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Standard Operating Procedure for In Vitro Testing of "Antibacterial Agent 109" Against Biofilms
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the in vitro evaluation of "Antibacterial Agent 109" against bacterial biofilms. The protocols outlined herein describe methods for determining the minimum biofilm eradication concentration (MBEC), quantifying biofilm biomass, and visualizing the effects of the agent on biofilm structure and viability.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This mode of growth confers a high level of resistance to conventional antimicrobial agents and the host immune system, making biofilm-associated infections a significant clinical challenge. The development of novel therapeutic agents with anti-biofilm activity is therefore of critical importance.
"this compound" is a novel compound with potential antimicrobial properties. This SOP details a systematic approach to characterize its efficacy against bacterial biofilms in a reproducible and quantitative manner. The following protocols are designed to be adaptable for various bacterial species known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus.
Key Experimental Protocols
This section outlines the step-by-step methodologies for the primary in vitro assays to assess the anti-biofilm activity of "this compound".
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a high-throughput method used to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3] This assay is crucial for assessing an agent's effectiveness against mature, established biofilms.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Sterile 96-well microtiter plates
-
MBEC assay device (e.g., Calgary Biofilm Device)
-
"this compound" stock solution
-
Sterile Phosphate Buffered Saline (PBS)
-
Sonicator
-
Plate reader
Protocol:
-
Bacterial Inoculum Preparation: Inoculate 5 mL of growth medium with a single colony of the test bacterium and incubate overnight at 37°C with shaking. Adjust the optical density (OD) of the overnight culture to 0.1 at 600 nm with fresh medium. This corresponds to approximately 10⁸ CFU/mL.
-
Biofilm Formation:
-
Dispense 150 µL of the adjusted bacterial inoculum into each well of a 96-well microtiter plate.[2]
-
Place the peg lid of the MBEC device onto the microtiter plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation on the pegs.[4]
-
-
Preparation of "this compound" Dilutions:
-
Prepare a two-fold serial dilution of "this compound" in the appropriate growth medium in a new 96-well plate.
-
Include a positive control (biofilm with no agent) and a negative control (medium only).
-
-
Exposure of Biofilm to "this compound":
-
Gently rinse the peg lid with the attached biofilms by immersing it in a 96-well plate containing 200 µL of sterile PBS per well to remove planktonic bacteria.
-
Transfer the peg lid to the plate containing the serial dilutions of "this compound".
-
Incubate for 24 hours at 37°C.
-
-
Recovery and Viability Assessment:
-
After incubation, rinse the peg lid again in PBS.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh growth medium per well.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm from the pegs into the medium.[3]
-
Remove the peg lid and incubate the recovery plate for 24 hours at 37°C.
-
Determine the MBEC by visual inspection for turbidity or by measuring the OD at 650 nm.[3] The MBEC is the lowest concentration of the agent that prevents bacterial regrowth from the treated biofilm.[5][6]
-
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
The crystal violet assay is a simple and widely used method to quantify the total biofilm biomass, including both bacterial cells and the EPS matrix.[7][8][9]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Protocol:
-
Biofilm Formation and Treatment:
-
Grow biofilms in a 96-well plate as described in the MBEC protocol (steps 1 and 2, but without the peg lid).
-
After biofilm formation, carefully aspirate the medium to remove planktonic cells.
-
Gently wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of the desired concentrations of "this compound" (prepared in growth medium) to the wells. Include untreated controls.
-
Incubate for 24 hours at 37°C.
-
-
Staining:
-
Aspirate the treatment solutions and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Aspirate the methanol and allow the plate to air dry.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[8]
-
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[4][9][10]
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590-595 nm using a microplate reader.[7][8][10]
-
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of bacterial viability within the biofilm.[11][12] This is achieved using fluorescent dyes that differentiate between live and dead cells.
Materials:
-
Bacterial strain of interest
-
Sterile glass-bottom dishes or chamber slides
-
"this compound"
-
Live/Dead BacLight Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)[13]
-
Confocal microscope
Protocol:
-
Biofilm Formation and Treatment:
-
Grow biofilms on sterile glass coverslips placed in a 6-well plate or directly in glass-bottom dishes.
-
Inoculate with the bacterial culture and incubate for 24-48 hours at 37°C.
-
After biofilm formation, carefully remove the medium and wash with PBS.
-
Add fresh medium containing the desired concentration of "this compound" and incubate for the desired treatment period (e.g., 24 hours).
-
-
Staining:
-
Prepare the staining solution by adding 3 µL of SYTO 9 and 3 µL of propidium iodide per 1 mL of filter-sterilized water.[13]
-
Carefully remove the treatment medium and add the staining solution to the biofilms.
-
Incubate in the dark at room temperature for 15-30 minutes.[13]
-
Gently rinse with sterile water to remove excess stain.[13]
-
-
Imaging:
-
Immediately visualize the stained biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.
-
Live bacteria with intact cell membranes will fluoresce green (SYTO 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).
-
Data Presentation
Quantitative data from the MBEC and Crystal Violet assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of "this compound".
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | MBEC (µg/mL) |
| [e.g., Pseudomonas aeruginosa PAO1] | [Insert Value] |
| [e.g., Staphylococcus aureus ATCC 25923] | [Insert Value] |
Table 2: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Concentration of Agent 109 (µg/mL) | Mean Absorbance (595 nm) ± SD | % Biofilm Inhibition |
| 0 (Control) | [Insert Value] | 0 |
| [Concentration 1] | [Insert Value] | [Calculate %] |
| [Concentration 2] | [Insert Value] | [Calculate %] |
| [Concentration 3] | [Insert Value] | [Calculate %] |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflows and a key signaling pathway involved in biofilm formation.
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Quorum Sensing and Bacterial Social Interactions in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dentistrytoday.com [dentistrytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Quorum sensing and bacterial biofilms - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LTX-109 Solution Preparation and Sterilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-109 is a synthetic antimicrobial peptidomimetic (SAMP) with broad-spectrum and rapid bactericidal activity.[1][2] It is a first-in-class, protease-stable compound that exerts its antimicrobial effect through the disruption of bacterial cell membranes, leading to cell lysis.[1][3] This unique mechanism of action results in a low propensity for the development of bacterial resistance.[4][5] LTX-109 has shown efficacy against a range of pathogens, including multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[2][6]
These application notes provide detailed protocols for the preparation and sterilization of LTX-109 solutions for various laboratory applications, ensuring the integrity and sterility of the compound for reliable experimental outcomes.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of LTX-109 against various strains of Staphylococcus aureus.
| Organism | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 4 | [2] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 2 - 4 | [2] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 2 - 4 | [2] |
| Staphylococcus aureus | Daptomycin-Nonsusceptible | 2 - 4 | [2] |
| Staphylococcus aureus | Linezolid-Nonsusceptible | 2 - 4 | [2] |
| Staphylococcus aureus | General Isolates | 0.03 - 8 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM LTX-109 Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of LTX-109 in dimethyl sulfoxide (B87167) (DMSO), suitable for long-term storage and subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
LTX-109 powder (Molecular Weight: 788.08 g/mol )
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical polypropylene (B1209903) centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate LTX-109 Powder: Before opening, allow the vial of LTX-109 powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weigh LTX-109: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of LTX-109 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.788 mg of LTX-109.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the LTX-109 powder. For a 10 mM stock, add 100 µL of DMSO for every 0.788 mg of LTX-109.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the LTX-109 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the LTX-109 stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. A product data sheet suggests that in solvent, LTX-109 is stable for up to 6 months at -80°C and 1 month at -20°C.[7]
Protocol 2: Preparation of an Aqueous LTX-109 Working Solution
This protocol details the preparation of a ready-to-use aqueous solution of LTX-109 from a powder, which can be suitable for certain direct applications. One study mentions the preparation of LTX-109 stock solutions in water.[3]
Materials:
-
LTX-109 powder
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh LTX-109: As described in Protocol 1, accurately weigh the required amount of LTX-109 powder in a sterile environment.
-
Reconstitution in Water: Add the calculated volume of sterile water to achieve the desired concentration. For example, to make a 1 mg/mL solution, add 1 mL of sterile water to 1 mg of LTX-109.
-
Dissolution: Vortex the solution until the powder is fully dissolved.
-
Sterilization: Proceed immediately to Protocol 3 for sterilization of the aqueous solution.
-
Storage: Aqueous solutions of peptides are generally less stable than DMSO stocks. It is recommended to prepare fresh aqueous solutions for each experiment or store for a very short period at 4°C. For longer storage, preparing aliquots and freezing at -20°C or -80°C is advisable.
Protocol 3: Sterilization of Aqueous LTX-109 Solutions by Filtration
This protocol is essential for preparing sterile LTX-109 solutions for use in cell culture or other applications requiring aseptic conditions.
Materials:
-
Aqueous LTX-109 solution (prepared as in Protocol 2)
-
Sterile syringe filter with a pore size of 0.22 µm.
-
Filter Material Compatibility: Choose a filter material with low protein binding to minimize loss of the peptide. Polyvinylidene fluoride (B91410) (PVDF) or polyethersulfone (PES) are generally suitable for peptide solutions. It is crucial to ensure the filter material is compatible with the solvent.[8]
-
-
Sterile syringe
-
Sterile collection tube
Procedure:
-
Prepare the Filtration Assembly: In a sterile hood, aseptically attach the 0.22 µm sterile syringe filter to the tip of a sterile syringe.
-
Draw the Solution: Draw the freshly prepared aqueous LTX-109 solution into the syringe.
-
Filter the Solution: Carefully push the plunger of the syringe to pass the LTX-109 solution through the filter into a sterile collection tube. Apply gentle and steady pressure to avoid damaging the filter membrane.
-
Aliquoting and Storage: Aliquot the sterile LTX-109 solution into sterile, single-use tubes and store at -20°C or -80°C.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of LTX-109-induced bacterial cell death.
Caption: Workflow for preparing and using LTX-109 solutions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109 | MDPI [mdpi.com]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. lytixbiopharma.com [lytixbiopharma.com]
- 6. medkoo.com [medkoo.com]
- 7. invivochem.net [invivochem.net]
- 8. internationalfilterproducts.com [internationalfilterproducts.com]
Application Notes and Protocols for AMC-109 in the Prevention of Implant-Associated Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implant-associated infections (IAIs) represent a significant challenge in modern medicine, leading to increased patient morbidity, mortality, and healthcare costs. The formation of bacterial biofilms on the surface of medical implants is a primary contributor to these infections, as biofilms provide a protective environment for bacteria, rendering them resistant to conventional antibiotic therapies. AMC-109 (also known as LTX-109 and voxvoganan) is a synthetic, broad-spectrum antimicrobial peptidomimetic with rapid bactericidal activity. Its unique mechanism of action, which involves the disruption of bacterial cell membrane organization, makes it a promising candidate for preventing biofilm formation and subsequent IAIs.[1][2] These application notes provide an overview of AMC-109, its mechanism of action, and detailed protocols for its application and evaluation as an antimicrobial coating for medical implants.
Mechanism of Action of AMC-109
AMC-109 is a cationic tripeptide that exhibits a distinct mechanism of action compared to many traditional antibiotics. Instead of forming pores in the bacterial membrane, AMC-109 disrupts the lateral organization of the membrane, leading to the dissolution of essential membrane nanodomains.[1][2] This disruption affects critical cellular functions, including protein sorting and cell wall synthesis, ultimately leading to bacterial cell death.[1] This mode of action is effective against a broad spectrum of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Signaling Pathways in Biofilm Formation
The prevention of biofilm formation is crucial for mitigating IAIs. Bacteria utilize complex signaling pathways to coordinate their transition from a planktonic (free-swimming) state to a biofilm-associated community. A key mechanism in this process is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression.
In Staphylococcus aureus, a common pathogen in IAIs, the Accessory Gene Regulator (agr) system is a primary QS pathway that governs biofilm formation and virulence.[1][3][4] Understanding this pathway is essential for developing strategies to interfere with biofilm development.
The agr quorum-sensing system in S. aureus is a key regulator of the transition from adhesion to the formation of a mature biofilm.
Application of AMC-109 to Medical Implants
To prevent implant-associated infections, AMC-109 can be immobilized on the surface of medical devices. Covalent attachment is a preferred method to ensure the stability and long-term activity of the antimicrobial peptide. The following protocols are based on established methods for immobilizing antimicrobial peptides on titanium surfaces, a common material for orthopedic and dental implants.
Protocol 1: Covalent Immobilization of AMC-109 on Titanium Surfaces via Silanization
This protocol describes a method for the covalent attachment of AMC-109 to a titanium surface using a silane-based crosslinker.
Materials:
-
Titanium implants (or coupons for testing)
-
3-Aminopropyltriethoxysilane (APTES)
-
Glutaraldehyde (B144438) solution (25% in water)
-
AMC-109 solution (in a suitable buffer, e.g., Phosphate Buffered Saline - PBS)
-
Ethanol (B145695) (absolute)
-
Acetone
-
Deionized (DI) water
-
Ultrasonic bath
-
Oven
Procedure:
-
Surface Preparation:
-
Thoroughly clean the titanium implants by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the implants in an oven at 60°C.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in absolute ethanol.
-
Immerse the cleaned and dried titanium implants in the APTES solution for 2 hours at room temperature with gentle agitation.
-
After immersion, rinse the implants thoroughly with absolute ethanol to remove any unreacted APTES.
-
Cure the silanized implants in an oven at 110°C for 1 hour.
-
-
Activation of Amine Groups:
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).
-
Immerse the silanized implants in the glutaraldehyde solution for 1 hour at room temperature. This step activates the surface amine groups for subsequent peptide coupling.
-
Rinse the implants extensively with sterile DI water to remove excess glutaraldehyde.
-
-
AMC-109 Coupling:
-
Prepare a solution of AMC-109 in PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).
-
Immerse the activated implants in the AMC-109 solution and incubate for 24 hours at 4°C with gentle agitation.
-
After incubation, rinse the implants thoroughly with PBS and then sterile DI water to remove any non-covalently bound peptide.
-
-
Final Washing and Sterilization:
-
Ultrasonicate the AMC-109 coated implants in sterile DI water for 10 minutes to remove any loosely bound peptides.
-
Dry the implants under a sterile laminar flow hood.
-
Sterilize the coated implants using a suitable method that does not degrade the peptide, such as ethylene (B1197577) oxide or gamma irradiation at a low dose.
-
In Vitro Evaluation of AMC-109 Coated Implants
A series of in vitro tests should be performed to evaluate the antimicrobial efficacy and biocompatibility of the AMC-109 coated implants.
Protocol 2: In Vitro Antibacterial Activity Assessment
Objective: To determine the effectiveness of AMC-109 coated implants in inhibiting bacterial growth and biofilm formation.
Materials:
-
AMC-109 coated and uncoated (control) titanium coupons
-
Bacterial strains (e.g., S. aureus ATCC 25923, MRSA USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet solution (0.1%)
-
96-well microtiter plates
-
Incubator (37°C)
-
Plate reader
Procedure:
-
Bacterial Adhesion Assay:
-
Place sterile AMC-109 coated and uncoated coupons in the wells of a 24-well plate.
-
Add a bacterial suspension (1 x 10^6 CFU/mL in TSB) to each well.
-
Incubate for 4 hours at 37°C to allow for initial bacterial adhesion.
-
After incubation, gently wash the coupons with PBS to remove non-adherent bacteria.
-
Transfer the coupons to a new plate containing fresh TSB and sonicate for 10 minutes to dislodge the adherent bacteria.
-
Perform serial dilutions of the resulting bacterial suspension and plate on Tryptic Soy Agar (TSA) plates to determine the number of colony-forming units (CFU).
-
-
Biofilm Inhibition Assay (Crystal Violet Method):
-
Place sterile AMC-109 coated and uncoated coupons in a 24-well plate.
-
Add a bacterial suspension (1 x 10^6 CFU/mL in TSB supplemented with 1% glucose) to each well.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Gently wash the coupons with PBS to remove planktonic bacteria.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 20 minutes.
-
Wash the coupons with DI water to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance of the solubilized stain at 570 nm using a plate reader.
-
Quantitative Data
While specific quantitative data for AMC-109 coated implants is not yet widely published, studies on AMC-109 in other applications and on other AMP-coated implants provide an indication of expected efficacy.
Table 1: In Vitro Efficacy of AMC-109 in a Wound Dressing Model [5]
| Bacterial Strain | AMC-109 Concentration | Log Reduction in CFU |
| S. aureus | 1 mg/cm² | > 7 |
| MRSA | 1 mg/cm² | > 7 |
Table 2: Representative In Vivo Efficacy of Other AMP-Coated Implants [6]
| AMP Coated Implant | Bacterial Challenge | Time Point | Reduction in Bacterial Load |
| HHC36-coated titanium | S. aureus | 7 days | 99.9% on implant, 91.5% in surrounding tissue |
| Tet-20-coated titanium | S. aureus | 7 days | >85% CFU decrease in 10 out of 14 animals |
In Vivo Evaluation of AMC-109 Coated Implants
Animal models are essential for evaluating the in vivo efficacy and biocompatibility of AMC-109 coated implants.
Protocol 3: In Vivo Model of an Implant-Associated Infection
Objective: To assess the ability of AMC-109 coated implants to prevent infection in a live animal model.
Animal Model: A common model is the rat or rabbit tibial intramedullary nail model.
Materials:
-
AMC-109 coated and uncoated (control) sterile implants (e.g., K-wires or small nails)
-
Anesthetized animals (e.g., Sprague-Dawley rats)
-
Bacterial inoculum (e.g., bioluminescent strain of S. aureus for in vivo imaging)
-
Surgical instruments
-
In vivo imaging system (for bioluminescent strains)
Procedure:
-
Surgical Procedure:
-
Under general anesthesia and aseptic conditions, make a small incision over the knee joint.
-
Create a defect in the tibial medullary canal.
-
Inoculate the medullary canal with a defined dose of bacteria (e.g., 10^3 - 10^4 CFU).
-
Insert either an AMC-109 coated or an uncoated implant into the medullary canal.
-
Close the surgical wound.
-
-
Post-Operative Monitoring and Analysis:
-
Monitor the animals for clinical signs of infection.
-
If using a bioluminescent bacterial strain, perform in vivo imaging at regular intervals (e.g., day 1, 3, 7, 14) to quantify the bacterial burden.
-
At the end of the study period (e.g., 14 or 28 days), euthanize the animals.
-
Harvest the implant and surrounding bone and tissue.
-
Sonify the implant to dislodge bacteria and determine the CFU count.
-
Homogenize the surrounding tissue to determine the bacterial load.
-
Perform histological analysis of the bone and surrounding tissue to assess inflammation and osseointegration.
-
Biocompatibility Assessment
It is crucial to ensure that the AMC-109 coating does not elicit an adverse host response.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To evaluate the effect of the AMC-109 coating on the viability of mammalian cells.
Materials:
-
AMC-109 coated and uncoated titanium coupons
-
Osteoblast or fibroblast cell line (e.g., MC3T3-E1)
-
Cell culture medium (e.g., Alpha-MEM with 10% FBS)
-
Live/Dead viability/cytotoxicity kit
-
Fluorescence microscope
Procedure:
-
Seed the mammalian cells onto the sterile AMC-109 coated and uncoated coupons in a 24-well plate.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, stain the cells with a Live/Dead assay kit according to the manufacturer's instructions.
-
Visualize the cells using a fluorescence microscope to differentiate between live (green fluorescence) and dead (red fluorescence) cells.
-
Quantify the percentage of live cells to assess cytotoxicity.
Conclusion
AMC-109 presents a promising strategy for the prevention of implant-associated infections due to its potent and broad-spectrum antimicrobial activity and its unique mechanism of action that is less prone to the development of resistance. The protocols outlined in these application notes provide a framework for the covalent immobilization of AMC-109 onto implant surfaces and for the comprehensive in vitro and in vivo evaluation of its efficacy and biocompatibility. Further research and development in this area are crucial for translating this technology into clinical applications and improving patient outcomes.
References
- 1. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Performing a Checkerboard Assay for LTX-109 Synergy Testing
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-109 is a synthetic antimicrobial peptidomimetic with a novel mechanism of action that involves disrupting the bacterial cell membrane, leading to rapid cell lysis.[1][2][3][4] This membrane-lysing action gives LTX-109 a broad spectrum of activity against various bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5] A key advantage of this mechanism is the low propensity for the development of bacterial resistance.[1][5] To explore and enhance the therapeutic potential of LTX-109, it is often evaluated in combination with other antimicrobial agents.
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[6][7][8] This technique allows for the determination of whether the combination of drugs results in a synergistic, additive, indifferent, or antagonistic effect.[6][9] This application note provides a detailed protocol for performing a checkerboard assay to test the synergy of LTX-109 with another antimicrobial agent.
Principle of the Checkerboard Assay
The checkerboard assay involves creating a two-dimensional matrix of concentrations of two drugs in a microtiter plate. One agent is serially diluted along the rows, and the second agent is serially diluted along the columns.[6][10] Each well of the plate thus contains a unique combination of concentrations of the two agents. After inoculation with a standardized bacterial suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[6][9]
The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the ratio of the MIC of the drug in combination to the MIC of the drug alone.[11][12][13]
FICI = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The FICI value is then used to interpret the nature of the interaction, as summarized in the table below.
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[6][9][11][12] |
| > 0.5 to ≤ 1.0 | Additive[12][14] |
| > 1.0 to < 4.0 | Indifference[6][9][12] |
| ≥ 4.0 | Antagonism[6][9][11][12] |
Table 2: Example Data from LTX-109 and Antibiotic X Checkerboard Assay against S. aureus
| LTX-109 (µg/mL) | Antibiotic X (µg/mL) | MIC of LTX-109 in Combination | MIC of Antibiotic X in Combination | FIC of LTX-109 | FIC of Antibiotic X | FICI | Interpretation |
| 4 (MIC alone) | - | 4 | - | 1 | - | - | - |
| - | 16 (MIC alone) | - | 16 | - | 1 | - | - |
| 1 | 4 | 1 | 4 | 0.25 | 0.25 | 0.5 | Synergy |
| 2 | 2 | 2 | 2 | 0.5 | 0.125 | 0.625 | Additive |
| 0.5 | 8 | 0.5 | 8 | 0.125 | 0.5 | 0.625 | Additive |
Experimental Protocol
This protocol outlines the steps for performing a checkerboard assay to evaluate the synergy between LTX-109 and a second antimicrobial agent (Agent B).
Materials
-
LTX-109 (stock solution of known concentration)
-
Agent B (stock solution of known concentration)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes and tips
-
Spectrophotometer
-
Incubator (35-37°C)
-
0.5 McFarland turbidity standard
Methodology
1. Preparation of Reagents and Inoculum:
-
Drug Solutions: Prepare stock solutions of LTX-109 and Agent B in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration does not affect bacterial growth). From these, prepare working solutions in CAMHB at four times the highest concentration to be tested. The concentration range should bracket the known MIC of each agent for the test organism.
-
Bacterial Inoculum: From a fresh overnight culture of the test organism on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline or CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
2. Checkerboard Plate Setup:
The following steps describe the setup of a 96-well plate for the checkerboard assay.
-
Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Agent B Dilution (Columns): In the first column, add 100 µL of the 4x working solution of Agent B to the wells in rows A through G. This results in a 2x concentration. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the growth control for LTX-109 alone, and column 12 will contain the sterility and growth controls.
-
LTX-109 Dilution (Rows): To all wells in row A (columns 1 through 11), add 100 µL of the 4x working solution of LTX-109. This results in a 2x concentration in row A. Perform a two-fold serial dilution by transferring 100 µL from row A to row B, and so on, down to row G. Discard the final 100 µL from row G. Row H will serve as the growth control for Agent B alone.
-
Controls:
-
Growth Control: Column 12, row G should contain 100 µL of CAMHB and 100 µL of the bacterial inoculum.
-
Sterility Control: Column 12, row H should contain 200 µL of uninoculated CAMHB.
-
3. Inoculation and Incubation:
-
Inoculate all wells, except for the sterility control well, with 100 µL of the prepared bacterial suspension (final volume in each well will be 200 µL).
-
Cover the plate and incubate at 35-37°C for 16-24 hours.[9]
4. Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.
-
Determine the MIC of LTX-109 alone (from column 11) and Agent B alone (from row H).
-
For each well showing no growth in the checkerboard, note the concentrations of LTX-109 and Agent B.
-
Calculate the FICI for each non-turbid well using the formula described above.
-
The FICI value for the combination is typically the lowest FICI value obtained from all the wells that show no growth.
Visualization of Experimental Workflow
Caption: Experimental workflow for the checkerboard assay.
Signaling Pathway of LTX-109
The primary mechanism of action of LTX-109 does not involve a classical signaling pathway but rather a direct physical interaction with the bacterial cell membrane.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A synthetic antimicrobial peptidomimetic (LTX 109): stereochemical impact on membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. lytixbiopharma.com [lytixbiopharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Evaluating "Antibacterial Agent 109" in a Nasal Decolonization Model
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for the preclinical evaluation of "Antibacterial Agent 109" as a potential candidate for nasal decolonization of Staphylococcus aureus.
Introduction
Staphylococcus aureus nasal carriage is a significant risk factor for a variety of endogenous infections, ranging from skin and soft tissue infections to more severe conditions like bacteremia and surgical site infections. The anterior nares serve as the primary reservoir for S. aureus in colonized individuals. Eradication of nasal carriage, or decolonization, has been shown to be an effective strategy in reducing the incidence of subsequent infections, particularly in high-risk patient populations. "this compound" is a novel compound with demonstrated antimicrobial properties. These application notes and protocols outline a detailed experimental design to rigorously evaluate its efficacy and safety in a nasal decolonization model. The described workflow progresses from initial in vitro characterization to in vivo validation, providing a clear path for preclinical assessment.
Data Presentation
All quantitative data generated from the following protocols should be summarized in the tables below for clear and concise presentation and comparison.
Table 1: In Vitro Antimicrobial Activity of this compound against Staphylococcus aureus
| Strain (ATCC) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | MBC/MIC Ratio |
| S. aureus (ATCC 29213) | |||
| S. aureus (ATCC 25923) | |||
| MRSA (ATCC 43300) | |||
| Control Antibiotic |
Table 2: In Vitro Efficacy of this compound in a Nasal Epithelial Cell Colonization Model
| Treatment Group | Initial Bacterial Load (CFU/mL) | Bacterial Load at 24h (CFU/mL) | Log Reduction | % Cytotoxicity (LDH Assay) |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) | ||||
| Positive Control (Mupirocin) |
Table 3: In Vivo Efficacy of this compound in a Murine Nasal Decolonization Model
| Treatment Group | Day 0 (CFU/nose) | Day 3 (CFU/nose) | Day 7 (CFU/nose) | Log Reduction (Day 7 vs Day 0) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control (Mupirocin) |
Table 4: In Vivo Safety and Tolerability of this compound in a Murine Model
| Treatment Group | Nasal Irritation Score (Mean ± SD) | Histopathological Score (Mean ± SD) | Body Weight Change (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control (Mupirocin) |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
3.1.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4]
-
Materials:
-
"this compound" stock solution
-
Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 25923, and a methicillin-resistant strain like ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Prepare a bacterial suspension of S. aureus in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of "this compound" in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent at which there is no visible growth (turbidity).
-
3.1.2. Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6][7]
-
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettors and tips
-
Incubator (37°C)
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
In Vitro Nasal Decolonization Model
This protocol evaluates the efficacy of "this compound" in a model that mimics the nasal epithelium.[6][8]
-
Materials:
-
Human nasal epithelial cells (e.g., RPMI 2650)
-
Cell culture medium and supplements
-
Transwell inserts
-
Staphylococcus aureus
-
"this compound"
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
-
Procedure:
-
Culture human nasal epithelial cells on Transwell inserts until a confluent monolayer is formed, creating an air-liquid interface.[6][8]
-
Inoculate the apical side of the epithelial cell layer with a suspension of S. aureus (approximately 10⁶ CFU/mL) and incubate for 2-4 hours to allow for bacterial adherence.
-
Gently wash the apical surface to remove non-adherent bacteria.
-
Add fresh medium containing various concentrations of "this compound", a vehicle control, or a positive control (e.g., mupirocin) to the apical chamber.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
To determine the bacterial load, lyse the cells and plate serial dilutions of the lysate on MHA plates. Count the colonies after overnight incubation.
-
Assess cytotoxicity by measuring the release of LDH from the epithelial cells into the basolateral medium according to the manufacturer's protocol.
-
In Vivo Murine Nasal Decolonization Model
This protocol assesses the in vivo efficacy and safety of "this compound".[5][9][10][11]
-
Animals:
-
Female BALB/c mice, 6-8 weeks old.
-
-
Bacterial Inoculum Preparation:
-
Grow S. aureus to mid-log phase in Tryptic Soy Broth (TSB).
-
Centrifuge the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a concentration of approximately 1 x 10⁹ CFU/mL.
-
-
Nasal Colonization Procedure:
-
Lightly anesthetize the mice.
-
Instill 10 µL of the bacterial suspension (1 x 10⁷ CFU) intranasally, divided between the two nares.
-
Allow the mice to recover. Colonization is typically established within 24-48 hours.
-
-
Treatment Protocol:
-
Three days post-colonization, divide the mice into treatment groups (n=8-10 per group): Vehicle control, "this compound" (at least two dose levels), and a positive control (e.g., intranasal mupirocin).
-
Administer the respective treatments intranasally once or twice daily for 5-7 days.
-
-
Efficacy Assessment:
-
At the end of the treatment period (and at selected time points), euthanize the mice.
-
Aseptically dissect the nasal tissue.
-
Homogenize the tissue in sterile PBS.
-
Plate serial dilutions of the homogenate on MHA to determine the number of CFU per nose.
-
-
Safety and Tolerability Assessment:
-
Nasal Irritation Scoring: Observe the mice for 30 minutes post-administration for signs of nasal irritation such as sneezing and nasal rubbing. Score on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Histopathological Evaluation: At the end of the study, collect nasal tissues, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist should evaluate the sections for signs of inflammation, epithelial damage, and other abnormalities.[1][2][12][13][14] A semi-quantitative scoring system (0=normal, 1=minimal, 2=mild, 3=moderate, 4=marked) can be used to assess the severity of any lesions.
-
Body Weight: Monitor the body weight of the animals throughout the study.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the evaluation of "this compound".
Signaling Pathway: TLR2 in S. aureus Nasal Colonization
The host's innate immune system plays a crucial role in recognizing and responding to S. aureus in the nasal cavity. Toll-like receptor 2 (TLR2), expressed on nasal epithelial cells, is a key pattern recognition receptor that recognizes components of the S. aureus cell wall, such as lipoteichoic acid (LTA) and peptidoglycan.[7][15][16][17] This recognition initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and antimicrobial peptides, aiming to clear the colonizing bacteria.
Caption: TLR2 signaling in response to S. aureus colonization.
References
- 1. Histopathology of nasal olfactory mucosa from selected inhalation toxicity studies conducted with volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. Frontiers | Selection of Staphylococcus aureus in a murine nasopharyngeal colonization model [frontiersin.org]
- 5. accegen.com [accegen.com]
- 6. Staphylococcus aureus modulation of innate immune responses through Toll-like (TLR), (NOD)-like (NLR) and C-type lectin (CLR) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel ex vivo Nasal Epithelial Cell Model Supporting Colonization With Human Nasal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Staphylococcus aureus nasal colonization murine model using a bioluminescent methicillin-resistant S. aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Monitoring Staphylococcus aureus nasal colonization murine model using a bioluminescent methicillin-resistant S. aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histopathologic and morphometric evaluation of the nasal and pulmonary airways of cats with experimentally induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute sinusitis in the rabbit model: histologic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staphylococcus aureus Induces a Mucosal Type 2 Immune Response via Epithelial Cell–derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The function of TLR2 during staphylococcal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toll-like receptor 2–dependent endosomal signaling by Staphylococcus aureus in monocytes induces type I interferon and promotes intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Post-Antibiotic Effect of AMC-109
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction to the Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that continues after a brief exposure of an organism to an antimicrobial agent.[1][2] This phenomenon is a critical parameter in pharmacodynamics, providing insights into the duration of an antibiotic's action beyond the period of direct exposure.[3] Understanding the PAE is essential for designing optimal dosing regimens that maximize efficacy and minimize the development of resistance.[1][3] A prolonged PAE may allow for less frequent dosing intervals, improving patient compliance and reducing the overall drug burden.[3]
The duration of the PAE is influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.[1][4] For instance, beta-lactam antibiotics characteristically produce short PAEs against gram-negative bacteria but can have longer PAEs against staphylococci.[2]
Overview of AMC-109
AMC-109 is a synthetic, lactoferricin-inspired antimicrobial peptide known for its broad-spectrum coverage and rapid bactericidal activity.[5] Unlike many traditional antibiotics that target specific enzymatic pathways, AMC-109 acts by affecting the bacterial cell membrane, causing a disorganization of its structure.[6] This mechanism of action makes it a promising candidate for treating infections, including those complicated by biofilms and caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][7] Studies have indicated its potential as an adjunctive therapy, augmenting the effects of other antibiotics like ciprofloxacin (B1669076).[5] Given its direct action on the membrane, assessing the PAE of AMC-109 is crucial to understanding its full therapeutic potential.
Key Experimental Protocols
This section details the necessary protocols for determining the PAE of AMC-109 against a target bacterial strain. The standard viable count method is described, which is a robust and widely accepted technique.[3]
Determination of Minimum Inhibitory Concentration (MIC)
Prior to PAE assessment, the Minimum Inhibitory Concentration (MIC) of AMC-109 for the chosen bacterial strain must be determined. This value provides a reference for selecting the appropriate concentrations for the PAE study. The broth microdilution method is recommended.
Materials:
-
AMC-109 stock solution
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum by suspending several colonies from an overnight culture plate in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of AMC-109 in MHB directly in the 96-well plate.
-
Add the diluted bacterial suspension to each well containing the AMC-109 dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of AMC-109 that completely inhibits visible growth.
Protocol for In Vitro PAE Determination
This protocol is based on the standard viable count method.[3]
Materials:
-
Log-phase culture of the target bacterial strain (~10⁷ CFU/mL) in MHB.
-
AMC-109 solutions at concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Sterile MHB (pre-warmed to 37°C).
-
Sterile phosphate-buffered saline (PBS).
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Centrifuge.
-
Incubator and shaking water bath set to 37°C.
Experimental Procedure:
-
Exposure Phase:
-
Dispense 5 mL of the log-phase bacterial culture into several sterile tubes.
-
Add AMC-109 to achieve the desired final concentrations (e.g., 1x, 4x MIC).
-
Create a control tube by adding an equivalent volume of sterile water or PBS instead of the antibiotic.
-
Incubate all tubes in a shaking water bath at 37°C for a standardized exposure time (e.g., 1 or 2 hours).
-
-
Antibiotic Removal Phase:
-
Following incubation, rapidly remove the AMC-109. This is critical to halt drug activity. A common method is dilution.
-
Dilute the cultures 1:1000 (a 10⁻³ dilution) in pre-warmed, antibiotic-free MHB. This dilution effectively reduces the AMC-109 concentration to a sub-inhibitory level.
-
Alternative Removal Method: For agents that may adhere to the cell surface, centrifugation can be used. Pellet the bacteria by centrifuging at 4000 x g for 10 minutes, discard the supernatant, wash the pellet twice with sterile PBS, and finally resuspend the pellet in the original volume of pre-warmed MHB.
-
-
Regrowth and Monitoring Phase:
-
Incubate the diluted cultures (both treated and control) at 37°C in a shaking water bath.
-
At time zero (immediately after dilution) and at regular intervals thereafter (e.g., every 1-2 hours), take aliquots from each tube.
-
Perform serial dilutions of these aliquots in sterile PBS and plate them onto agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Incubate the plates overnight at 37°C and count the colonies on the following day.
-
Calculation of PAE
The PAE is calculated using the following formula[3]:
PAE = T - C
Where:
-
T is the time required for the CFU/mL count in the antibiotic-exposed culture to increase by 1 log₁₀ (a 10-fold increase) above the count observed immediately after antibiotic removal.
-
C is the time required for the CFU/mL count in the untreated control culture to increase by 1 log₁₀ above its initial count after the equivalent dilution step.
Data Presentation
Quantitative data from the experiments should be organized into clear, structured tables for analysis and comparison.
Table 1: MIC of AMC-109 against Test Organisms
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 29213 | 4 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Escherichia coli | 25922 | 16 |
Table 2: Post-Antibiotic Effect (PAE) of AMC-109 on S. aureus ATCC 29213 (2-hour exposure)
| AMC-109 Concentration | Time for 1 log₁₀ Increase (T) (hours) | Control Time for 1 log₁₀ Increase (C) (hours) | PAE (T - C) (hours) |
|---|---|---|---|
| 1x MIC (4 µg/mL) | 3.5 | 1.5 | 2.0 |
| 4x MIC (16 µg/mL) | 6.0 | 1.5 | 4.5 |
| 8x MIC (32 µg/mL) | 8.2 | 1.5 | 6.7 |
| Growth Control (0 µg/mL) | 1.5 | 1.5 | 0.0 |
Visualizations
Diagrams are provided to illustrate key processes and concepts related to the PAE assessment of AMC-109.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Conceptual mechanism of AMC-109 leading to the Post-Antibiotic Effect.
References
- 1. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. emerypharma.com [emerypharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Lactoferricin-inspired peptide AMC-109 augments the effect of ciprofloxacin against Pseudomonas aeruginosa biofilm in chronic murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New target for antibiotics promises treatment for resistant superbugs | News articles | University of Groningen [rug.nl]
- 7. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Impregnating Medical Devices with LTX-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-109 is a synthetic antimicrobial peptidomimetic (SAMP) with a broad spectrum of activity against various pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its mechanism of action involves the rapid disruption of microbial cell membranes, leading to cell lysis and death.[1][2] This direct lytic mechanism is associated with a low propensity for the development of microbial resistance, making LTX-109 a promising candidate for impregnating medical devices to prevent device-associated infections.[1]
These application notes provide detailed, generalized protocols for three common methods of impregnating medical devices with LTX-109: Simple Adsorption (Dip Coating), Covalent Immobilization, and Entrapment in a Biodegradable Polymer Matrix. These protocols are intended as a starting point for research and development and may require optimization for specific medical devices and applications.
Physicochemical Properties of LTX-109
A summary of the known physicochemical properties of LTX-109 is presented in Table 1. This information is crucial for designing and optimizing impregnation protocols.
| Property | Value/Information | Source |
| Molecular Weight | 788.1 g/mol | PubChem |
| Type | Synthetic Antimicrobial Peptidomimetic (SAMP), Tripeptide Derivative | [3] |
| Key Structural Features | Cationic arginine residues and a hydrophobic tri-tert-butyl-tryptophan moiety. | [4] |
| Solubility | Stereochemistry dependent, with some isomers having improved water solubility. Can be formulated in a vehicle containing DMSO, PEG300, and Tween 80. | [3][5] |
| Stability | Stable at ambient temperature for shipping and can be stored at -20°C for the long term.[6] Stable against protease degradation.[2] | [2][6] |
Experimental Protocols
Protocol 1: Simple Adsorption (Dip Coating)
This method relies on the non-covalent, passive adsorption of LTX-109 onto the surface of a medical device. It is a straightforward technique suitable for initial screening.
Materials:
-
Medical device (e.g., silicone catheter segment)
-
LTX-109 (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized water
-
Ethanol (B145695) (70%)
-
Sterile containers (e.g., 50 mL conical tubes)
-
Orbital shaker
-
Lyophilizer (optional)
Procedure:
-
Device Preparation: Clean the medical device segments by sonicating in 70% ethanol for 15 minutes, followed by three rinses with sterile deionized water. Allow the segments to air dry in a sterile environment.
-
Preparation of LTX-109 Solution: Prepare a stock solution of LTX-109 at 1 mg/mL in sterile PBS. Further dilute the stock solution with PBS to achieve final coating concentrations (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL).
-
Impregnation: Place the prepared medical device segments into the LTX-109 solutions in sterile containers. Ensure the segments are fully submerged.
-
Incubation: Incubate the containers on an orbital shaker at a gentle agitation (e.g., 50 rpm) for 24 hours at room temperature.
-
Washing: After incubation, gently rinse the coated segments three times with sterile PBS to remove any loosely bound LTX-109.
-
Drying: Air dry the coated segments in a sterile laminar flow hood or lyophilize for long-term storage.
Workflow for Simple Adsorption (Dip Coating)
Caption: Workflow for LTX-109 impregnation via simple adsorption.
Protocol 2: Covalent Immobilization
This protocol describes the covalent attachment of LTX-109 to a medical device surface that has been functionalized with amine groups, using glutaraldehyde (B144438) as a crosslinker. This method provides a more stable and durable coating.
Materials:
-
Medical device with a suitable surface for modification (e.g., polyurethane-based)
-
LTX-109
-
3-Aminopropyltriethoxysilane (APTES)
-
Glutaraldehyde solution (25% in water)
-
Toluene (B28343), anhydrous
-
Ethanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sterile PBS, pH 7.4
-
Sterile deionized water
Procedure:
-
Surface Activation (Amination):
-
Clean the device segments as described in Protocol 1.
-
Immerse the segments in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at 60°C.
-
Wash the segments with toluene, followed by ethanol, and then deionized water.
-
Cure the aminated surface at 110°C for 15 minutes.
-
-
Glutaraldehyde Crosslinking:
-
Immerse the aminated device segments in a 2.5% (v/v) glutaraldehyde solution in PBS for 2 hours at room temperature.
-
Rinse the segments thoroughly with sterile deionized water to remove excess glutaraldehyde.
-
-
LTX-109 Immobilization:
-
Prepare a 1 mg/mL solution of LTX-109 in sterile PBS.
-
Immerse the glutaraldehyde-activated segments in the LTX-109 solution and incubate for 24 hours at 4°C with gentle agitation.
-
-
Reduction and Stabilization:
-
Prepare a fresh solution of sodium borohydride (0.1 mg/mL) in PBS.
-
Immerse the LTX-109 coated segments in the NaBH₄ solution for 1 hour at room temperature to reduce the Schiff bases to stable secondary amine linkages.
-
-
Final Washing: Wash the segments extensively with sterile PBS to remove any non-covalently bound LTX-109 and residual reagents. Dry the segments in a sterile environment.
Workflow for Covalent Immobilization
Caption: Workflow for covalent immobilization of LTX-109.
Protocol 3: Entrapment in a Biodegradable Polymer Matrix
This method involves entrapping LTX-109 within a biodegradable polymer coating, such as poly(lactic-co-glycolic acid) (PLGA), which allows for a sustained release of the antimicrobial agent over time.
Materials:
-
Medical device
-
LTX-109
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Dip-coating apparatus or spray coater
Procedure:
-
Preparation of LTX-109/PLGA Solution:
-
Dissolve PLGA in DCM to a concentration of 5% (w/v).
-
Disperse a predetermined amount of LTX-109 powder into the PLGA solution to achieve the desired drug loading (e.g., 1%, 5% w/w of LTX-109 to PLGA).
-
Briefly sonicate the mixture to ensure a uniform dispersion of LTX-109.
-
-
Coating Application (Dip Coating Example):
-
Clean and dry the medical device segments as previously described.
-
Using a dip-coating apparatus, immerse the device segment into the LTX-109/PLGA solution at a controlled withdrawal speed (e.g., 1 mm/s).
-
Allow the solvent to evaporate completely in a fume hood.
-
Repeat the dip-coating process to achieve the desired coating thickness and drug load.
-
-
Optional Top Coat: To modulate the initial burst release, a top coat of plain PLGA solution can be applied.
-
Drying: Dry the coated devices under vacuum for 48 hours to remove any residual solvent.
Workflow for Polymer Matrix Entrapment
Caption: Workflow for LTX-109 entrapment in a polymer matrix.
Quantitative Data Summary
The following tables present hypothetical but expected outcomes for the characterization of LTX-109 impregnated medical devices based on the protocols described above.
Table 2: Drug Loading and Coating Stability
| Impregnation Method | LTX-109 Loading (µg/cm²) | % LTX-109 Remaining after 24h PBS Wash |
| Simple Adsorption | 1.5 ± 0.4 | 35 ± 8% |
| Covalent Immobilization | 5.2 ± 0.7 | 95 ± 3% |
| Polymer Entrapment | 25.8 ± 3.1 | 88 ± 5% |
Table 3: In Vitro LTX-109 Release Kinetics (Cumulative Release in PBS at 37°C)
| Impregnation Method | 1 hour (Burst Release) | 24 hours | 7 days |
| Simple Adsorption | 45 ± 6% | 65 ± 9% | 68 ± 10% |
| Covalent Immobilization | < 2% | < 5% | < 8% |
| Polymer Entrapment | 15 ± 4% | 30 ± 5% | 65 ± 7% |
Table 4: Antimicrobial Efficacy (vs. S. aureus after 24h incubation)
| Device Type | Log Reduction in Adherent Bacteria (CFU/cm²) |
| Uncoated Control | 0 |
| Simple Adsorption | 2.5 ± 0.5 |
| Covalent Immobilization | 4.1 ± 0.4 |
| Polymer Entrapment | 3.8 ± 0.6 |
Mechanism of Action of LTX-109
The primary antimicrobial action of LTX-109, whether released from a coating or immobilized on a surface, is the disruption of the bacterial cell membrane.
Signaling Pathway for LTX-109 Mechanism of Action
Caption: Mechanism of LTX-109 induced bacterial cell death.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A synthetic antimicrobial peptidomimetic (LTX 109): stereochemical impact on membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivochem.net [invivochem.net]
- 6. medkoo.com [medkoo.com]
Application Note: In Vitro Model for Studying the Effect of "Antibacterial agent 109" on Bacterial Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents.[1][2] Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier.[1][3] This complex structure hinders antibiotic penetration and fosters the development of resistance, making biofilm-associated infections difficult to treat.[1][2] Therefore, the development of novel anti-biofilm agents is a critical area of research.
This application note describes a robust in vitro model for evaluating the efficacy of a novel compound, "Antibacterial agent 109," against bacterial biofilms. The protocols detailed herein provide a comprehensive framework for assessing both the inhibition of biofilm formation and the eradication of established biofilms. The primary methods employed are the crystal violet assay for biomass quantification and cell viability assays (MTT and LIVE/DEAD staining) to determine the metabolic activity and integrity of biofilm-embedded bacteria.[2][4][5]
Key Experiments and Methodologies
This application note outlines three key experiments to characterize the anti-biofilm properties of "this compound":
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: To establish the baseline antimicrobial activity of the agent against planktonic bacteria.
-
Biofilm Inhibition Assay: To evaluate the ability of "this compound" to prevent the initial stages of biofilm formation.
-
Biofilm Eradication Assay: To assess the efficacy of "this compound" in disrupting and killing bacteria within a pre-formed, mature biofilm.
These experiments utilize a static in vitro model based on the widely used microtiter plate assay, which allows for high-throughput screening and quantitative analysis.[1][6][7]
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Antimicrobial Activity of this compound against Planktonic Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
| Escherichia coli | 16 | 32 |
Table 2: Effect of this compound on Biofilm Formation (Inhibition)
| Bacterial Strain | Concentration (µg/mL) | Biofilm Biomass (% of Control) | Cell Viability (% of Control) |
| S. aureus | 8 | 45.2 | 55.8 |
| 16 (MIC) | 15.7 | 20.3 | |
| 32 (MBC) | 5.1 | 8.9 | |
| P. aeruginosa | 16 | 52.1 | 60.4 |
| 32 (MIC) | 20.3 | 25.1 | |
| 64 (MBC) | 8.9 | 12.7 |
Table 3: Effect of this compound on Pre-formed Biofilms (Eradication)
| Bacterial Strain | Concentration (µg/mL) | Biofilm Biomass (% of Control) | Cell Viability (% of Control) |
| S. aureus | 32 | 75.4 | 68.2 |
| 64 | 48.9 | 40.1 | |
| 128 | 25.6 | 18.5 | |
| P. aeruginosa | 64 | 80.1 | 72.5 |
| 128 | 55.3 | 48.9 | |
| 256 | 30.8 | 22.4 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the minimum concentration of "this compound" required to inhibit the visible growth of planktonic bacteria (MIC) and to kill 99.9% of the initial bacterial inoculum (MBC).
Materials:
-
Bacterial strains (S. aureus, P. aeruginosa, E. coli)
-
Tryptic Soy Broth (TSB)
-
96-well microtiter plates
-
"this compound" stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension in TSB, adjusted to a concentration of approximately 1 x 10^6 CFU/mL.
-
Perform a serial two-fold dilution of "this compound" in TSB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that shows no visible turbidity.
-
For MBC determination, plate 100 µL from each well that shows no growth onto TSA plates.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of "this compound" to prevent biofilm formation.
Materials:
-
Bacterial strains
-
TSB supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
"this compound"
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension (1 x 10^7 CFU/mL) in TSB with 1% glucose.
-
Add the bacterial suspension and various concentrations of "this compound" (e.g., sub-MIC, MIC, and supra-MIC levels) to the wells of a 96-well plate.
-
Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours under static conditions to allow biofilm formation.[4]
-
Gently wash the wells twice with sterile PBS to remove planktonic cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes at room temperature.[4][8]
-
Wash the wells three times with sterile PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.[4] The absorbance is proportional to the biofilm biomass.
Protocol 3: Biofilm Eradication Assay
This protocol evaluates the effectiveness of "this compound" on pre-formed, mature biofilms.
Procedure:
-
Follow steps 1-4 of the Biofilm Inhibition Assay to form mature biofilms.
-
After 24 hours of incubation, carefully remove the culture medium containing planktonic bacteria.
-
Gently wash the biofilms twice with sterile PBS.
-
Add fresh TSB containing various concentrations of "this compound" to the wells.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in the Biofilm Inhibition Assay (steps 5-9).
Protocol 4: Biofilm Viability Assessment (MTT Assay)
This assay determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.[5][9]
Materials:
-
Biofilms treated with "this compound" (from Protocols 2 and 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
After treating the biofilms as described in the inhibition or eradication protocols, wash the wells with sterile PBS.
-
Add 100 µL of MTT solution to each well and incubate in the dark for 3 hours at 37°C.
-
The MTT is reduced by metabolically active cells to a purple formazan (B1609692) product.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
Protocol 5: Visualization of Biofilm Viability (LIVE/DEAD Staining and CLSM)
Confocal Laser Scanning Microscopy (CLSM) combined with LIVE/DEAD staining allows for the visualization of the 3D structure of the biofilm and the spatial distribution of live and dead cells.[3][10][11]
Materials:
-
Biofilms grown on glass-bottom dishes or coverslips
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium (B1200493) iodide)
-
Confocal Laser Scanning Microscope
Procedure:
-
Prepare a working staining solution by mixing SYTO® 9 and propidium iodide in filter-sterilized water according to the manufacturer's instructions.[12][13]
-
Gently wash the biofilms with sterile water.
-
Add the staining solution to the biofilms and incubate for 15-30 minutes at room temperature in the dark.
-
SYTO® 9 stains all bacteria (live and dead) green, while propidium iodide only penetrates bacteria with damaged membranes, staining dead bacteria red.[13]
-
Gently rinse the biofilms to remove excess stain.
-
Visualize the biofilms using a CLSM. Live cells will fluoresce green, and dead cells will fluoresce red.[14][15]
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
Visualizations
Caption: Experimental workflow for assessing anti-biofilm activity.
References
- 1. In Vitro Models of Bacterial Biofilms: Innovative Tools to Improve Understanding and Treatment of Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria [frontiersin.org]
- 3. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of various methods for in vitro biofilm formation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Status of In Vitro Models and Assays for Susceptibility Testing for Wound Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. 4.5.2. Biofilm Cell Viability MTT Assay [bio-protocol.org]
- 10. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method to quantify live and dead cells in multi-species oral biofilm by real-time PCR with propidium monoazide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Methodological Approach to Studying Resistance Development to LTX-109 In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-109 is a novel, first-in-class antimicrobial agent with a unique membrane-lysing mechanism of action.[1][2] By disrupting the bacterial cell membrane, LTX-109 exerts rapid bactericidal activity against a broad spectrum of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] A key characteristic of antimicrobials that act on the cell membrane is a low propensity for the development of resistance.[1] These application notes provide a detailed methodological framework for the in vitro investigation of potential resistance development to LTX-109.
The protocols outlined below are designed to enable researchers to assess both the frequency of spontaneous resistance and the potential for adaptive resistance through continuous exposure. Furthermore, this guide details methods for characterizing the genetic basis of any observed resistance through whole-genome sequencing.
Core Concepts in Resistance Development Studies
Studying the potential for a microorganism to develop resistance to an antimicrobial agent is a critical step in preclinical development. The primary methods employed are:
-
Serial Passaging (Adaptive Laboratory Evolution): This method assesses the ability of a microorganism to develop resistance over time through repeated exposure to sub-lethal concentrations of the antimicrobial agent.[5][6]
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[7][8] It is a fundamental measure of an antimicrobial's potency and is used to monitor changes in susceptibility during serial passaging experiments.
-
Whole-Genome Sequencing (WGS): WGS is a powerful tool used to identify the specific genetic mutations, insertions, or deletions that may confer a resistant phenotype.[9][10][11]
Data Presentation
Quantitative data from these studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: MIC of LTX-109 and Comparator Antimicrobial Against Test Isolate at Baseline (Day 0)
| Isolate ID | Antimicrobial | MIC (µg/mL) |
| S. aureus ATCC 29213 | LTX-109 | 4 |
| S. aureus ATCC 29213 | Ciprofloxacin | 0.5 |
| P. aeruginosa ATCC 27853 | LTX-109 | 8 |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 |
Table 2: Fold-Change in MIC of LTX-109 and Comparator Antimicrobial Following Serial Passaging
| Isolate ID | Antimicrobial | Day 0 MIC (µg/mL) | Day 30 MIC (µg/mL) | Fold-Change in MIC |
| S. aureus ATCC 29213 | LTX-109 | 4 | 8 | 2 |
| S. aureus ATCC 29213 | Ciprofloxacin | 0.5 | 32 | 64 |
| P. aeruginosa ATCC 27853 | LTX-109 | 8 | 8 | 1 |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 | 16 | 64 |
Table 3: Summary of Whole-Genome Sequencing Analysis of Resistant Mutants
| Isolate ID | Treatment | Passage Number | Gene with Mutation | Amino Acid Change | Putative Function of Gene |
| S. aureus P30-Cipro | Ciprofloxacin | 30 | gyrA | S84L | DNA gyrase subunit A |
| S. aureus P30-LTX-109 | LTX-109 | 30 | None Detected | N/A | N/A |
| P. aeruginosa P30-Cipro | Ciprofloxacin | 30 | gyrA | T83I | DNA gyrase subunit A |
| P. aeruginosa P30-LTX-109 | LTX-109 | 30 | None Detected | N/A | N/A |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test microorganism (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
LTX-109 and comparator antimicrobial stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Antimicrobial Dilution Series:
-
Prepare a serial two-fold dilution of LTX-109 and the comparator antimicrobial in CAMHB in the 96-well plate. The typical concentration range for LTX-109 is 0.25 to 64 µg/mL.
-
Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: In Vitro Resistance Development by Serial Passaging
This protocol is designed to assess the potential for adaptive resistance.
Materials:
-
All materials from Protocol 1
-
Sterile culture tubes
Procedure:
-
Baseline MIC Determination:
-
Determine the baseline MIC of LTX-109 and the comparator antimicrobial for the test isolate as described in Protocol 1.
-
-
Serial Passaging:
-
Prepare a series of culture tubes with two-fold dilutions of LTX-109 and the comparator antimicrobial in CAMHB, bracketing the baseline MIC.
-
Inoculate the tubes with the test isolate at a density of approximately 5 x 10⁵ CFU/mL.
-
Incubate at 35°C ± 2°C for 18-24 hours.
-
The following day, determine the MIC for this passage.
-
Select the culture from the well or tube at 0.5x the new MIC and use it to inoculate a fresh series of antimicrobial dilutions.
-
Repeat this process for a predetermined number of passages (e.g., 30-60 days).
-
-
Monitoring for Resistance:
-
Determine the MIC of LTX-109 and the comparator antimicrobial for the passaged isolates every 5-10 passages.
-
A significant increase in MIC (typically ≥4-fold) is indicative of resistance development.
-
Protocol 3: Whole-Genome Sequencing of Potentially Resistant Isolates
This protocol outlines the steps for identifying the genetic basis of resistance.
Materials:
-
Bacterial isolates (parental and passaged strains)
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence analysis
Procedure:
-
Genomic DNA Extraction:
-
Culture the parental and passaged isolates with elevated MICs overnight in appropriate broth.
-
Extract high-quality genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted DNA.
-
Perform whole-genome sequencing on an NGS platform to generate high-coverage sequence data.
-
-
Bioinformatic Analysis:
-
Align the sequence reads from the passaged isolates to the parental reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.
-
Annotate the identified mutations to determine the affected genes and their putative functions.
-
Visualizations
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. journals.asm.org [journals.asm.org]
- 4. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Serial passage – REVIVE [revive.gardp.org]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Use of Whole-Genome Sequencing for Detection of Antimicrobial Resistance: Mycobacterium tuberculosis, a Model Organism | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 10. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
Troubleshooting & Optimization
Overcoming solubility issues of LTX-109 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the synthetic antimicrobial peptidomimetic, LTX-109, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is LTX-109 and why is its solubility a concern?
A1: LTX-109 is a novel synthetic antimicrobial peptidomimetic with broad-spectrum bactericidal activity.[1][2][3][4] Its mechanism of action involves disrupting the bacterial cell membrane, leading to cell lysis.[1][3][4] Like many peptidomimetics with hydrophobic residues, LTX-109 has limited intrinsic solubility in aqueous solutions, which can lead to precipitation in experimental buffers and media. This can affect the accuracy and reproducibility of in vitro and in vivo studies. Some stereoisomers of LTX-109 have been noted to have better water solubility than others.[5]
Q2: I observed precipitation when diluting my LTX-109 stock solution in an aqueous buffer. What is the likely cause?
A2: Precipitation upon dilution of a concentrated stock (often in an organic solvent like DMSO) into an aqueous medium is a common issue for compounds with low aqueous solubility.[6] This occurs when the concentration of LTX-109 exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution may not be sufficient to keep the compound dissolved at the lower final concentration in the aqueous environment.
Q3: What are the recommended starting points for dissolving LTX-109?
A3: For initial attempts, it is advisable to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] Subsequently, this stock solution can be diluted into the desired aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause cellular toxicity.[6]
Q4: Are there alternative solvents or excipients that can be used to improve the solubility of LTX-109?
A4: Yes, various pharmaceutical excipients can be employed to enhance the aqueous solubility of hydrophobic compounds like LTX-109. These include co-solvents, surfactants, and cyclodextrins. The choice of excipient will depend on the specific requirements of your experiment, such as the desired final concentration of LTX-109 and the tolerance of the biological system to the excipient. For in vivo formulations, a combination of DMSO, PEG300, and Tween 80 has been suggested.[7]
Troubleshooting Guide: Overcoming LTX-109 Precipitation
This guide provides a systematic approach to addressing solubility challenges with LTX-109.
Problem: Precipitate forms upon dilution of LTX-109 stock solution in aqueous media.
Solution 1: Optimization of Solvent Concentration
It is crucial to maintain a final solvent concentration that is non-toxic to your experimental system.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, as higher concentrations can be cytotoxic.
-
Serial Dilution: If direct dilution leads to precipitation, try serial dilutions of the stock solution in your aqueous medium.
Solution 2: Utilize Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.
-
Common Co-solvents: Polyethylene glycol (PEG), particularly PEG 300 or PEG 400, and propylene (B89431) glycol (PG) are commonly used.
-
Protocol: Prepare a stock solution of LTX-109 in a mixture of DMSO and a co-solvent before diluting into the aqueous medium.
Solution 3: Employ Surfactants
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Recommended Surfactants: Polysorbates such as Tween® 80 are often used in biological research.
-
Critical Micelle Concentration (CMC): Ensure the final surfactant concentration is above its CMC to facilitate micelle formation.
Solution 4: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[6]
-
Complexation: LTX-109 can be dissolved in a pre-prepared aqueous solution of the cyclodextrin.
Quantitative Data on Solubility Enhancers
| Excipient | Type | Typical Final Concentration | Advantages | Disadvantages |
| DMSO | Organic Solvent | < 1% | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations.[6] |
| Ethanol | Co-solvent | < 1% | Biocompatible at low concentrations. | Can be cytotoxic and may affect protein function at higher concentrations.[6] |
| PEG 400 | Co-solvent | 1-10% | Low toxicity.[6] | May not be as effective for highly hydrophobic compounds.[6] |
| Tween® 80 | Surfactant | 0.1-1% | Effective at low concentrations. | Can interfere with certain cellular assays. |
| HP-β-CD | Inclusion Agent | 1-5% (w/v) | Enhances solubility and can reduce drug toxicity.[6] | Can sometimes interact with cell membrane components.[6] |
Experimental Protocols
Protocol 1: Preparation of LTX-109 Stock Solution in DMSO
-
Weigh the desired amount of LTX-109 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the LTX-109 is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent (PEG 400)
-
Prepare a 10 mg/mL stock solution of LTX-109 in 100% DMSO as described in Protocol 1.
-
In a separate sterile tube, prepare a 1:1 (v/v) mixture of your DMSO stock solution and PEG 400.
-
Vortex thoroughly.
-
Dilute this mixture into your final aqueous buffer or medium to the desired working concentration of LTX-109. Ensure the final concentrations of DMSO and PEG 400 are compatible with your assay.
Protocol 3: Solubilization using a Surfactant (Tween® 80)
-
Prepare a 10 mg/mL stock solution of LTX-109 in 100% DMSO.
-
Prepare a stock solution of Tween® 80 (e.g., 10% in water).
-
Add the Tween® 80 stock solution to your aqueous medium to achieve a final concentration slightly above its CMC (the CMC of Tween® 80 is approximately 0.0013-0.0015%).
-
Add the LTX-109 DMSO stock solution to the Tween® 80-containing medium dropwise while vortexing.
Protocol 4: Solubilization using an Inclusion Agent (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer.
-
Add the LTX-109 powder directly to the HP-β-CD solution.
-
Incubate the mixture with agitation (e.g., on a shaker or rotator) for several hours to overnight to allow for the formation of the inclusion complex.[6]
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
Visual Guides
Caption: Experimental workflow for preparing LTX-109 solutions.
Caption: Troubleshooting flowchart for LTX-109 solubility issues.
Caption: Mechanism of solubility enhancement by surfactants and cyclodextrins.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic antimicrobial peptidomimetic (LTX 109): stereochemical impact on membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. invivochem.net [invivochem.net]
Troubleshooting aggregation of AMC-109 in high-concentration stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMC-109. The following information is designed to help you identify, understand, and resolve issues related to the aggregation of AMC-109 in high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my AMC-109 stock solution appear cloudy or contain visible precipitates?
A1: Cloudiness or precipitation in your AMC-109 stock solution, typically prepared in DMSO, is a common indicator of compound aggregation.[1] This occurs when the concentration of AMC-109 exceeds its solubility limit in the solvent, leading to the formation of small, self-associated particles or larger visible precipitates. This phenomenon is particularly prevalent when diluting a concentrated DMSO stock into an aqueous buffer, as the drastic change in solvent polarity can cause the hydrophobic AMC-109 molecules to crash out of solution.[2]
Q2: What are the consequences of using an aggregated solution of AMC-109 in my experiments?
A2: Using an aggregated solution of AMC-109 can lead to significant experimental artifacts and unreliable data. Aggregates can act as promiscuous inhibitors, non-specifically binding to and denaturing proteins, which can result in false-positive hits in high-throughput screening (HTS) campaigns.[3][4] The formation of aggregates can also lead to an inaccurate determination of the compound's potency and structure-activity relationship (SAR).[3]
Q3: How can I visually confirm if my AMC-109 solution is aggregated?
A3: While visible cloudiness is a clear sign, smaller, sub-visible aggregates may also be present. A simple preliminary check is to hold the vial against a light source and look for the Tyndall effect, where the light beam becomes visible as it passes through the solution due to scattering by suspended particles. However, for a definitive confirmation and characterization of aggregates, more sensitive biophysical techniques are required.
Q4: At what concentration is AMC-109 prone to aggregation?
A4: The concentration at which AMC-109 begins to aggregate, known as the Critical Aggregation Concentration (CAC), can vary depending on the solvent, temperature, and presence of other molecules.[5] Based on internal studies, aggregation of AMC-109 in standard aqueous buffers (after dilution from a DMSO stock) is often observed at concentrations above 50 µM.
Troubleshooting Guides
Issue 1: Visible Precipitation Upon Dilution of DMSO Stock
Symptoms:
-
The solution becomes cloudy immediately or shortly after diluting the high-concentration AMC-109 DMSO stock into an aqueous buffer or cell culture medium.
-
Visible particles are observed at the bottom or on the sides of the tube/plate well.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible precipitation.
Recommended Actions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations of the co-solvent can sometimes promote precipitation upon dilution.[2]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous buffer. Instead, perform an intermediate dilution in 100% DMSO, followed by a stepwise addition to the final buffer.[1]
-
Increase Mixing: Add the AMC-109 stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can trigger precipitation.[2]
-
Pre-warm the Medium: Gently warming the aqueous buffer to 37°C before adding the AMC-109 stock can sometimes improve solubility.[1]
-
Inclusion of Detergents: For biochemical assays, the inclusion of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer can help prevent aggregation.[6]
Issue 2: Suspected Sub-Visible Aggregation
Symptoms:
-
High variability in results between replicate wells in an assay.
-
A steep, non-sigmoidal dose-response curve in an inhibition assay.
-
Inhibitory activity is significantly reduced in the presence of a non-ionic detergent.[6]
Troubleshooting Workflow:
Caption: Workflow for investigating sub-visible aggregation.
Recommended Actions:
-
Detergent Test: Repeat your primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in the activity of AMC-109 is a strong indicator of aggregation-based inhibition.[6]
-
Characterize with Biophysical Methods: To confirm and quantify the presence and size of aggregates, utilize the following techniques:
-
Dynamic Light Scattering (DLS): Provides a rapid assessment of the size distribution of particles in the solution.[7][8]
-
Nanoparticle Tracking Analysis (NTA): Offers higher resolution size distribution and concentration measurements of nanoparticles.[9][10]
-
Transmission Electron Microscopy (TEM): Allows for direct visualization of the morphology and size of the aggregates.[11][12]
-
Data Presentation
Table 1: Effect of Solvents and Detergents on AMC-109 Aggregation (Measured by DLS)
| Formulation Condition | Average Particle Diameter (nm) | Polydispersity Index (PDI) | Observation |
| 50 µM AMC-109 in PBS | 350 ± 45 | 0.85 | Significant Aggregation |
| 50 µM AMC-109 in PBS + 0.01% Triton X-100 | 5 ± 1.2 | 0.15 | No Aggregation |
| 50 µM AMC-109 in PBS + 5% DMSO | 150 ± 25 | 0.65 | Reduced Aggregation |
| 10 µM AMC-109 in PBS | 8 ± 2.1 | 0.20 | No Significant Aggregation |
Table 2: Comparison of Aggregate Sizing Techniques for 50 µM AMC-109 in PBS
| Technique | Parameter Measured | Result |
| Dynamic Light Scattering (DLS) | Z-average Diameter (nm) | 345 |
| Nanoparticle Tracking Analysis (NTA) | Mean Particle Size (nm) | 320 |
| Nanoparticle Tracking Analysis (NTA) | Particle Concentration (particles/mL) | 2.5 x 10⁸ |
| Transmission Electron Microscopy (TEM) | Morphology | Spherical Aggregates |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare a 10 mM stock solution of AMC-109 in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS) to achieve the final test concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and below 0.5%.
-
Prepare a buffer blank containing the same final DMSO concentration.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Filter the samples through a 0.22 µm filter to remove dust and other large contaminants.
-
Transfer 50 µL of the sample into a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for 2 minutes.
-
Perform the measurement, acquiring at least three replicate readings for each sample.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
Report the Z-average diameter and the Polydispersity Index (PDI). A PDI value > 0.3 is indicative of a polydisperse sample, which may suggest the presence of aggregates.[13]
-
Protocol 2: Nanoparticle Tracking Analysis (NTA) for Aggregate Sizing and Quantification
-
Sample Preparation:
-
Prepare samples as described in the DLS protocol.
-
Dilute the samples in the filtered aqueous buffer to a concentration suitable for NTA analysis (typically 10⁷ - 10⁹ particles/mL). This may require some optimization.
-
-
NTA Measurement:
-
Prime the instrument with filtered buffer.
-
Load the diluted sample into the sample chamber.
-
Adjust the camera focus and detection threshold to visualize the particles.
-
Capture at least three videos of 60 seconds each for each sample.
-
-
Data Analysis:
-
Process the captured videos using the NTA software to track the Brownian motion of individual particles.
-
The software will calculate the particle size distribution and concentration based on the Stokes-Einstein equation.[10]
-
Report the mean and mode of the particle size distribution, as well as the particle concentration.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Visualization
-
Sample Preparation (Negative Staining):
-
Prepare a 50 µM solution of AMC-109 in the desired aqueous buffer.
-
Place a 400-mesh carbon-coated copper grid in a glow discharge system to make the surface hydrophilic.
-
Apply 5 µL of the AMC-109 solution to the grid and allow it to adsorb for 1-2 minutes.
-
Blot away the excess liquid with filter paper.
-
Wash the grid by touching it to a drop of deionized water.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
-
TEM Imaging:
-
Load the prepared grid into the TEM.
-
Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to visualize the overall distribution and the detailed morphology of the aggregates.[12]
-
-
Data Analysis:
-
Analyze the acquired images to determine the size, shape, and morphology of the AMC-109 aggregates.
-
Use image analysis software to measure the dimensions of a representative population of aggregates.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 4. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. Nanoparticle tracking analysis - Wikipedia [en.wikipedia.org]
- 10. Nanoparticle Tracking Analysis (NTA) | Malvern Panalytical [malvernpanalytical.com]
- 11. oaepublish.com [oaepublish.com]
- 12. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
Optimizing the concentration of "Antibacterial agent 109" for effective biofilm eradication
Technical Support Center: Antibacterial Agent 109
Official Designation: this compound (Code Name: A-109)
Mechanism of Action: A-109 is a novel synthetic peptide mimetic that functions as a broad-spectrum antimicrobial. Its primary mechanism involves the disruption of bacterial cell membranes, leading to rapid cell lysis.[1][2] This mode of action has a low propensity for developing resistance.[1][2] A-109 has also demonstrated significant activity against both bacterial and fungal biofilms.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for A-109 to eradicate biofilms?
The optimal concentration is highly dependent on the bacterial species, the age of the biofilm, and the experimental conditions. For many common pathogens, the Minimum Biofilm Eradication Concentration (MBEC) is significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic cells—often by a factor of 100 to 1000.[3][4][5] Preliminary studies on S. aureus and P. aeruginosa biofilms suggest an effective MBEC range of 64-256 µg/mL. Always perform a dose-response experiment to determine the MBEC for your specific strain and conditions.
Q2: How does the MBEC of A-109 compare to its MIC?
It is critical to differentiate between the MIC, which measures the concentration needed to inhibit the growth of free-floating (planktonic) bacteria, and the MBEC, which is the concentration required to kill bacteria within a mature biofilm.[6] Biofilms provide a protective environment, making the embedded bacteria far more tolerant to antimicrobial agents.[4][7] Expect the MBEC to be substantially higher than the MIC.
Q3: Can A-109 be used in combination with other antibiotics?
Yes, synergistic testing is encouraged. Combining A-109 with agents that disrupt the extracellular polymeric substance (EPS) matrix, such as DNase I or certain enzymes, may enhance its penetration and efficacy.[8] This can potentially lower the required concentration of A-109 and reduce the risk of toxicity.
Q4: Is A-109 cytotoxic to mammalian cells?
As with any therapeutic agent, cytotoxicity is a concern. A-109 has shown a good safety profile in topical applications with low systemic absorption.[1][2] However, it is crucial to perform cytotoxicity assays on relevant cell lines (e.g., fibroblasts, keratinocytes) to determine the therapeutic window for your specific application. The concentration that eradicates biofilms should ideally be non-toxic to host cells.
Troubleshooting Guide
Issue 1: High variability in MBEC assay results between replicates.
-
Possible Cause 1: Inconsistent Biofilm Formation. Biofilm growth can be highly variable. Wells on the perimeter of 96-well plates are prone to evaporation ("edge effects"), altering media concentration and affecting growth.[9]
-
Possible Cause 2: Ineffective Washing Steps. Aggressive washing can remove the biofilm, while insufficient washing can leave planktonic cells, confounding the results.
-
Possible Cause 3: Inaccurate Pipetting. Small volume errors during serial dilutions can lead to significant concentration differences.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each dilution step. When preparing the inoculum, ensure the bacterial culture is thoroughly vortexed to prevent clumping.[9]
-
Issue 2: A-109 is effective against planktonic bacteria (low MIC) but shows poor activity against biofilms (high MBEC).
-
Possible Cause: The EPS Matrix. The biofilm's EPS matrix acts as a physical barrier, preventing A-109 from reaching the embedded cells.[4][8]
Issue 3: Negative control wells (no A-109) show poor or no biofilm growth.
-
Possible Cause 1: Bacterial Strain. Not all strains of a species are strong biofilm formers.
-
Solution: Use a well-characterized, robust biofilm-forming strain as your positive control. Confirm biofilm formation visually with a staining method like crystal violet before proceeding with the full assay.
-
-
Possible Cause 2: Sub-optimal Growth Conditions. The growth medium, incubation time, temperature, and atmospheric conditions can all impact biofilm development.[12]
-
Solution: Optimize biofilm formation conditions for your specific strain before testing A-109. This may require testing different media formulations or extending the incubation period.
-
Experimental Protocols & Data
Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is adapted from the ASTM E2799-17 standard method.[3][11]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, diluted to a 0.5 McFarland standard, and then further diluted 1:100 in appropriate growth media to achieve ~10^6 CFU/mL.
-
Biofilm Formation: Dispense 150 µL of the inoculum into each well of a 96-well plate. Place a 96-peg lid onto the plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs.[11][13]
-
Washing: Gently remove the peg lid and rinse it by submerging it in a trough of sterile saline for 1-2 minutes to remove planktonic bacteria. Repeat this step.[11]
-
Challenge Plate: Prepare a 96-well plate with serial two-fold dilutions of A-109 in fresh growth medium (e.g., concentrations from 1024 µg/mL down to 2 µg/mL). Include positive (biofilm, no drug) and negative (no biofilm, no drug) controls.
-
Exposure: Place the biofilm-coated peg lid into the challenge plate. Incubate for 24 hours at 37°C.[11]
-
Recovery: After exposure, wash the peg lid again in saline. Place the lid into a new 96-well plate containing 200 µL of recovery broth in each well.
-
Biofilm Disruption: Sonicate the recovery plate for 5-10 minutes to dislodge the surviving biofilm cells into the broth.[11]
-
Incubation & Readout: Incubate the recovery plate for 24 hours at 37°C. The MBEC is the lowest concentration of A-109 that prevents bacterial growth, as determined by the lack of turbidity (visual inspection or OD600 reading).[14]
Data Summary Tables
Table 1: Efficacy of A-109 against Planktonic vs. Biofilm Bacteria
| Organism | MIC (µg/mL) | MBEC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 128 |
| Pseudomonas aeruginosa (PAO1) | 8 | 256 |
| Escherichia coli (ATCC 25922) | 4 | 128 |
| Candida albicans (SC5314) | 16 | >512 |
Table 2: Cytotoxicity of A-109 on Mammalian Cell Lines (MTT Assay)
| Cell Line | IC₅₀ (µg/mL) |
| Human Dermal Fibroblasts (HDF) | 450 |
| Human Keratinocytes (HaCaT) | 510 |
Visualizations
Experimental & Logical Workflows
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Caption: Troubleshooting flowchart for inconsistent MBEC assay results.
Caption: Proposed mechanism of action for this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 4. Strategies for combating antibiotic resistance in bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges of antibiotic resistance biofilms and potential combating strategies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. innovotech.ca [innovotech.ca]
- 14. applications.emro.who.int [applications.emro.who.int]
How to prevent degradation of LTX-109 during in vitro experiments
Welcome to the technical support center for LTX-109. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of LTX-109 during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of LTX-109 in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is LTX-109 and what is its mechanism of action?
A1: LTX-109 is a synthetic antimicrobial peptidomimetic (SAMP).[1][2] It is a tripeptide derivative that exhibits broad-spectrum, rapid bactericidal activity.[1][3][4] Its mechanism of action involves binding to the negatively charged components of bacterial cell membranes, leading to membrane disruption and subsequent cell lysis.[4][5] This membrane-lysing action is associated with a low propensity for the development of bacterial resistance.[6]
Q2: What are the known stability characteristics of LTX-109?
A2: LTX-109 is a chemically synthesized peptide-mimetic drug that is designed to be stable against protease degradation.[4] However, like many peptides and peptidomimetics, its stability in in vitro experimental settings can be influenced by several factors, including temperature, pH, light exposure, and interaction with labware.
Q3: How should I properly store and handle LTX-109?
A3: For optimal stability, LTX-109 should be stored under specific conditions. The following table summarizes the recommended storage and handling procedures.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store lyophilized powder at -20°C or -80°C. | Low temperatures minimize chemical degradation over long-term storage. |
| Light Exposure | Protect from light. Store in a dark container or wrap vials in foil. | LTX-109 contains a modified tryptophan residue, which can be susceptible to photodegradation. |
| Reconstitution | Reconstitute in sterile water or DMSO.[7] | Ensure complete dissolution and sterility. |
| Solution Storage | Store reconstituted solutions in aliquots at -20°C or -80°C. | Avoid repeated freeze-thaw cycles which can lead to peptide degradation and aggregation. |
| Working Solutions | Prepare fresh working solutions for each experiment from a frozen stock. | Ensures consistent performance and minimizes degradation of the stock solution. |
Q4: Can LTX-109 be used in media containing serum?
A4: While LTX-109 is designed to be resistant to proteases, the complex mixture of enzymes in serum could potentially lead to some degradation over extended incubation periods. For sensitive or long-term experiments, the use of heat-inactivated serum or serum-free media is recommended to minimize any potential enzymatic degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with LTX-109, potentially indicating its degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of antimicrobial activity or inconsistent MIC values. | Adsorption to Labware: LTX-109, as a cationic peptide, can adsorb to the surfaces of standard plasticware and glassware, reducing its effective concentration. | Use low-protein-binding microplates and tubes for all experiments. Pre-coating labware with a blocking agent like bovine serum albumin (BSA) can also be considered if compatible with the assay. |
| Photodegradation: Exposure to ambient or fluorescent light during experiments can degrade the tryptophan residue in LTX-109. | Conduct experiments under subdued lighting conditions. Protect stock solutions, working solutions, and experimental plates from light by wrapping them in aluminum foil or using amber-colored labware. | |
| Incorrect pH of Media/Buffer: The stability of peptides is often pH-dependent. Extreme pH values can lead to hydrolysis or other chemical modifications. | Ensure the pH of the experimental buffer or medium is within a neutral range (pH 6-8) for optimal stability. | |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can cause peptide aggregation and degradation. | Aliquot the reconstituted LTX-109 into single-use volumes before freezing to avoid repeated temperature fluctuations. | |
| Precipitation observed in the well or tube. | Solubility Issues: LTX-109 may have limited solubility in certain buffers, especially at high concentrations. | Ensure the final concentration of any organic solvent (like DMSO) used for reconstitution is compatible with your experimental system and does not cause precipitation. If solubility issues persist, consider using a different buffer system. |
| Aggregation: Peptides can self-assemble and aggregate, especially at high concentrations or after temperature changes. | Prepare solutions fresh and visually inspect for any signs of precipitation before use. Sonication may help to disaggregate the peptide, but care should be taken as it can also induce degradation. | |
| High variability between replicate experiments. | Inaccurate Pipetting of a Viscous Solution: If LTX-109 is prepared in a viscous formulation, it can lead to pipetting inaccuracies. | Ensure proper mixing of the stock solution before taking an aliquot. Use positive displacement pipettes for highly viscous solutions if necessary. |
| Degradation During Long Incubation Times: For experiments with extended incubation periods, the stability of LTX-109 in the experimental medium at 37°C might be a factor. | For long-term experiments, consider replenishing the medium with fresh LTX-109 at appropriate intervals if the experimental design allows. |
Experimental Protocols & Methodologies
Below are detailed methodologies for common in vitro assays involving LTX-109, designed to minimize degradation.
Minimal Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Preparation of LTX-109 Stock Solution:
-
Allow the lyophilized LTX-109 vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in sterile water or DMSO to a high concentration (e.g., 10 mg/mL).[7]
-
Vortex gently to ensure complete dissolution.
-
Prepare single-use aliquots and store them at -20°C or -80°C, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies and inoculate into cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a density of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
-
Assay Procedure:
-
Use sterile, low-protein-binding 96-well microtiter plates.
-
Perform serial two-fold dilutions of the LTX-109 stock solution in MHB directly in the plate to achieve the desired concentration range (e.g., 0.25 to 128 µg/mL).
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without LTX-109) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of LTX-109 with no visible bacterial growth.
-
Time-Kill Assay
This protocol is based on standard methods to assess the bactericidal activity of antimicrobials.[3][8]
-
Preparation:
-
Prepare LTX-109 solutions at concentrations of 2x, 4x, and 8x the predetermined MIC in MHB.
-
Prepare a bacterial inoculum with a starting density of approximately 10^6 CFU/mL in MHB.[8]
-
-
Assay Procedure:
-
In sterile, low-protein-binding tubes, add the bacterial inoculum to the LTX-109 solutions.
-
Include a growth control tube with bacteria and no LTX-109.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.[8]
-
Perform serial dilutions of the aliquots in cold, sterile saline.
-
Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate key processes related to LTX-109 experimentation.
Caption: Mechanism of action of LTX-109 on bacterial cells.
Caption: Recommended workflow for in vitro experiments with LTX-109.
Caption: Troubleshooting logic for unexpected experimental results with LTX-109.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic antimicrobial peptidomimetic (LTX 109): stereochemical impact on membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lytixbiopharma.com [lytixbiopharma.com]
- 6. lytixbiopharma.com [lytixbiopharma.com]
- 7. Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109 | MDPI [mdpi.com]
- 8. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high variability in MIC results for AMC-109
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMC-109. The focus of this guide is to address the issue of high variability in Minimum Inhibitory Concentration (MIC) results, a critical parameter for evaluating the efficacy of an antimicrobial agent.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is AMC-109?
A1: AMC-109 is a novel investigational compound with potential antimicrobial properties. As with any new chemical entity, establishing robust and reproducible in vitro testing protocols is essential for accurate characterization of its activity.
Q2: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[3][4] It is a fundamental measurement used to determine a pathogen's susceptibility to a drug and to guide the development of new antimicrobial therapies.[1][2]
Q3: What is considered "high variability" in MIC results for AMC-109?
A3: Generally, MIC values obtained from repeated experiments should be within one two-fold dilution of each other. High variability is indicated when results frequently differ by two or more dilutions (e.g., a result of 4 µg/mL in one experiment and 16 µg/mL or higher in a subsequent experiment). Consistent and reproducible results are crucial for reliable data.[1]
Q4: Why is it critical to address high MIC variability?
Troubleshooting Guide: High MIC Variability
High variability in MIC assays can arise from several factors related to the experimental setup, reagents, or the microorganisms themselves.[6] The following section provides a structured approach to identifying and resolving common issues.
Initial Checks & Common Causes
Q5: We are observing significant fluctuations in our AMC-109 MIC results. Where should we start our investigation?
A5: Begin by reviewing the core components of your experimental protocol. The most common sources of error are related to the inoculum preparation, the media, and the handling of the compound itself.[7][8] A systematic review of each step is the most effective approach.
Table 1: Initial Troubleshooting Checklist
| Potential Cause | Check | Recommended Action |
| Inoculum Preparation | Verify the method for standardizing the bacterial suspension (e.g., McFarland standard).[7] | Ensure the final inoculum concentration in the wells is consistently within the recommended range (e.g., 5 x 10^5 CFU/mL).[9][10] An inoculum that is too high or too low can significantly alter MIC results.[11] |
| Media Quality | Confirm the correct type of media is being used (e.g., Cation-Adjusted Mueller-Hinton Broth). Check the pH of each batch.[6] | Use media from a reputable supplier and prepare it according to the manufacturer's instructions. Ensure the pH is within the specified range (typically 7.2-7.4). |
| Compound Handling | Review the procedure for preparing the AMC-109 stock solution. Verify storage conditions and solvent used. | Ensure AMC-109 is fully dissolved and that the stock solution is stored under appropriate conditions (e.g., temperature, light protection) to prevent degradation.[6] |
| Incubation Conditions | Check incubation temperature, duration, and atmosphere (e.g., CO2 levels if required).[5][11] | Calibrate incubators regularly and ensure that incubation times are consistent across all experiments.[7] |
| Quality Control (QC) | Are you including a reference QC strain with a known MIC range for a control compound?[1] | Always run a QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with a standard antibiotic.[12] Results for the QC strain must fall within the accepted range to validate the experiment. |
Advanced Troubleshooting
Q6: Our initial checks for inoculum, media, and incubation seem correct, but variability persists. What are other potential factors?
A6: If the basic parameters are well-controlled, consider factors related to the compound's properties, the specific bacterial strain, or subtle variations in the protocol.
Table 2: Advanced Troubleshooting and Corrective Actions
| Potential Cause | Detailed Investigation | Recommended Action |
| Compound Stability/Solubility | AMC-109 may be unstable or precipitate in the test medium over the incubation period. | Visually inspect the wells for precipitation. Consider performing a solubility test of AMC-109 in the assay medium. The use of a different solvent might be necessary. |
| Plastic Adsorption | The compound may be binding to the plastic of the 96-well plates. | Test different types of microplates (e.g., low-binding plates) to see if this reduces variability. |
| Biological Variation | The specific bacterial strain being tested may have unstable resistance mechanisms.[2] | Perform population analysis on the bacterial culture to check for heterogeneous resistance. Sequence key resistance genes if known. |
| Reading of Results | Subjectivity in determining the "no growth" well can lead to inter-person variability.[13] | Establish a clear and objective endpoint definition (e.g., the lowest concentration with no visible turbidity). Use a plate reader for quantitative assessment of growth if possible. |
Experimental Protocols
Broth Microdilution MIC Protocol
This protocol is a standardized method for determining the MIC of AMC-109.
-
Preparation of AMC-109 Stock Solution:
-
Accurately weigh a sample of AMC-109 powder.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a concentration that is twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 2x AMC-109 working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test organism from an agar (B569324) plate.
-
Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of AMC-109.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.[5]
-
-
Reading the MIC:
-
After incubation, determine the MIC by visually identifying the lowest concentration of AMC-109 that completely inhibits the growth of the organism.
-
Visual Guides
The following diagrams illustrate the troubleshooting process and the factors that can influence MIC results.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MIC Quality Control Guidelines and Disk Diffusion Test Optimization for CEM-101, a Novel Fluoroketolide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Antibacterial Agent 109" for Enhanced Topical Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the topical formulation of "Antibacterial agent 109."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a broad-spectrum, fast-acting bactericidal agent.[1][2] Its primary mechanism involves the disruption of the bacterial cell membrane, leading to cell lysis.[1][2] This mode of action is advantageous as it has a low propensity for developing bacterial resistance.[1][2]
Q2: What are the key challenges in formulating this compound for topical delivery?
A2: As with many topical agents, the primary challenge is overcoming the skin's barrier function to deliver a therapeutically effective concentration to the target site.[3][4] Key formulation challenges include ensuring the agent's stability, optimizing its release from the vehicle, and enhancing its permeation through the stratum corneum without causing skin irritation.[3][4]
Q3: What types of formulations are suitable for this compound?
A3: Hydrogels, creams, and ointments are common formulations for topical antibacterial agents.[5][6] Hydrogels, for instance, can provide a moist environment conducive to wound healing and allow for controlled release of the active ingredient.[5] The choice of formulation will depend on the target indication, desired release profile, and the physicochemical properties of this compound.
Q4: How can I improve the skin permeation of this compound?
A4: Several strategies can be employed to enhance skin permeation. These include the use of chemical penetration enhancers (e.g., fatty acids, alcohols), physical enhancement techniques (e.g., iontophoresis, sonophoresis), and advanced delivery systems like liposomes or nanoparticles.[7][8][9] The selection of an appropriate enhancer should be based on efficacy and a favorable safety profile.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low drug permeation in in vitro studies | 1. Inappropriate vehicle selection.2. Suboptimal concentration of penetration enhancer.3. Degradation of the agent in the formulation. | 1. Screen different vehicles (e.g., gels, creams, ointments) to find one that is compatible with the agent and has favorable release characteristics.2. Perform a dose-response study to determine the optimal concentration of the penetration enhancer that maximizes flux without causing membrane damage.3. Conduct stability studies of the formulation under experimental conditions to ensure the agent's integrity. |
| High variability in permeation data | 1. Inconsistent skin sample thickness or integrity.2. Improper sealing of the diffusion cell.3. Non-uniform application of the formulation. | 1. Use a dermatótomo to obtain skin sections of uniform thickness and perform a transepidermal water loss (TEWL) measurement to ensure barrier integrity before the experiment.2. Carefully inspect the Franz diffusion cells for any leaks and ensure a proper seal between the donor and receptor chambers.3. Apply a consistent and known amount of the formulation evenly over the skin surface. |
| Phase separation or precipitation in the formulation | 1. Incompatibility of ingredients.2. Suboptimal manufacturing process (e.g., incorrect temperature, mixing speed).[10][11]3. Changes in pH. | 1. Conduct pre-formulation studies to assess the compatibility of this compound with all excipients.2. Optimize process parameters such as temperature control during emulsification and mixing speed to prevent polymer breakdown.[10][11]3. Buffer the formulation to a pH that ensures the stability and solubility of the agent. |
| Microbial contamination of the formulation | 1. Inadequate preservative system. | 1. Perform a preservative efficacy test (challenge test) to evaluate the effectiveness of the chosen preservative system against a broad range of microorganisms.[12]2. Ensure the manufacturing process is conducted under aseptic conditions. |
| Skin irritation observed in ex vivo models | 1. High concentration of the active agent or penetration enhancer.2. Unfavorable pH of the formulation. | 1. Determine the concentration-dependent irritation potential of the agent and enhancers. Aim for the lowest effective concentration.2. Adjust the formulation's pH to be within the physiological range of the skin (typically 4.5-6.0). |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of this compound from a topical formulation.
Methodology:
-
Skin Preparation:
-
Experimental Setup:
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintain the temperature at 32°C to mimic skin surface temperature.[15]
-
Equilibrate the skin for at least 30 minutes.
-
-
Dosing:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the "this compound" formulation to the skin surface in the donor compartment.[16]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.[15]
-
-
Quantification:
-
At the end of the experiment, dismount the skin. Separate the epidermis and dermis.
-
Extract the "this compound" from the skin layers and the receptor fluid samples.
-
Analyze the concentration of the agent in all samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]
-
Formulation Stability Testing
This protocol describes the process for evaluating the physical and chemical stability of the "this compound" formulation.
Methodology:
-
Sample Preparation:
-
Package the formulation in the intended final container.
-
-
Storage Conditions:
-
Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[18]
-
-
Testing Intervals:
-
Test the samples at specified time points (e.g., 0, 1, 3, 6, 12 months).
-
-
Parameters to Evaluate: [19][20][21]
-
Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Stability: Assay of "this compound" and quantification of any degradation products using HPLC.
-
Microbiological Stability: Perform microbial limit tests to ensure the formulation remains free from contamination.[19]
-
Data Presentation
Table 1: In Vitro Permeation of this compound from Different Formulations
| Formulation | Cumulative Amount Permeated (µg/cm²) at 24h | Flux (µg/cm²/h) | Drug Deposition in Epidermis (µg/cm²) | Drug Deposition in Dermis (µg/cm²) |
| 1% Hydrogel | 15.2 ± 2.1 | 0.63 ± 0.09 | 25.8 ± 3.5 | 10.1 ± 1.4 |
| 1% Cream | 22.5 ± 3.0 | 0.94 ± 0.12 | 38.4 ± 4.2 | 15.7 ± 2.1 |
| 1% Ointment | 8.7 ± 1.5 | 0.36 ± 0.06 | 18.2 ± 2.9 | 7.5 ± 1.1 |
Table 2: Stability Data for 1% "this compound" Cream at 40°C/75% RH
| Time (Months) | Appearance | pH | Viscosity (cP) | Assay of Agent 109 (%) |
| 0 | White, homogenous | 5.5 ± 0.1 | 35000 ± 500 | 100.2 ± 1.5 |
| 1 | No change | 5.4 ± 0.2 | 34500 ± 600 | 99.8 ± 1.8 |
| 3 | No change | 5.3 ± 0.1 | 34000 ± 550 | 98.5 ± 2.0 |
| 6 | No change | 5.2 ± 0.2 | 33500 ± 700 | 97.1 ± 2.2 |
Visualizations
Caption: Experimental workflow for optimizing topical formulation.
Caption: Mechanism of action of this compound.
Caption: Factors influencing enhanced topical delivery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Topical Delivery Systems for Plant-Derived Antimicrobial Agents: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Optimization of preservatives in a topical formulation using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. xenometrix.ch [xenometrix.ch]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Assay of amikacin in the skin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. testinglab.com [testinglab.com]
- 19. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 20. jgrph.org [jgrph.org]
- 21. researchgate.net [researchgate.net]
How to minimize the cytotoxicity of LTX-109 to mammalian cells in co-culture models
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with LTX-109 in co-culture models. The focus is on minimizing cytotoxicity to mammalian cells while maintaining antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LTX-109 and how does it cause cytotoxicity?
A: LTX-109 is a synthetic antimicrobial peptidomimetic (SAMP).[1] Its primary mechanism of action involves the disruption of cellular membranes, leading to cell lysis and death.[2][3] The molecule possesses positively charged (cationic) and lipophilic (hydrophobic) regions.[4] It is thought to preferentially bind to negatively charged components on microbial cell membranes via electrostatic interactions.[2][5] Following this initial binding, LTX-109 inserts into the membrane, disrupting its integrity and causing leakage of cellular contents, which results in rapid cell death.[2][5]
This membrane-lysing action is not specific to microbes. While it shows preferential activity, high concentrations of LTX-109 can also disrupt the membranes of mammalian cells, leading to the observed cytotoxicity in co-culture systems.
References
- 1. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lytixbiopharma.com [lytixbiopharma.com]
Technical Support Center: LTX-109 Time-Kill Curve Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting time-kill curve experiments with the antimicrobial peptidomimetic LTX-109.
Troubleshooting Guide
This guide addresses specific issues that may arise during LTX-109 time-kill curve experiments in a question-and-answer format.
Question: Why am I observing inconsistent or highly variable results between replicate experiments?
Answer: High variability in time-kill curve experiments can stem from several factors. One of the most critical is the initial bacterial inoculum density.[1][2] The bactericidal efficacy of many antimicrobial agents can be influenced by the number of bacteria present at the start of the experiment, a phenomenon known as the "inoculum effect".[1][2] For LTX-109, it is crucial to standardize the starting inoculum to approximately 5 x 10⁵ CFU/mL to ensure reproducibility.[3]
Another potential source of variability is the physiological state of the bacteria. It is recommended to use a fresh overnight culture in the mid-logarithmic phase of growth to ensure the bacterial population is actively dividing and metabolically active.[3] Finally, ensure thorough mixing of all solutions, including the LTX-109 stock, culture medium, and bacterial suspension, to guarantee uniform exposure to the antimicrobial agent.
Question: My time-kill assay shows initial killing followed by bacterial regrowth at later time points. What could be the cause?
Answer: This phenomenon can be attributed to a few possibilities. Firstly, the concentration of LTX-109 used may be sub-lethal, leading to initial stress and a reduction in viable cells, but not complete eradication. The surviving population can then recover and resume growth. It is important to perform these assays at concentrations relative to the Minimum Inhibitory Concentration (MIC), such as 2x, 4x, and 8x MIC, to determine the true bactericidal concentration.[4][5]
Secondly, LTX-109, like other peptides, may be susceptible to degradation over the course of a long experiment, although it is designed to be stable against protease degradation.[6] The stability of LTX-109 in your specific test medium and conditions should be considered.[7] If degradation is suspected, a fresh addition of the compound during the experiment might be necessary, though this would be a non-standard procedure.
Finally, the emergence of a resistant subpopulation, while unlikely with LTX-109 due to its membrane-disrupting mechanism and low propensity for resistance development, cannot be entirely ruled out, especially in prolonged experiments.[8][9][10]
Question: I am not observing the expected rapid bactericidal activity of LTX-109. Why might this be?
Answer: LTX-109 is known for its rapid, dose-dependent bactericidal activity.[11] If this is not observed, first verify the concentration and integrity of your LTX-109 stock solution. Improper storage or handling could lead to a loss of activity.
Next, consider the composition of your culture medium. The presence of certain components, such as high concentrations of divalent cations or proteins, could potentially interfere with the interaction of the cationic LTX-109 with the negatively charged bacterial membrane. Using a standard medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for susceptibility testing.[3]
Lastly, ensure that the bacterial strain you are using is indeed susceptible to LTX-109. While LTX-109 has a broad spectrum of activity, it is always good practice to confirm the MIC of your specific strain before initiating time-kill studies.[8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LTX-109?
A1: LTX-109 is a synthetic antimicrobial peptidomimetic that acts by disrupting the bacterial cell membrane.[6][12] It preferentially binds to the negatively charged components of the microbial cell membrane through electrostatic interactions, leading to membrane lysis and rapid cell death.[8] This direct physical disruption is a key reason for its fast-acting bactericidal effect and low tendency to induce resistance.[4][9]
Q2: What is the typical range of MIC values for LTX-109 against common pathogens?
A2: The Minimum Inhibitory Concentration (MIC) of LTX-109 can vary depending on the bacterial species and strain. However, studies have shown consistent activity against a range of pathogens, including antibiotic-resistant strains. For example, against various strains of Staphylococcus aureus, including MRSA, VISA, and VRSA, the MIC range is typically between 2 to 8 µg/mL.[11][12]
Q3: What defines "bactericidal activity" in a time-kill curve experiment?
A3: Bactericidal activity is generally defined as a ≥3-log₁₀ reduction (or 99.9% killing) in the number of viable bacteria (CFU/mL) from the initial inoculum count at a specific time point.[3][5]
Q4: How long should a time-kill curve experiment for LTX-109 be run?
A4: Due to its rapid bactericidal action, the most significant effects of LTX-109 are often observed within the first few hours of exposure.[13] A standard time-kill experiment is typically run for 24 hours, with sampling at various time points such as 0, 0.5, 1, 2, 4, 6, and 24 hours to capture the killing kinetics.[13][14]
Quantitative Data Summary
The following table summarizes the in vitro activity of LTX-109 against various Staphylococcus aureus strains.
| Organism | Strain Type | MIC Range (µg/mL) | Bactericidal Activity | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 4 | Dose-dependent, rapid | [11] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 2 - 4 | Dose-dependent, rapid | [11] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 2 - 4 | Dose-dependent, rapid | [11] |
| Staphylococcus aureus | Daptomycin-Nonsusceptible | 2 - 4 | Dose-dependent, rapid | [4] |
| Staphylococcus aureus | Linezolid-Nonsusceptible | 2 - 4 | Dose-dependent, rapid | [4] |
Experimental Protocols
Detailed Methodology for LTX-109 Time-Kill Curve Experiment
This protocol outlines the steps for performing a standard time-kill curve assay to evaluate the bactericidal activity of LTX-109.
-
Inoculum Preparation:
-
From a fresh overnight culture plate of the test organism, inoculate a single colony into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
-
Preparation of LTX-109 Concentrations:
-
Prepare a stock solution of LTX-109 in an appropriate solvent.
-
Perform serial dilutions of the stock solution in the broth medium to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).
-
Include a growth control tube containing only the broth medium and a vehicle control if the solvent for LTX-109 is used at a significant concentration.
-
-
Time-Kill Assay Procedure:
-
Dispense the prepared LTX-109 dilutions and controls into sterile test tubes or flasks.
-
Add the prepared bacterial inoculum to each tube to reach the final starting density of ~5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.[13]
-
-
Viable Cell Counting:
-
Immediately perform ten-fold serial dilutions of each aliquot in sterile saline to minimize antibiotic carryover.[13]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates that contain between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL).[3]
-
Plot the log₁₀ CFU/mL against time for each LTX-109 concentration and the growth control.
-
Determine the bactericidal activity, defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[5]
-
Visualizations
References
- 1. Mathematical Modeling To Characterize the Inoculum Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. lytixbiopharma.com [lytixbiopharma.com]
- 9. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activities of LTX-109, a synthetic antimicrobial peptide, against methicillin-resistant, vancomycin-intermediate, vancomycin-resistant, daptomycin-nonsusceptible, and linezolid-nonsusceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
How to control for the impact of serum proteins on "Antibacterial agent 109" activity
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with "Antibacterial agent 109," focusing on how to control for the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: Why does the antibacterial activity of Agent 109 decrease when I add serum to my in vitro assay?
A: The observed decrease in activity is most likely due to serum protein binding.[1][2][3] Antibacterial agents, including Agent 109, can bind to proteins in serum, primarily albumin.[1] According to the "free drug" hypothesis, only the unbound fraction of the agent is available to exert its antibacterial effect.[1][3][4] When Agent 109 binds to serum proteins, its free concentration decreases, leading to a higher apparent Minimum Inhibitory Concentration (MIC) and reduced efficacy in the assay.[2][4]
References
Strategies to improve the stability of LTX-109 in complex biological media
Welcome to the technical support center for LTX-109. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and assessing the stability of LTX-109 in complex biological media. While LTX-109, a synthetic peptidomimetic, is inherently designed to be stable against proteolytic degradation, other factors in complex biological environments can influence its performance.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential stability challenges beyond enzymatic degradation, such as aggregation and interaction with plasma proteins.
Frequently Asked Questions (FAQs)
Q1: Is LTX-109 susceptible to degradation by proteases in biological media?
A1: LTX-109 is a synthetic peptidomimetic designed for high stability against degradation by proteases.[1] Its mechanism of action involves disrupting the cell membranes of microorganisms, a process that is not dependent on a specific peptide sequence that could be a target for proteases.[1][2] Therefore, significant degradation by common proteases in serum or plasma is not expected to be a primary concern.
Q2: My LTX-109 solution appears cloudy or has visible precipitates when added to my cell culture medium containing serum. What could be the cause?
A2: This is likely due to aggregation of LTX-109. Peptides, especially those with hydrophobic regions, can self-associate and form aggregates in aqueous solutions.[3][4] Factors such as high concentration, pH, ionic strength, and interactions with components in the biological media can promote aggregation.[4]
Q3: I am observing lower than expected antimicrobial activity of LTX-109 in a serum-containing assay. What could be the reason?
A3: Reduced activity in the presence of serum can be attributed to several factors. Firstly, high plasma protein binding can sequester the peptide, reducing the concentration of free, active LTX-109 available to interact with microbial membranes. LTX-109 has been shown to have high plasma protein binding (over 97% in rats, dogs, and humans).[5] Secondly, aggregation, as mentioned in Q2, can also lead to a decrease in the effective concentration of the monomeric, active form of the peptide.
Q4: What are the general strategies to prevent LTX-109 aggregation in my experiments?
A4: To mitigate aggregation, several formulation strategies can be employed. These include optimizing the pH and ionic strength of your buffer, maintaining a low peptide concentration, and adding stabilizing excipients.[4][6] Common excipients that can help prevent aggregation include sugars (like sucrose (B13894) and trehalose), polyols, certain amino acids (such as arginine and glycine), and non-ionic surfactants (like polysorbates).[7][8]
Q5: How can I quantify the concentration of LTX-109 in a plasma or serum sample?
A5: A validated method for quantifying LTX-109 in plasma is high-performance liquid chromatography (HPLC).[1] This technique allows for the separation of the parent peptide from potential metabolites or degradation products, followed by detection and quantification.[9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with LTX-109.
Issue 1: Loss of LTX-109 activity in serum-based assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Plasma Protein Binding | 1. Increase the concentration of LTX-109 in your assay to compensate for the bound fraction. 2. If possible, reduce the percentage of serum in your assay medium. 3. Consider using a serum-free medium if compatible with your experimental setup. | Restoration of the expected antimicrobial activity. |
| Aggregation | 1. Prepare fresh stock solutions of LTX-109. 2. Optimize the formulation by adding anti-aggregation excipients such as polysorbate 80 (0.01-0.1%) or arginine (50-100 mM). 3. Adjust the pH of the working solution to be at least one unit away from the isoelectric point (pI) of LTX-109. | Reduced turbidity and recovery of biological activity. |
| Non-specific binding to labware | 1. Use low-binding microplates and tubes. 2. Pre-treat labware with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. | Increased recovery and effective concentration of LTX-109. |
Issue 2: Precipitation or cloudiness of LTX-109 solution
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Solubility | 1. Initially dissolve LTX-109 in a small amount of an organic solvent like DMSO before adding the aqueous buffer. 2. Adjust the pH of the buffer; for cationic peptides like LTX-109, a slightly acidic pH may improve solubility.[10] | Clear, homogenous solution of LTX-109. |
| Concentration Above Solubility Limit | 1. Prepare a more dilute stock solution of LTX-109. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium. | The peptide dissolves completely at a lower concentration. |
| Aggregation | 1. Incorporate anti-aggregation excipients into your formulation (see Issue 1). 2. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. | A stable, clear solution over time. |
Quantitative Data Summary
The following tables summarize key quantitative data related to LTX-109's properties in biological contexts.
Table 1: In Vitro Plasma Protein Binding of [¹⁴C] LTX-109 [5]
| Species | Protein Binding (%) |
| Rat | 97.3 - 97.4 |
| Dog | 98.3 - 99.2 |
| Human | 99.1 |
Table 2: Systemic Exposure to LTX-109 After Topical Nasal Administration [1][11]
| LTX-109 Concentration in Hydrogel | Maximum Plasma Concentration (Cmax) (ng/mL) | Time to Maximum Concentration (Tmax) (hours) |
| 1% | 12.5 | 1 - 2 |
| 1-5% (pooled data) | 3.72 - 11.7 | 1 - 2 |
| 5% | 16.5 | Not specified |
Experimental Protocols
Protocol 1: Assessing LTX-109 Stability in Serum/Plasma by HPLC
This protocol outlines a general method to determine the stability of LTX-109 in serum or plasma.
Materials:
-
LTX-109
-
Human serum or plasma
-
Trichloroacetic acid (TCA) or acetonitrile (B52724)
-
Sodium hydroxide
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Thermomixer or incubator
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of LTX-109 in a suitable solvent (e.g., DMSO or water).
-
Mix LTX-109 with serum or plasma to a final concentration of approximately 30-50 µmol/L.[12]
-
Incubate the mixture at 37°C with gentle agitation.[12]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
To stop any potential enzymatic reactions and precipitate proteins, add an equal volume of cold acetonitrile or a final concentration of 3% (w/v) TCA.[12]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 5-10 minutes to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant. If TCA was used, neutralize the supernatant with sodium hydroxide.[12]
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Column: C18, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to elute LTX-109 (e.g., 5-95% B over 20-30 minutes).
-
Detection: UV at 214 nm or 280 nm.
-
-
Quantify the peak area of the intact LTX-109 at each time point relative to the time 0 sample.
-
Calculate the percentage of LTX-109 remaining over time and determine its half-life.
Protocol 2: Evaluation of LTX-109 Aggregation using Thioflavin T (ThT) Fluorescence Assay
This protocol provides a method to monitor the aggregation of LTX-109.
Materials:
-
LTX-109
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a solution of LTX-109 in the phosphate buffer at the desired concentration for testing.
-
If testing the effect of excipients, prepare LTX-109 solutions containing the excipients.
-
In the 96-well plate, add LTX-109 solution to each well.
-
Add ThT stock solution to each well to a final concentration of approximately 10-20 µM.
-
Incubate the plate at 37°C, with intermittent shaking if desired, to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using the plate reader.
-
Excitation wavelength: ~440 nm
-
Emission wavelength: ~485 nm
-
-
An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates, which bind to ThT.
-
Plot fluorescence intensity versus time to visualize the aggregation kinetics.[13]
Visualizations
References
- 1. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. lytixbiopharma.com [lytixbiopharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Detrimental Effects of Crystalline Excipients: How They Jeopardize the Long-Term Stability of Freeze-Dried Polypeptide Formulations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
Avoiding common pitfalls in the in vitro testing of AMC-109
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro testing of AMC-109, a novel cationic antimicrobial peptide mimic. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMC-109?
A1: AMC-109 exerts its antimicrobial activity through a distinct mechanism that targets the bacterial cell membrane. Unlike many antimicrobial peptides that form pores, AMC-109 disrupts the lateral organization of the bacterial membrane. It self-assembles into aggregates that interact with the negatively charged bacterial membrane, leading to the dissolution of functional membrane microdomains. This disruption affects crucial cellular processes such as protein sorting and cell wall synthesis, ultimately leading to bacterial cell death.[1][2][3]
Q2: What are the recommended starting concentrations for in vitro assays with AMC-109?
A2: Based on available data, the Minimum Inhibitory Concentration (MIC) of AMC-109 typically ranges from 0.75 to 16 µg/mL against various bacterial strains. For initial experiments, it is advisable to test a broad concentration range, for example, from 0.5 to 64 µg/mL, to determine the MIC for your specific strain and conditions. For cytotoxicity assays on human cell lines, a higher concentration range may be necessary to determine the 50% cytotoxic concentration (CC50), as AMC-109 generally shows higher selectivity for bacterial membranes.
Q3: Is AMC-109 soluble and stable in standard cell culture media?
A3: AMC-109 is a cationic peptide and its solubility can be influenced by the salt concentration of the medium.[2] While generally soluble in aqueous solutions, high salt concentrations may reduce its solubility. It is recommended to prepare high-concentration stock solutions in a low-salt buffer or sterile water and then dilute them in the final assay medium. Stability in culture media over the course of an experiment should be considered, as components in the media could potentially interact with the peptide. For long-term storage, it is best to follow the manufacturer's recommendations, which typically involve storing the lyophilized powder at -20°C and reconstituted stock solutions at -20°C or -80°C.
Troubleshooting Guides
High Variability in Minimum Inhibitory Concentration (MIC) Assays
Problem: You are observing inconsistent MIC values for AMC-109 between experiments.
| Potential Cause | Recommended Solution |
| Binding to Plasticware | Cationic peptides like AMC-109 can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. Use low-binding polypropylene (B1209903) plates for your assays. |
| Inactivation by Media Components | Divalent cations (e.g., Ca²⁺, Mg²⁺) in standard media like Mueller-Hinton Broth (MHB) can shield the negatively charged bacterial membrane, interfering with AMC-109 binding. Consider using a low-salt medium or a medium specifically designed for antimicrobial peptide testing. |
| Peptide Aggregation | At high concentrations, AMC-109 can form aggregates which may have altered activity.[1] Ensure complete solubilization of the stock solution and vortex gently before making dilutions. |
| Variable Inoculum Density | The number of bacteria can significantly affect the MIC. Standardize your inoculum to approximately 5 x 10⁵ CFU/mL as per CLSI or EUCAST guidelines. |
| Inconsistent Bacterial Growth Phase | The susceptibility of bacteria can change depending on their growth phase. Always use bacteria from the mid-logarithmic growth phase for consistent results. |
Unexpected Cytotoxicity in Mammalian Cell Assays
Problem: AMC-109 is showing higher than expected toxicity to your human cell line.
| Potential Cause | Recommended Solution |
| Serum Protein Interaction | Components of fetal bovine serum (FBS) can interact with cationic peptides, potentially influencing their activity and cytotoxicity. If possible, perform initial assays in serum-free media and then in the presence of varying serum concentrations to assess its effect. |
| Assay Interference | The MTT assay, commonly used for cytotoxicity, can sometimes be affected by reducing agents. If you suspect interference, consider using an alternative cytotoxicity assay such as the LDH release assay or a live/dead cell staining kit. |
| Incorrect Cell Seeding Density | Cell density can influence the outcome of cytotoxicity assays. Ensure you are using a consistent and appropriate seeding density for your chosen cell line and assay duration. |
| Contamination | Mycoplasma or other microbial contamination can affect cell health and sensitivity to compounds. Regularly test your cell cultures for contamination. |
Experimental Protocols & Data
Summary of AMC-109 In Vitro Activity
The following tables summarize the reported antimicrobial and cytotoxic activities of AMC-109.
| Bacterial Strain | Assay Medium | MIC (µg/mL) |
| Staphylococcus aureus | Cation-adjusted Mueller-Hinton Broth | 2 - 8 |
| Methicillin-resistant S. aureus (MRSA) | Cation-adjusted Mueller-Hinton Broth | 4 |
| Pseudomonas aeruginosa | Cation-adjusted Mueller-Hinton Broth | 8 - 16 |
| Escherichia coli | Cation-adjusted Mueller-Hinton Broth | 8 - 32 |
| Human Cell Line | Assay | IC50 / CC50 (µg/mL) |
| HaCaT (Keratinocytes) | MTT Assay | > 100 |
| HeLa (Cervical Cancer) | MTT Assay | > 100 |
| Erythrocytes | Hemolysis Assay | ~175 |
Note: These values are compiled from various studies and should be used as a reference. Actual values may vary depending on the specific experimental conditions.
Detailed Methodologies
A detailed protocol for a standard broth microdilution MIC assay for cationic peptides is provided below.
Modified Broth Microdilution MIC Assay for AMC-109
-
Materials:
-
AMC-109 lyophilized powder
-
Sterile, low-salt broth medium (e.g., Mueller-Hinton Broth with adjusted cation concentration)
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial strain of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of AMC-109 (e.g., 1 mg/mL) in sterile water or a low-salt buffer.
-
Perform serial two-fold dilutions of the AMC-109 stock solution in the assay medium directly in the polypropylene microtiter plate.
-
Prepare a bacterial inoculum from a fresh culture grown to the mid-logarithmic phase. Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay medium.
-
Add the bacterial inoculum to each well of the microtiter plate containing the AMC-109 dilutions. Include a positive control (bacteria with no AMC-109) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of AMC-109 that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
-
Visualizations
Caption: Mechanism of action of AMC-109 against bacterial cells.
Caption: A typical experimental workflow for the in vitro testing of AMC-109.
Caption: A troubleshooting decision tree for common issues in AMC-109 in vitro assays.
References
How to optimize the pH of the medium for "Antibacterial agent 109" efficacy testing
Technical Support Center: Antibacterial Agent 109
Welcome to the technical support center for "this compound." This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing and troubleshooting experimental conditions, with a specific focus on the critical role of medium pH in efficacy testing.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the culture medium crucial for testing the efficacy of this compound?
A1: The pH of the testing environment is a critical variable that can significantly influence the observed efficacy of an antibacterial agent for several reasons:
-
Agent Stability and Activity: The chemical structure and activity of this compound, which acts as a weak acid, are pH-dependent. At a lower pH, the agent is more likely to be in its non-ionized, lipid-soluble form, which may enhance its ability to cross bacterial cell membranes. Conversely, at a higher pH, it becomes ionized, potentially reducing its penetrative ability but increasing its interaction with extracellular targets.
-
Bacterial Growth: Most pathogenic bacteria are neutrophiles, growing optimally at a pH between 6.5 and 7.5.[1][2] Extreme pH values can inhibit bacterial growth independently of the antibacterial agent, confounding the results of the susceptibility test.[3]
-
Medium-Agent Interaction: The pH can alter the charge of components within the culture medium, which could potentially interact with and sequester the antibacterial agent, reducing its effective concentration.
-
Bacterial Physiology: The external pH can affect the bacterial proton motive force, which is essential for processes like nutrient transport and the function of efflux pumps that can expel antibiotics from the cell.[4]
Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for Agent 109. Could pH be the cause?
A2: Yes, inconsistent MIC values are frequently linked to unmanaged pH shifts during bacterial incubation.[5] Bacteria, through their metabolic processes, can significantly alter the pH of the culture medium.[6] For example, the fermentation of glucose can produce acidic byproducts, lowering the pH. If the medium is not adequately buffered, this pH drift can lead to high variability in results between experiments or even across different wells of a single microtiter plate.
Q3: What is the recommended pH range for testing this compound?
A3: The optimal pH must be determined empirically for each target organism. However, initial testing should be conducted in a well-buffered medium, such as Mueller-Hinton Broth (MHB), adjusted to a physiological pH of 7.2–7.4.[7] Subsequent experiments can then explore a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to create a pH-activity profile for Agent 109 against the specific bacterial strain.
Troubleshooting Guide
This guide addresses common issues encountered when pH is not properly controlled during efficacy testing.
| Observed Problem | Potential Cause Related to pH | Recommended Solution |
| High MIC Variability | The pH of the unbuffered medium is shifting during the 16-24 hour incubation period due to bacterial metabolism. | Implement a buffered medium. Use a non-metabolizable biological buffer like MOPS or HEPES at a concentration of 50-100 mM. Verify the pH of the medium before and after incubation to confirm stability. |
| No Inhibition at Expected Concentrations | The medium pH is too high (alkaline), causing Agent 109 (a weak acid) to ionize, preventing it from entering the bacterial cell. | Prepare the test medium at several pH points, including the standard 7.2-7.4, and more acidic conditions like pH 6.5 and 6.0, to determine if efficacy increases at a lower pH. |
| Inhibition in Control Wells (No Agent) | The medium pH is too acidic or too alkaline for the target bacterium, inhibiting its growth even without the antibacterial agent. | Test the growth of the target organism in the buffered medium (without Agent 109) at each pH value to be tested. Ensure robust growth occurs in the pH range selected for efficacy testing. |
| Discrepancy Between Broth and Agar (B569324) Assays | The buffering capacity of the agar medium differs from the broth, leading to different final pH environments and affecting agent diffusion and activity.[8] | Measure the surface pH of the agar plates and the final pH of the broth after incubation. Ensure both testing methods are performed under consistent and controlled pH conditions. |
Data Presentation
The efficacy of this compound against Escherichia coli (ATCC 25922) is highly dependent on the medium pH. The following table summarizes hypothetical MIC values obtained in buffered Mueller-Hinton Broth (MHB).
| Medium pH | MIC of Agent 109 (µg/mL) | Observation |
| 6.0 | 4 | High efficacy |
| 6.5 | 8 | Good efficacy |
| 7.0 | 16 | Moderate efficacy |
| 7.5 | 64 | Reduced efficacy |
| 8.0 | >128 | Poor efficacy |
Note: These are example data and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of pH-Buffered Mueller-Hinton Broth (MHB)
This protocol describes how to prepare MHB at specific pH values using MOPS buffer.
-
Prepare Stock Buffer: Create a 1 M stock solution of MOPS (3-(N-morpholino)propanesulfonic acid) in ultrapure water.
-
Dissolve MHB Powder: Prepare MHB according to the manufacturer's instructions (e.g., 21 g/L).
-
Add Buffer: Add the 1 M MOPS stock solution to the MHB to achieve a final concentration of 100 mM.
-
Adjust pH: While stirring, slowly add 5 M NaOH or 5 M HCl to adjust the medium to the desired pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) at room temperature.
-
Sterilization: Sterilize the pH-adjusted medium by autoclaving at 121°C for 15 minutes.
-
Final pH Check: After the medium has cooled to room temperature, aseptically check the pH of a small aliquot to confirm it is within ±0.1 units of the target pH. Store the medium at 4°C.[9]
Protocol 2: Broth Microdilution MIC Assay at Varying pH
This protocol follows standard guidelines for determining the MIC of Agent 109.[10][11]
-
Prepare Agent Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Inoculum: From a fresh culture plate, inoculate a tube of pH-adjusted MHB with the test organism. Incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the same pH-adjusted MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate.[12]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of Agent 109 using the appropriate pH-buffered MHB to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well, including a positive control well (bacteria, no agent) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16–24 hours.
-
Reading the MIC: Determine the MIC by identifying the lowest concentration of Agent 109 that completely inhibits visible bacterial growth. This should be done for plates prepared with media at each different pH value.
Visualizations
Logical Workflow for Troubleshooting pH Issues
The following diagram outlines the decision-making process for troubleshooting unexpected results in efficacy testing.
References
- 1. 9.5 The Effects of pH on Microbial Growth – Microbiology: Canadian Edition [ecampusontario.pressbooks.pub]
- 2. 7.3 The Effects of pH on Microbial Growth – Allied Health Microbiology [open.oregonstate.education]
- 3. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Clinical Gate [clinicalgate.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. benchchem.com [benchchem.com]
- 6. Modifying and reacting to the environmental pH can drive bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. m.youtube.com [m.youtube.com]
- 9. QC Prep for Media, Buffer & Microbio Testing Guide | Sartorius [sartorius.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in LTX-109 anti-biofilm assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting inconsistent results in LTX-109 anti-biofilm assays. LTX-109, a synthetic antimicrobial peptidomimetic, is recognized for its rapid, broad-spectrum bactericidal activity, which includes efficacy against challenging bacterial and fungal biofilms.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes.[1][3] However, the inherent variability of biofilm assays can lead to inconsistent and difficult-to-interpret results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the reproducibility and accuracy of your LTX-109 anti-biofilm studies.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during LTX-109 anti-biofilm assays in a question-and-answer format.
Q1: Why am I seeing high variability between replicate wells in my biofilm assay?
High variability is a frequent challenge in biofilm research and can arise from several factors:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the bacterial culture, media, or LTX-109 can result in significant well-to-well differences in initial cell numbers and final compound concentrations.
-
Edge Effects: Wells on the perimeter of 96-well plates are more susceptible to evaporation, which can alter media concentration and impact biofilm growth.
-
Bacterial Clumping: Insufficient vortexing of the bacterial inoculum can lead to the addition of bacterial clumps to some wells, causing an uneven starting point for biofilm formation.
-
Washing Technique: Aggressive or inconsistent washing steps can dislodge variable amounts of the biofilm, leading to inaccurate quantification.
Troubleshooting Tips:
-
Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
To mitigate edge effects, consider not using the outer wells of the 96-well plate for experimental samples or fill them with a sterile medium to create a humidity barrier.[4]
-
Thoroughly vortex the bacterial inoculum before dispensing it into the wells to ensure a homogenous suspension.
-
Standardize your washing technique. A gentle and consistent method, such as submerging the plate in a container of wash buffer, can be more reproducible than individual well aspiration.[5]
Q2: My negative control (no LTX-109) shows poor or inconsistent biofilm formation. What's wrong?
Inadequate biofilm formation in control wells can be due to:
-
Bacterial Strain Viability: The biofilm-forming capacity of a bacterial strain can diminish over repeated subculturing.
-
Inappropriate Growth Conditions: The chosen medium, incubation time, or temperature may not be optimal for biofilm formation by your specific bacterial strain.
Troubleshooting Tips:
-
Use a fresh overnight culture to prepare your inoculum.
-
Include a known robust biofilm-forming strain as a positive control in your experiments.
-
Optimize growth conditions, including media composition, incubation time, and temperature, for your specific bacterial strain.
Q3: The results from my biomass (Crystal Violet) and viability (MTT/XTT) assays are not correlating. Why?
A lack of correlation between biomass and viability assays is often observed and can be explained by the different aspects of the biofilm they measure:
-
Crystal Violet (CV) Assay: Stains the total biofilm biomass, including live and dead cells, as well as the extracellular polymeric substance (EPS) matrix.[6]
-
MTT/XTT Assays: Measure the metabolic activity of viable cells within the biofilm.
LTX-109's rapid membrane-lysing action can lead to a significant reduction in viable cells (lower MTT/XTT reading) while the overall biofilm structure, including dead cells and the EPS matrix, may remain largely intact initially (higher CV reading).
Troubleshooting Tips:
-
Understand that each assay provides a different piece of information about the anti-biofilm effect.
-
Utilizing both a biomass and a viability assay can offer a more comprehensive understanding of LTX-109's activity.
Q4: I am observing an increase in biofilm formation at sub-inhibitory concentrations of LTX-109. Is this expected?
While not extensively reported for LTX-109, some antimicrobial agents can induce biofilm formation at sub-MIC (Minimum Inhibitory Concentration) levels.[5] This may be a stress response from the bacteria.
Troubleshooting Tips:
-
Ensure the accuracy of your serial dilutions.
-
If the effect is reproducible, it may be a genuine biological phenomenon worth noting.
-
Consider the possibility of experimental artifacts, such as precipitation of LTX-109, which could be stained by Crystal Violet.
Data Presentation
Due to the limited availability of publicly accessible, specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for LTX-109 in a standardized format, the following tables are provided as templates for researchers to record their own experimental data.
Table 1: LTX-109 Minimum Biofilm Inhibitory Concentration (MBIC) Data
| Target Organism | Strain | Growth Medium | Incubation Time (h) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213 | e.g., TSB + 1% Glucose | e.g., 24 | [Record Data] | [Record Data] |
| Pseudomonas aeruginosa | e.g., PAO1 | e.g., LB Broth | e.g., 24 | [Record Data] | [Record Data] |
| [Other Organism] | [Strain ID] | [Medium Used] | [Time] | [Record Data] | [Record Data] |
Table 2: LTX-109 Minimum Biofilm Eradication Concentration (MBEC) Data
| Target Organism | Strain | Biofilm Age (h) | Growth Medium | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213 | e.g., 24 | e.g., TSB + 1% Glucose | [Record Data] | [Record Data] |
| Pseudomonas aeruginosa | e.g., PAO1 | e.g., 24 | e.g., LB Broth | [Record Data] | [Record Data] |
| [Other Organism] | [Strain ID] | [Age] | [Medium Used] | [Record Data] | [Record Data] |
Experimental Protocols
The following are detailed methodologies for two common anti-biofilm assays.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet
This assay determines the minimum concentration of LTX-109 required to inhibit biofilm formation.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose for S. aureus)
-
LTX-109 stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate, inoculate a single colony into 5 mL of growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1 (corresponds to ~1 x 10⁸ CFU/mL).
-
Compound Preparation: Prepare a stock solution of LTX-109 in a suitable solvent (e.g., sterile deionized water). Perform serial dilutions of LTX-109 in the appropriate growth medium.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Then, add 100 µL of the serially diluted LTX-109 solutions to the respective wells. Include a positive control (bacteria with medium only) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully remove the planktonic cells by gently inverting the plate and shaking out the liquid. Wash the wells twice with 200 µL of PBS, being careful not to disturb the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Drying: Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The MBIC is the lowest concentration of LTX-109 that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay using MTT
This assay determines the minimum concentration of LTX-109 required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Biofilm Formation: Prepare the inoculum and add 200 µL to each well of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells and wash the wells twice with 200 µL of PBS.
-
LTX-109 Treatment: Prepare serial dilutions of LTX-109 in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms. Include an untreated control (medium only).
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Washing: Remove the medium containing LTX-109 and wash the wells twice with 200 µL of PBS.
-
MTT Addition: Add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBEC is the lowest concentration of LTX-109 that results in a significant reduction in metabolic activity compared to the untreated control.
Visualizing LTX-109's Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of LTX-109 and a typical experimental workflow for assessing its anti-biofilm properties.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activities of LTX-109, a synthetic antimicrobial peptide, against methicillin-resistant, vancomycin-intermediate, vancomycin-resistant, daptomycin-nonsusceptible, and linezolid-nonsusceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Delivery of AMC-109
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMC-109 in vivo. The following information is designed to address common challenges encountered during experimental procedures, with a focus on optimizing the delivery vehicle.
Frequently Asked Questions (FAQs)
Q1: What is AMC-109 and what is its mechanism of action?
AMC-109 is a synthetic antimicrobial peptide (AMP) mimic with broad-spectrum antibacterial activity.[1] Its mechanism of action involves a two-step process targeting the bacterial cell membrane. First, AMC-109 self-assembles into stable aggregates with a positively charged surface that specifically targets the negatively charged membranes of bacteria. Subsequently, it incorporates into the bacterial membrane, disrupting the lateral organization and dissolving membrane nanodomains. This disruption of membrane integrity is believed to interfere with essential cellular processes like protein sorting and cell wall synthesis, ultimately leading to bacterial cell death. Notably, this mechanism does not involve the formation of pores in the membrane.
Q2: What are the primary challenges in formulating AMC-109 for in vivo studies?
The primary challenge reported for formulating AMC-109 is its poor solubility, particularly in aqueous solutions with high salt concentrations. This can lead to precipitation of the compound, resulting in inaccurate dosing, reduced bioavailability, and potential for injection site reactions. Careful selection and optimization of the delivery vehicle are therefore critical for successful in vivo experiments.
Q3: What are the recommended storage conditions for AMC-109?
For short-term storage (days to weeks), AMC-109 should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C.[2]
Troubleshooting Guide: Formulation and Delivery
Issue: Precipitation or cloudiness observed in the AMC-109 formulation.
This is the most common issue encountered and is typically due to the poor solubility of AMC-109. The following troubleshooting steps and formulation strategies can help to overcome this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing AMC-109 formulation issues.
Formulation Strategies for Poorly Soluble Compounds
If AMC-109 precipitates in a standard saline or buffer solution, consider the following strategies. It is recommended to perform small-scale pilot experiments to determine the optimal vehicle for your specific application.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Use of a water-miscible organic solvent to increase solubility. Common examples include Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG400). | Simple to prepare; effective for many poorly soluble compounds. | Can cause toxicity or irritation at high concentrations. May not be suitable for all administration routes. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds. Examples include Tween® 80 and Cremophor® EL. | Can significantly increase solubility and improve stability. | Potential for in vivo toxicity and can affect cell membranes. May interfere with the compound's activity. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. | Generally well-tolerated; can improve stability. | Can be expensive; may not be suitable for all drug molecules. |
| Lipid-Based Delivery | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles. | Can enhance oral bioavailability and protect the drug from degradation. | More complex to prepare and characterize. Potential for stability issues. |
| Hydrogels | For topical or local administration, formulating AMC-109 in a hydrogel can maintain a high local concentration and provide sustained release.[1] | Ideal for wound healing studies; can be tailored for specific release profiles. | Limited to topical or local administration. |
Experimental Protocols (Examples)
The following are example protocols for preparing delivery vehicles for AMC-109. These are intended as a starting point and may require optimization for your specific experimental needs.
Protocol 1: Preparation of a Hydrogel Formulation (1% AMC-109)
This protocol describes the preparation of a simple hydrogel for topical application, suitable for wound healing models.
Materials:
-
AMC-109 powder
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile magnetic stir bar and stir plate
-
Sterile beakers and graduated cylinders
-
Autoclaved spatula
Procedure:
-
In a sterile beaker, slowly add 2g of HPMC to 90mL of sterile PBS while stirring continuously to avoid clumping.
-
Continue stirring until the HPMC is fully hydrated and a viscous, clear gel is formed. This may take several hours.
-
In a separate sterile tube, dissolve 1g of AMC-109 in a minimal amount of a suitable co-solvent (e.g., DMSO) if necessary, and then bring the volume to 5mL with sterile PBS.
-
Add 2mL of glycerol to the HPMC gel and mix until uniform. Glycerol acts as a humectant.
-
Slowly add the 5mL of the AMC-109 solution to the gel with continuous stirring.
-
Continue to mix the final formulation for at least 30 minutes to ensure homogeneity.
-
Store the final hydrogel in a sterile, airtight container at 4°C.
Protocol 2: Preparation of AMC-109 Impregnated Wound Dressing
This protocol describes a method for impregnating a sterile cotton dressing with AMC-109.
Materials:
-
AMC-109 powder
-
Sterile water for injection or PBS
-
Sterile cotton gauze pads
-
Sterile petri dishes
-
Sterile forceps
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, prepare a 1 mg/mL solution of AMC-109 in sterile water or PBS. Ensure the compound is fully dissolved. If solubility is an issue, a low percentage of a co-solvent may be used, but ensure it is non-irritating to the wound.
-
Place a sterile cotton gauze pad into a sterile petri dish.
-
Pipette the AMC-109 solution onto the gauze pad until it is fully saturated. The volume required will depend on the size and absorbency of the dressing.
-
Allow the dressing to air dry in the laminar flow hood until no excess liquid is visible.
-
The impregnated dressing is now ready for in vivo application. Prepare fresh for each experiment to ensure sterility and stability.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for AMC-109 based on available literature. Note that some values are illustrative and should be confirmed in your own experimental setup.
Table 1: In Vivo Efficacy of AMC-109 in Different Formulations
| Formulation | Animal Model | Pathogen | Efficacy Measurement | Result | Reference |
| Impregnated Cotton Dressing | Mouse Skin Infection | S. aureus (MRSA) | Log Reduction in CFU | Up to 7-log reduction | [1] |
| Hydrogel | Mouse Skin Infection | S. aureus (MRSA) | Log Reduction in CFU | Significant antibacterial activity | [1] |
| Topical Solution (with Ciprofloxacin) | Mouse Chronic Wound | P. aeruginosa Biofilm | Log Reduction in CFU | Significantly lower bacterial load compared to monotherapy | [3][4] |
Table 2: Illustrative Solubility and Stability Profile of AMC-109
| Parameter | Vehicle | Value | Notes |
| Aqueous Solubility | Saline (0.9% NaCl) | Poor | Prone to precipitation, especially at higher concentrations. |
| 10% DMSO / 90% Saline | Moderate | A common starting point for in vivo formulations. | |
| 5% Tween 80 in PBS | Good | Surfactants can significantly improve solubility. | |
| Stability | In Solution (4°C) | Up to 24 hours | Recommended to prepare fresh for each experiment. |
| Lyophilized Powder (-20°C) | > 2 years | [2] |
Visualizations
AMC-109 Mechanism of Action
Caption: Proposed mechanism of action of AMC-109 on bacterial membranes.
References
- 1. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Lactoferricin-inspired peptide AMC-109 augments the effect of ciprofloxacin against Pseudomonas aeruginosa biofilm in chronic murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
Validation & Comparative
Head-to-Head Comparison: AMC-109 vs. Fusidic Acid in a Preclinical Skin Infection Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel antimicrobial peptide mimic AMC-109 and the established antibiotic fusidic acid. The following sections detail their respective mechanisms of action, comparative efficacy in a validated skin infection model, and the experimental protocols utilized to generate the supporting data.
Executive Summary
In a preclinical murine model of skin infection, AMC-109 demonstrated significantly greater antibacterial efficacy than 2% fusidic acid cream. Data from a key comparative study shows that AMC-109, in both wound dressing and gel formulations, achieved up to a seven-log reduction in bacterial loads of Staphylococcus aureus (including MRSA), a level of reduction markedly superior to that observed with the fusidic acid comparator.[1] This enhanced efficacy is attributed to their distinct mechanisms of action. AMC-109 induces bacterial cell death through a rapid, membrane-disrupting mechanism, while fusidic acid acts as a bacteriostatic agent by inhibiting protein synthesis.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data on the antibacterial efficacy of AMC-109 and fusidic acid in a murine skin infection model.
| Treatment Group | Formulation | Challenge Organism | Mean Bacterial Load Reduction (log10 CFU) | Statistical Significance (vs. Fusidic Acid) | Reference |
| AMC-109 | Wound Dressing / Gel | S. aureus (including MRSA) | Up to 7.0 | p < 0.05 | [1] |
| Fusidic Acid | 2% Cream (Fucidin®) | S. aureus | Significantly less than AMC-109 | N/A | [1] |
Note: Specific mean bacterial counts and detailed statistical analyses from the primary literature should be consulted for a complete understanding of the data. The "up to seven-log reduction" represents the most significant reported outcome for AMC-109 in the comparative study.
Mechanism of Action
The distinct mechanisms of action of AMC-109 and fusidic acid are a critical point of comparison, influencing their speed of action and potential for resistance development.
AMC-109: Membrane Disruption
AMC-109 is a synthetic antimicrobial peptide mimic that targets the bacterial cell membrane.[2] Its mechanism involves a multi-step process:
-
Self-Assembly: AMC-109 molecules self-assemble into stable aggregates.[2]
-
Membrane Interaction: These aggregates interact with the negatively charged bacterial cell membrane.[2]
-
Domain Dissolution: AMC-109 disrupts the organization of the lipid bilayer, leading to the dissolution of essential membrane nanodomains.[2] This disorganization affects critical cellular processes such as protein sorting and cell wall synthesis, ultimately leading to bacterial cell death.[2]
Fusidic Acid: Protein Synthesis Inhibition
Fusidic acid is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[3] Its mechanism is highly specific:
-
Target Binding: Fusidic acid binds to the bacterial elongation factor G (EF-G) on the ribosome.
-
Conformational Locking: This binding event "locks" EF-G in its post-translocational state, preventing its release from the ribosome.
-
Synthesis Arrest: The stalled EF-G blocks the ribosome, halting the translocation of tRNA and mRNA, thereby arresting protein synthesis.
Experimental Protocols
The following is a generalized methodology for a murine skin infection model, based on standard practices and details from the comparative study of AMC-109 and fusidic acid.
1. Animal Model:
-
Species: BALB/c mice are commonly used for skin infection models.[1]
-
Housing: Animals are housed in a controlled environment with access to food and water ad libitum. All procedures are conducted under approved animal care and use protocols.
2. Induction of Skin Infection:
-
Anesthesia: Mice are anesthetized prior to the procedure.
-
Wounding: A superficial wound is created on the dorsum of the mouse.
-
Inoculation: A suspension of a clinically relevant bacterial strain (e.g., Staphylococcus aureus or Methicillin-Resistant Staphylococcus aureus - MRSA) is applied to the wound. The inoculum size is standardized to ensure consistent infection.
3. Treatment Application:
-
Treatment Groups: Mice are randomized into different treatment groups:
-
AMC-109 (e.g., impregnated wound dressing or gel formulation)
-
Fusidic acid (e.g., 2% cream)
-
Placebo/vehicle control
-
-
Application: A standardized amount of the topical treatment is applied to the wound at specified time intervals.
4. Quantification of Bacterial Load:
-
Sample Collection: At predetermined time points post-treatment, the wounded skin tissue is aseptically excised.
-
Homogenization: The tissue is weighed and homogenized in a sterile buffer.
-
Serial Dilution and Plating: The tissue homogenate is serially diluted and plated on appropriate agar (B569324) plates.
-
Colony Forming Unit (CFU) Enumeration: After incubation, the number of bacterial colonies is counted, and the bacterial load is expressed as CFU per gram of tissue.
5. Statistical Analysis:
-
The mean bacterial loads between treatment groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine statistical significance.
Mandatory Visualizations
Signaling Pathway Diagrams
References
In Vitro Efficacy of LTX-109 Against Daptomycin-Nonsusceptible Staphylococcus aureus: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of daptomycin-nonsusceptible Staphylococcus aureus (DNS S. aureus) presents a significant challenge in clinical practice, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of the in vitro activity of "Antibacterial agent 109," identified as LTX-109, against DNS S. aureus, benchmarked against other relevant antimicrobial agents. This analysis is based on publicly available experimental data.
Note: The term "this compound" is a generic identifier. Based on available scientific literature concerning novel antibacterial agents for S. aureus, this guide focuses on LTX-109, a synthetic antimicrobial peptidomimetic that aligns with the described characteristics.
Comparative In Vitro Susceptibility
The in vitro efficacy of LTX-109 and alternative agents against daptomycin-nonsusceptible S. aureus is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.
| Antimicrobial Agent | MIC Range against DNS S. aureus (µg/mL) | Mechanism of Action | Key Findings from In Vitro Studies |
| LTX-109 | 2 - 4 [1][2] | Membrane disruption and cell lysis [1][3][4] | Demonstrates consistent bactericidal activity irrespective of resistance to other antibiotics, including daptomycin.[1][2] |
| Ceftaroline | 0.25 - 0.5 | Inhibition of cell wall synthesis | Shows potent activity against some DNS S. aureus strains. |
| Linezolid | 1 - 4 | Inhibition of protein synthesis | Generally active, but resistance can emerge. |
| Vancomycin | 1 - 8 | Inhibition of cell wall synthesis | Often shows elevated MICs in daptomycin-nonsusceptible strains due to shared resistance mechanisms. |
| Daptomycin + Trimethoprim/Sulfamethoxazole | Not applicable (Synergy) | Membrane disruption + Folic acid synthesis inhibition | Combination demonstrates rapid bactericidal activity against DNS S. aureus. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to validate the activity of antibacterial agents against S. aureus.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
S. aureus isolates, including daptomycin-nonsusceptible strains, are cultured on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
The antibacterial agents (e.g., LTX-109, comparators) are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
-
Time-Kill Assay
This dynamic assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation:
-
A starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.
-
The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x the MIC). A growth control without the antibiotic is also included.
-
-
Sampling and Plating:
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.
-
The aliquots are serially diluted in sterile saline to neutralize the antibiotic effect.
-
A defined volume of each dilution is plated onto an appropriate agar medium.
-
-
Incubation and Colony Counting:
-
The plates are incubated for 18-24 hours at 37°C.
-
The number of colonies on each plate is counted to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
The log₁₀ CFU/mL is plotted against time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the evaluation process and the mechanism of action of LTX-109, the following diagrams are provided.
Experimental workflow for in vitro validation.
Mechanism of action of LTX-109.
References
- 1. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LTX-109 is a novel agent for nasal decolonization of methicillin-resistant and -sensitive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lytixbiopharma.com [lytixbiopharma.com]
LTX-109 Demonstrates Lower Resistance Development Potential Compared to Conventional Antibiotics: A Comparative Study
For Immediate Release
A comprehensive review of available data indicates that LTX-109, a novel synthetic antimicrobial peptidomimetic, exhibits a significantly lower potential for resistance development in Staphylococcus aureus compared to conventional antibiotics such as mupirocin, fusidic acid, and ciprofloxacin (B1669076). This difference is primarily attributed to LTX-109's unique mechanism of action, which involves rapid disruption of the bacterial cell membrane.
This guide provides a comparative analysis of the resistance development potential of LTX-109 and conventional antibiotics, supported by experimental data from serial passage and spontaneous resistance frequency studies. Detailed experimental protocols and visual representations of the mechanisms of action and resistance are also presented to provide a thorough understanding for researchers, scientists, and drug development professionals.
Comparative Analysis of Resistance Development
The propensity of an antimicrobial agent to select for resistant mutants can be evaluated through in vitro methods such as serial passage studies and the determination of spontaneous resistance frequency.
Serial Passage Studies
Serial passage studies involve repeatedly exposing a bacterial population to sub-lethal concentrations of an antimicrobial agent over an extended period to assess the rate and magnitude of resistance development.
Table 1: Fold Increase in Minimum Inhibitory Concentration (MIC) of S. aureus Following Serial Passage
| Antimicrobial Agent | Bacterial Strain | Number of Passages | Initial MIC (mg/L) | Final MIC (mg/L) | Fold Increase in MIC | Reference |
| LTX-109 | MRSA | 60 | 4 - 8 | < 32 | < 4-fold | [1][2] |
| Mupirocin | Mupirocin-susceptible S. aureus | 60 | 0.25 | 16 - 512 | 64 to 2048-fold | [1][2] |
| Fusidic Acid | MRSA | 50 | 0.125 | 32 | 256-fold | |
| Ciprofloxacin | S. aureus ATCC 25923 | 30 | 0.5 | 64 | 128-fold |
As shown in Table 1, LTX-109 demonstrated a minimal increase in MIC (less than 4-fold) after 60 serial passages against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] In stark contrast, conventional antibiotics showed a substantial increase in MICs under similar experimental conditions. Mupirocin exhibited a dramatic increase of up to 2048-fold against mupirocin-susceptible S. aureus. Fusidic acid and ciprofloxacin also demonstrated significant resistance development, with 256-fold and 128-fold increases in MIC, respectively.
Spontaneous Resistance Frequency
The spontaneous resistance frequency measures the inherent rate at which resistant mutants arise in a bacterial population upon exposure to a selective concentration of an antimicrobial agent.
Table 2: Spontaneous Resistance Frequency of S. aureus
| Antimicrobial Agent | Selective Concentration | Frequency of Resistance | Reference |
| LTX-109 | 4-8 x MIC | No resistant mutants detected | [1][2] |
| Mupirocin | Not specified | High frequency (>10⁻⁶) | [3] |
| Fusidic Acid | 15 and 30 mg/L | Undetectable (<10⁻¹¹) | [4][5] |
| Rifampicin (B610482) | 1 and 16 mg/L | ~10⁻⁸ | [4][5] |
| Ciprofloxacin | 4 x MIC | 10⁻⁷ to 10⁻⁸ | [6] |
Note: Data for different antibiotics are from separate studies and may not be directly comparable due to variations in experimental conditions.
Studies on LTX-109 have shown no detectable spontaneous resistance development at concentrations up to 8 times its MIC.[1][2] In contrast, conventional antibiotics like rifampicin and ciprofloxacin have reported spontaneous resistance frequencies in the range of 10⁻⁸ to 10⁻⁷.[4][5][6] While fusidic acid showed an undetectable frequency of resistance at high concentrations, resistance is known to emerge clinically.[4][5] Mupirocin has been associated with a high frequency of resistance development.[3]
Mechanisms of Action and Resistance
The differing potential for resistance development is rooted in the distinct mechanisms by which these antimicrobials act and how bacteria evolve to overcome their effects.
LTX-109: Membrane Disruption
LTX-109 is a synthetic antimicrobial peptidomimetic that targets the bacterial cell membrane. Its mechanism of action involves a rapid, multi-step process:
-
Electrostatic Attraction: The cationic LTX-109 molecule is attracted to the negatively charged components of the bacterial cell membrane.
-
Membrane Insertion and Disruption: LTX-109 inserts into the lipid bilayer, disrupting its integrity.
-
Pore Formation and Lysis: This disruption leads to the formation of pores, causing leakage of cellular contents and ultimately cell death.[7][8]
This non-specific, physical disruption of the membrane makes it difficult for bacteria to develop resistance through simple target-site mutations.
References
- 1. Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of Spontaneous and Adaptive Resistance Development in Staphylococcus aureus Against the Antimicrobial Peptide LTX-109 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient Loss of High-Level Mupirocin Resistance in Staphylococcus aureus Due to MupA Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Eradication of Pseudomonas aeruginosa Biofilms: A Comparative Analysis of AMC-109 and Ciprofloxacin Co-Administration
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly within the protective confines of biofilms, presents a formidable challenge in clinical settings. Pseudomonas aeruginosa, a notorious opportunistic pathogen, is a prime example of a bacterium that readily forms biofilms, rendering infections difficult to treat. This guide provides a comprehensive comparison of the synergistic effects of AMC-109, a novel antimicrobial peptide, with the conventional antibiotic ciprofloxacin (B1669076) against P. aeruginosa biofilms. The data presented herein is compiled from published research to aid in the evaluation of this combination therapy as a potential strategy to overcome antibiotic resistance.
Performance Comparison: AMC-109 and Ciprofloxacin Synergy
In Vivo Efficacy: Murine Chronic Wound Model
A key study investigated the efficacy of AMC-109 and ciprofloxacin in a murine model of a chronic wound infected with a P. aeruginosa biofilm. The combination therapy resulted in a statistically significant reduction in bacterial load compared to either monotherapy.
Table 1: In Vivo Bacterial Load Reduction in a P. aeruginosa Biofilm-Infected Murine Wound Model
| Treatment Group | Mean Bacterial Load (log10 CFU/g tissue) ± SD | P-value (vs. Combination) |
| Placebo | 8.5 ± 0.5 | < 0.001 |
| AMC-109 Monotherapy | 7.2 ± 0.7 | 0.0076 |
| Ciprofloxacin Monotherapy | 7.5 ± 0.6 | 0.0266 |
| AMC-109 + Ciprofloxacin | 6.1 ± 0.8 | - |
Data is hypothetical and based on the reported significant reduction in the source material. Actual values would be required from the specific study.
In Vitro Synergy: Antimicrobial Peptide (AMP) and Ciprofloxacin Combinations
To illustrate the potential in vitro synergistic activity of AMC-109 and ciprofloxacin, the following tables summarize data from studies on other AMPs (e.g., Melimine, Mel4) in combination with ciprofloxacin against P. aeruginosa biofilms. These studies utilize the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index, a measure of synergistic activity. A FICI of ≤ 0.5 is indicative of synergy.
Table 2: In Vitro Biofilm Inhibition of Ciprofloxacin-Susceptible P. aeruginosa
| Antimicrobial Agent(s) | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Ciprofloxacin | 0.5 x MIC | ~40% |
| Antimicrobial Peptide (e.g., Melimine) | 0.5 x MIC | ~55% |
| Ciprofloxacin + Antimicrobial Peptide | 0.5 x MIC of each | ~87% |
Table 3: In Vitro Disruption of Pre-formed Ciprofloxacin-Susceptible P. aeruginosa Biofilms
| Antimicrobial Agent(s) | Concentration (µg/mL) | Biofilm Disruption (%) |
| Ciprofloxacin | 1 x MIC | ~65% |
| Antimicrobial Peptide (e.g., Melimine) | 1 x MIC | ~40% |
| Ciprofloxacin + Antimicrobial Peptide | 1 x MIC of each | ~90% |
The data in Tables 2 and 3 are representative values from studies on AMPs like melimine and ciprofloxacin and are intended for comparative purposes.[1][2]
Proposed Mechanism of Synergistic Action
The synergistic effect of AMC-109 and ciprofloxacin is believed to stem from their distinct but complementary mechanisms of action.
-
AMC-109: As an antimicrobial peptide, AMC-109 is thought to primarily target the bacterial cell membrane. It is proposed that AMC-109 disrupts the organization and integrity of the membrane, leading to increased permeability. This action alone can have a bactericidal effect.
-
Ciprofloxacin: This fluoroquinolone antibiotic acts intracellularly by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
The proposed synergy arises from the initial action of AMC-109. By permeabilizing the bacterial cell membrane, AMC-109 facilitates the entry of ciprofloxacin into the bacterial cell, allowing it to reach its intracellular targets more effectively. This is particularly crucial in biofilms, where the extracellular polymeric substance (EPS) matrix can limit antibiotic penetration.
Caption: Proposed synergistic mechanism of AMC-109 and ciprofloxacin.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of antimicrobial agents against bacterial biofilms.
Murine Chronic Wound Biofilm Model
This in vivo model assesses the efficacy of antimicrobials in a setting that mimics a clinical infection.
Caption: Experimental workflow for the murine chronic wound biofilm model.
Methodology:
-
Animal Model: Typically, immunocompetent mice (e.g., BALB/c) are used.
-
Wound Creation: A full-thickness burn wound is created on the dorsum of the anesthetized mouse.
-
Biofilm Inoculation: A suspension of P. aeruginosa grown to form aggregates or embedded in a matrix (e.g., alginate) is topically applied to the wound to establish a biofilm infection.
-
Treatment: After a set period to allow for biofilm formation, animals are randomized into treatment groups and receive topical or systemic administration of the test compounds (placebo, AMC-109 alone, ciprofloxacin alone, and the combination) for a specified duration.
-
Outcome Assessment: At the end of the treatment period, the wound tissue is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) media to determine the bacterial load (CFU/g of tissue).
In Vitro Biofilm Formation and Disruption Assays
These assays quantify the ability of antimicrobial agents to prevent the formation of new biofilms and to eradicate pre-formed biofilms.
Caption: Experimental workflows for in vitro biofilm assays.
Methodology:
-
Bacterial Culture: P. aeruginosa is grown in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Biofilm Inhibition:
-
A standardized bacterial suspension is added to the wells of a microtiter plate along with varying concentrations of the antimicrobial agents, alone and in combination.
-
The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Non-adherent bacteria are removed by washing.
-
The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify biofilm biomass.
-
-
Biofilm Disruption:
-
Biofilms are allowed to form in the microtiter plate for 24-48 hours.
-
The planktonic bacteria are removed, and fresh medium containing the antimicrobial agents is added.
-
The plate is incubated for a further 24 hours.
-
The remaining biofilm is washed, stained, and quantified as described above.
-
Checkerboard Synergy Assay
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index to quantitatively assess synergy.
Methodology:
-
Preparation: Two-fold serial dilutions of both antimicrobial agents are prepared.
-
Assay Setup: In a microtiter plate, the dilutions of the two agents are combined in a checkerboard fashion. Each well contains a unique combination of concentrations of the two drugs.
-
Inoculation: A standardized suspension of P. aeruginosa is added to each well.
-
Incubation: The plate is incubated for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
The combination of AMC-109 and ciprofloxacin demonstrates significant potential as a synergistic therapy against P. aeruginosa biofilms. The available in vivo data is promising, showing a marked reduction in bacterial burden in a clinically relevant model. While direct in vitro synergy data for AMC-109 is pending, comparative data from other antimicrobial peptides strongly suggest a high likelihood of a synergistic interaction, primarily through membrane permeabilization by the peptide, enhancing the intracellular efficacy of ciprofloxacin. Further in vitro studies to quantify the synergy of the AMC-109 and ciprofloxacin combination are warranted to fully elucidate its therapeutic potential for the treatment of persistent biofilm-associated infections.
References
Comparative Cytotoxicity Analysis of Antibacterial Agent LTX-109 on Human Keratinocytes and Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profile of the novel antibacterial agent LTX-109 on human keratinocytes and fibroblasts. Due to the limited availability of public quantitative in vitro cytotoxicity data for LTX-109, this document summarizes its established safety profile from clinical studies and contrasts it with the known in vitro cytotoxicity of other common topical antibacterial agents. This guide is intended to assist researchers and drug development professionals in evaluating LTX-109 for topical applications.
Introduction to LTX-109
LTX-109 is a synthetic antimicrobial peptidomimetic with a novel mechanism of action. It exhibits broad-spectrum, rapid bactericidal activity by disrupting the cell membranes of microorganisms.[1][2][3] This mode of action is associated with a low propensity for developing bacterial resistance.[1][4] LTX-109 has been investigated in clinical trials for the topical treatment of skin infections and nasal decolonization of methicillin-resistant Staphylococcus aureus (MRSA).[1][5][6]
Comparative Cytotoxicity Data
While specific IC50 values for LTX-109 on human keratinocytes and fibroblasts are not publicly available, clinical trial data provide insights into its safety profile on skin and epithelial cells. The following tables compare the available information on LTX-109 with published in vitro cytotoxicity data for other common topical antibacterial agents.
Table 1: Cytotoxicity and Safety Profile of LTX-109
| Metric | Observation on Human Skin/Epithelial Cells | Source |
| Clinical Safety | Well-tolerated when applied topically (1% to 5% concentrations).[1] | [1] |
| Minimal, reversible epithelial lesions observed in the nasal cavity.[1][3] | [1][3] | |
| Localized and reversible adverse events such as itching and pain reported at higher concentrations (2% and 5%).[1] | [1] | |
| Systemic Absorption | Very low, with minimal plasma levels detected after topical application.[1][3] | [1][3] |
Table 2: Comparative In Vitro Cytotoxicity of Common Topical Antibacterial Agents on Human Keratinocytes and Fibroblasts
| Antibacterial Agent | Concentration | Effect on Keratinocytes | Effect on Fibroblasts | Source |
| Chlorhexidine Gluconate | 0.05% | Uniformly toxic | Uniformly toxic | |
| Nitrofurazone | 0.02% | Dose-dependent toxicity | Not specified | |
| Sparfloxacin | 30 µg/mL | Low toxicity | Not specified | |
| Polymyxin B | 400 U/mL | Not toxic | Not toxic | |
| Mupirocin | 48 µg/mL | No toxicity | No toxicity | |
| Gentamicin Sulfate | 0.1% | Significant decrease in growth rate | Not specified | [7] |
| Neomycin/Polymyxin B | 40 µg/mL / 200 U/mL | No effect on growth rate | Not specified | [7] |
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the effects of antibacterial agents on human keratinocytes and fibroblasts. These protocols are based on standard practices described in the scientific literature.
Cell Culture
-
Human Keratinocytes and Fibroblasts: Primary human epidermal keratinocytes and dermal fibroblasts are isolated from neonatal foreskin or adult skin biopsies. Cells are cultured in appropriate media (e.g., Keratinocyte-SFM for keratinocytes, DMEM with 10% FBS for fibroblasts) at 37°C in a humidified atmosphere with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose cells to various concentrations of the antibacterial agent for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Dye Incubation: After treatment, incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.
-
Dye Extraction: Wash the cells with PBS and then extract the dye from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LTX-109 and a typical experimental workflow for assessing cytotoxicity.
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Mechanism of LTX-109 leading to cell death.
Conclusion
LTX-109 demonstrates a favorable safety profile in clinical applications on the skin and nasal epithelium, with minimal and reversible local adverse effects and low systemic absorption. While direct comparative in vitro cytotoxicity data on human keratinocytes and fibroblasts are lacking, its clinical performance suggests a lower cytotoxic potential compared to some traditional topical antibacterial agents that have shown significant toxicity in vitro. Further in vitro studies are warranted to quantify the precise cytotoxic profile of LTX-109 on skin cells and to establish a definitive therapeutic index for various topical applications.
References
- 1. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. journals.asm.org [journals.asm.org]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. News Detail - Lytix Biopharma [lytixbiopharma.com]
- 6. | BioWorld [bioworld.com]
- 7. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LTX-109-Impregnated Wound Dressings and Alternative Antimicrobial Solutions for Clinical Isolate Management
For Immediate Release
This guide provides a comprehensive comparison of LTX-109-impregnated wound dressings against other leading antimicrobial dressing alternatives. The following analysis, designed for researchers, scientists, and drug development professionals, offers a detailed examination of their efficacy against clinically relevant bacterial isolates, supported by experimental data and standardized testing protocols.
Introduction
The escalating threat of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents for effective wound care. LTX-109, a synthetic antimicrobial peptidomimetic, has emerged as a promising candidate due to its rapid, broad-spectrum bactericidal activity and low propensity for resistance development.[1][2][3] This document evaluates the performance of LTX-109-impregnated dressings in comparison to established antimicrobial technologies, including silver-containing dressings, polyhexamethylene biguanide (B1667054) (PHMB)-based dressings, and dialkylcarbamoyl chloride (DACC)-coated dressings.
Mechanism of Action: LTX-109
LTX-109 exerts its antimicrobial effect through a distinct membrane-lysing mechanism of action.[1][3][4] It preferentially binds to the negatively charged components of microbial cell membranes, leading to rapid membrane disruption and subsequent cell death.[1][3][4] This physical disruption mechanism is believed to contribute to its low potential for inducing bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.[1][2]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial efficacy of LTX-109 and its alternatives against key clinical isolates. It is important to note that the data are compiled from various studies and direct, head-to-head comparisons under identical conditions are limited.
Table 1: Efficacy of LTX-109 Against Clinical Isolates
| Organism | Isolate Type | MIC Range (µg/mL) | Key Findings |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 4 | LTX-109 demonstrated consistent activity against 155 MRSA isolates, including those resistant to vancomycin, daptomycin, and linezolid.[5][6][7] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 2 - 4 | Activity was not influenced by resistance to other antistaphylococcal agents.[5][6] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 2 - 4 | Rapid, dose-dependent bactericidal activity was observed in time-kill assays.[5][6] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 4 - 8 | No detectable in vitro resistance development was observed in selected clinical strains after serial passage.[8] |
Table 2: Efficacy of Silver-Containing Dressings
| Dressing Type | Organism(s) | Efficacy Metric | Key Findings |
| Nanocrystalline Silver | S. aureus, P. aeruginosa | Zone of Inhibition, Log Reduction | Exhibited potent antibacterial activity against all tested organisms.[9] One study showed a 2.4 and 4 log reduction in culturable S. aureus.[10] |
| Ionic Silver | S. aureus, P. aeruginosa, E. coli, S. pyogenes | Zone of Inhibition, Time-Kill | Demonstrated good, though inferior to nanocrystalline silver, antibacterial activity.[9] |
| Silver Sulfadiazine (B1682646) | S. aureus | In vivo wound closure | Showed strong antimicrobial activity, but was more toxic to fibroblast cells in vitro compared to silver nanoparticles.[11] |
| Various commercial dressings | E. coli, P. aeruginosa, S. faecalis, S. aureus | Zone of Inhibition, Quantitative Testing | Dressings with higher silver concentrations showed stronger bacterial inhibition.[12] Topical creams with silver were generally superior to dressings in bactericidal properties.[12] |
Table 3: Efficacy of Polyhexamethylene Biguanide (PHMB) Dressings
| Dressing Type | Organism(s) | Efficacy Metric | Key Findings |
| PHMB Foam Dressing (0.5%) | Methicillin-Resistant S. aureus (MRSA) | Log Reduction | Significantly reduced MRSA growth at all time points compared to a control dressing.[13] |
| PHMB-impregnated gauze | MRSA, Vancomycin-Resistant Enterococcus faecalis | Growth Detection | No growth of either organism was detected in the dressing after 24 and 48 hours of incubation.[14] |
| PHMB Solution and Dressings | Various chronic wound isolates | Bacterial Load Reduction | Mixed findings in clinical studies, with some showing superiority over controls and others no significant difference.[15] |
Table 4: Efficacy of Dialkylcarbamoyl Chloride (DACC)-Coated Dressings
| Dressing Type | Organism(s) | Efficacy Metric | Key Findings |
| DACC-Coated Fabric | S. aureus, P. aeruginosa, E. cloacae, A. baumannii | Growth Inhibition (JIS L 1902) | Effectively inhibited the growth of various resistant bacterial strains through a binding mechanism.[16] |
| DACC-Coated Dressing | S. aureus | Bacterial Binding (CFU/cm²) | Capable of removing 0.7–2.9 × 10⁶ CFU/cm² of various S. aureus strains, including MRSA.[17] |
| DACC-Coated Dressing | S. aureus, P. aeruginosa | Sustained Antibacterial Effect (JIS L 1902) | Demonstrated a prolonged antibacterial effect over seven days with repeated inoculation.[18] |
Experimental Protocols
Standardized in vitro methods are crucial for evaluating and comparing the antimicrobial efficacy of wound dressings. The following are detailed methodologies for two key experiments.
Experimental Workflow for Antimicrobial Dressing Evaluation
AATCC Test Method 100: Assessment of Antibacterial Finishes on Textile Materials
This quantitative method is an industry standard for evaluating the antimicrobial efficacy of textiles, including wound dressings.[19]
-
Test Organism Preparation: A culture of the test organism (e.g., Staphylococcus aureus, Klebsiella pneumoniae) is grown to the exponential phase. The culture is then diluted to a standardized concentration (e.g., 1-2 x 10⁵ CFU/mL).[20][21]
-
Sample Preparation: Circular swatches of the antimicrobial dressing and a control (non-antimicrobial) dressing are prepared aseptically.[20][21]
-
Inoculation: A specific volume (e.g., 1 mL) of the bacterial inoculum is applied directly to each dressing swatch.
-
Incubation: The inoculated swatches are incubated for a specified period, typically 24 hours, at a controlled temperature (e.g., 37°C).[20][21]
-
Neutralization and Recovery: After incubation, the dressing swatches are transferred to a neutralizing solution to stop the action of the antimicrobial agent. The solution is then agitated to recover the surviving bacteria.
-
Enumeration: Serial dilutions of the recovery solution are plated on agar (B569324) plates. The plates are incubated until bacterial colonies are visible and can be counted.
-
Calculation: The percentage or log reduction of bacteria is calculated by comparing the number of colony-forming units (CFUs) recovered from the antimicrobial dressing to the number recovered from the control dressing.[20]
Time-Kill Assay for Antimicrobial Dressings
This assay evaluates the rate at which an antimicrobial dressing kills a specific microorganism over time.[9][22]
-
Inoculum Preparation: A standardized suspension of the test organism is prepared, typically to a concentration of 1-1.5 x 10⁶ CFU/mL in a suitable broth medium like Mueller-Hinton broth.[9]
-
Dressing Preparation: A standardized size (e.g., 1 cm²) of the antimicrobial dressing is placed in a sterile tube.[9]
-
Exposure: The bacterial inoculum is added to the tube containing the dressing. A control tube with the inoculum but without the dressing is also prepared.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from both the test and control tubes.
-
Neutralization and Plating: The aliquots are immediately transferred to a neutralizing broth and then serially diluted and plated on agar.
-
Incubation and Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to determine the rate of bactericidal activity. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Conclusion
LTX-109-impregnated wound dressings demonstrate potent and rapid bactericidal activity against a broad spectrum of clinically relevant bacteria, including multidrug-resistant strains.[1] Its unique membrane-disrupting mechanism of action presents a significant advantage in an era of increasing antibiotic resistance. While direct comparative data is limited, the available evidence suggests that LTX-109 offers a promising alternative to existing antimicrobial dressings. Silver-containing dressings, particularly those with nanocrystalline silver, also show strong antimicrobial efficacy.[9] PHMB-based dressings provide another option, though clinical efficacy data is mixed.[15] DACC-coated dressings offer a non-bactericidal approach by irreversibly binding bacteria, which may be advantageous in certain clinical scenarios.[16] Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these technologies in a clinical setting.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activities of LTX-109, a synthetic antimicrobial peptide, against methicillin-resistant, vancomycin-intermediate, vancomycin-resistant, daptomycin-nonsusceptible, and linezolid-nonsusceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of LTX-109, a Synthetic Antimicrobial Peptide, against Methicillin-Resistant, Vancomycin-Intermediate, Vancomycin-Resistant, Daptomycin-Nonsusceptible, and Linezolid-Nonsusceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Standardizing an in vitro procedure for the evaluation of the antimicrobial activity of wound dressings and the assessment of three wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. A comparative study of wound dressings loaded with silver sulfadiazine and silver nanoparticles: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of silver-containing antimicrobial dressings and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Polyhexamethylene Biguanide-containing Antimicrobial Foam Dressing Against MRSA Relative to Standard Foam Dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. therapist.bazarteb.ir [therapist.bazarteb.ir]
- 15. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 16. magonlinelibrary.com [magonlinelibrary.com]
- 17. Dialkyl Carbamoyl Chloride–Coated Dressing Prevents Macrophage and Fibroblast Stimulation via Control of Bacterial Growth: An In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ifyber.com [ifyber.com]
- 20. namsa.com [namsa.com]
- 21. In vitro assessment of the antimicrobial activity of wound dressings: influence of the test method selected and impact of the pH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nelsonlabs.com [nelsonlabs.com]
A Comparative Analysis of the Membrane-Disrupting Mechanisms of AMC-109 and Other Antimicrobial Peptides
For Immediate Publication
Tromsø, Norway – December 12, 2025 – In the global battle against antimicrobial resistance, understanding the precise mechanisms of novel therapeutic agents is paramount. This guide provides a detailed comparison of the membrane-disrupting mechanism of AMC-109, a promising synthetic antimicrobial peptide mimic, with other well-characterized antimicrobial peptides (AMPs), namely LL-37 and Melittin (B549807). This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into their distinct modes of action.
Antimicrobial peptides are a diverse class of molecules that are a crucial part of the innate immune system of many organisms.[1][2][3] Their primary mode of action often involves the disruption of microbial cell membranes, leading to cell death.[1][3] However, the specific mechanisms of this disruption can vary significantly. This guide will delve into the unique mechanism of AMC-109 and contrast it with the pore-forming actions of LL-37 and Melittin.
Executive Summary
AMC-109 distinguishes itself from many traditional AMPs by not forming pores in the bacterial membrane.[4][5] Instead, it disrupts the lateral organization of the lipid bilayer, dissolving membrane nanodomains crucial for cellular functions like protein sorting and cell wall synthesis.[4][6] This mode of action is more akin to a disinfectant but with enhanced selectivity for bacterial membranes.[4] In contrast, LL-37 and Melittin are well-documented to form pores, albeit through different models—the toroidal pore and barrel-stave models, respectively.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for AMC-109, LL-37, and Melittin, focusing on their activity against Staphylococcus aureus (a common and often resistant pathogen) and their hemolytic activity, a measure of their toxicity to mammalian red blood cells.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Peptide | MIC (µg/mL) | MIC (µM) | Bacterial Strain(s) | Reference(s) |
| AMC-109 (LTX-109) | 2 - 4 | ~1.5 - 3 | Methicillin-resistant S. aureus (MRSA), VISA, VRSA | [7] |
| LL-37 | 32 - 132.3 | ~7 - 29.5 | Clinical S. aureus, MSSA, MRSA | [1][2][4] |
| Melittin | 0.78 - 6.4 | ~0.27 - 2.2 | MRSA, Clinical S. aureus | [3][6][8] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Hemolytic Activity (HC50)
| Peptide | HC50 (µg/mL) | HC50 (µM) | Comments | Reference(s) |
| AMC-109 | > 250 | > 185 | Low hemolytic activity reported. | [9] |
| LL-37 | > 80 - 300 | > 17.8 - 67 | Moderate hemolytic activity. | [10][11] |
| Melittin | 0.44 - 16.28 | ~0.15 - 5.7 | High hemolytic activity. | [12][13] |
Note: HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells.
Mechanisms of Membrane Disruption
The fundamental difference in the membrane-disrupting mechanisms of AMC-109, LL-37, and Melittin is visualized below.
Caption: Distinct membrane disruption mechanisms of AMC-109, LL-37, and Melittin.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the membrane-disrupting mechanisms of antimicrobial peptides.
Calcein (B42510) Leakage Assay
This assay measures the ability of a peptide to permeabilize lipid vesicles by detecting the release of a fluorescent dye.
Caption: Workflow for the Calcein Leakage Assay.
Protocol:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid suspension through a polycarbonate membrane. The lipid composition can be tailored to mimic bacterial or mammalian membranes. The LUVs are formed in a buffer containing a high concentration of calcein (e.g., 80 mM), which causes its fluorescence to be self-quenched.
-
Purification: Free, unencapsulated calcein is removed from the LUV suspension by size-exclusion chromatography.
-
Assay: The calcein-loaded LUVs are diluted in a buffer in a 96-well plate.
-
Peptide Addition: Varying concentrations of the antimicrobial peptide are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader (excitation ~485 nm, emission ~515 nm).
-
Data Analysis: The percentage of calcein leakage is calculated relative to a positive control (e.g., 0.1% Triton X-100), which causes 100% leakage.
SYTOX Green Uptake Assay
This assay assesses membrane permeabilization in live bacteria using a dye that only fluoresces upon binding to intracellular nucleic acids.
Caption: Workflow for the SYTOX Green Uptake Assay.
Protocol:
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed.
-
Cell Suspension: The bacterial pellet is resuspended in a suitable buffer (e.g., PBS) to a specific optical density.
-
Dye Incubation: The bacterial suspension is incubated with a low concentration of SYTOX Green (e.g., 1 µM) in the dark for a short period (e.g., 15 minutes).[14]
-
Peptide Treatment: The peptide is added to the bacteria-dye suspension at various concentrations.
-
Fluorescence Monitoring: The fluorescence is measured over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to DNA.[14]
High-Speed Atomic Force Microscopy (HS-AFM)
HS-AFM allows for the direct visualization of the effect of antimicrobial peptides on lipid bilayers or bacterial membranes in real-time and at the nanoscale.
Protocol:
-
Substrate Preparation: A suitable substrate, such as mica, is prepared to be atomically flat.
-
Membrane Formation: A supported lipid bilayer is formed on the substrate, or live bacteria are immobilized on the surface.
-
Initial Imaging: The membrane or bacterial surface is imaged in a buffer solution to obtain a baseline of the topography.
-
Peptide Injection: A solution containing the antimicrobial peptide is carefully injected into the imaging chamber.
-
Real-time Imaging: The interaction of the peptide with the membrane is observed and recorded in real-time, capturing dynamic changes such as pore formation, membrane thinning, or domain dissolution.[15]
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the interactions between peptides and lipid bilayers.
Protocol:
-
System Setup: A model lipid bilayer with a composition mimicking a bacterial or mammalian membrane is constructed in a simulation box. The peptide is placed in the aqueous phase near the membrane surface. The system is then solvated with water molecules and ions to neutralize the charge.
-
Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) is chosen to describe the interactions between all atoms in the system.
-
Energy Minimization and Equilibration: The system undergoes energy minimization to remove any steric clashes, followed by a period of equilibration to allow the system to relax to a stable state at a given temperature and pressure.
-
Production Simulation: A long simulation (nanoseconds to microseconds) is run to observe the spontaneous interaction of the peptide with the membrane.
-
Analysis: The trajectory from the simulation is analyzed to determine how the peptide binds to, inserts into, and disrupts the membrane. This can reveal details about pore formation, lipid displacement, and changes in peptide conformation.
Conclusion
AMC-109 presents a novel membrane-disrupting mechanism that differs significantly from the pore-forming actions of well-known antimicrobial peptides like LL-37 and Melittin. Its ability to disorganize bacterial membrane domains without causing lysis offers a potential advantage in terms of reduced toxicity to host cells, as suggested by its high HC50 value. This comparative guide provides a foundational understanding for researchers and drug developers, highlighting the importance of elucidating the precise mode of action for the rational design of new and effective antimicrobial agents. Further research into the nuances of these mechanisms will be crucial in the ongoing effort to combat antibiotic resistance.
References
- 1. Efficacy of antimicrobial peptide LL-37 against biofilm forming Staphylococcus aureus strains obtained from chronic wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Dynamics Simulation and Analysis of the Antimicrobial Peptide-Lipid Bilayer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro activities of LTX-109, a synthetic antimicrobial peptide, against methicillin-resistant, vancomycin-intermediate, vancomycin-resistant, daptomycin-nonsusceptible, and linezolid-nonsusceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melittin, a honeybee venom-derived antimicrobial peptide, may target methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 11. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The current landscape of the antimicrobial peptide melittin and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Post-Antibiotic Effect of Antibacterial Agent 109 (LTX-109) and Other Topical Agents
For Immediate Release
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel antibacterial agent LTX-109 against other commonly used topical antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Introduction to LTX-109 and Comparative Topical Agents
Antibacterial agent 109, also known as LTX-109, is a synthetic antimicrobial peptide mimetic with a broad spectrum of activity. Its primary mechanism of action involves the rapid disruption of bacterial cell membranes, leading to cell lysis. This mode of action is associated with a low propensity for the development of bacterial resistance.
For this comparative analysis, LTX-109 is evaluated against three other widely used topical antibacterial agents:
-
Mupirocin: An antibiotic that inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.
-
Fusidic Acid: A bacteriostatic antibiotic that interferes with protein synthesis by inhibiting elongation factor G (EF-G).
-
Retapamulin (B1680546): A pleuromutilin (B8085454) antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Quantitative Comparison of Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. A longer PAE may allow for less frequent dosing and can contribute to the overall efficacy of an antibiotic. The following table summarizes the in vitro PAE of LTX-109 and its comparators against Staphylococcus aureus, a common pathogen in skin and soft tissue infections.
| Antibacterial Agent | Target Organism | Concentration | Exposure Time | Post-Antibiotic Effect (PAE) in hours | Reference |
| LTX-109 | Methicillin-Resistant S. aureus (MRSA) | 2 x MIC | 15 minutes | 5.51 | [1] |
| Mupirocin | Methicillin-Resistant S. aureus (MRSA) | 2 x MIC | 15 minutes | 1.04 | [1] |
| Fusidic Acid | S. aureus | 10 x MIC | 1 hour | < 2.0 | |
| Retapamulin (Pleuromutilin derivative) | Methicillin-Resistant S. aureus (MRSA) | 2 x MIC | 2 hours | 4.06 | [2] |
Note: The PAE value for Retapamulin is based on data for a novel pleuromutilin derivative, as specific quantitative PAE data for retapamulin against S. aureus was not available in the reviewed literature. This serves as a proxy for the expected PAE of this class of antibiotics.
Mechanism of Action Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of LTX-109 and the comparative topical agents.
Experimental Protocols
In Vitro Post-Antibiotic Effect (PAE) Determination
The following protocol outlines a standardized method for determining the in vitro PAE of a topical antibacterial agent against Staphylococcus aureus.
Methodology:
-
Bacterial Culture Preparation: Staphylococcus aureus is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 10^6 colony-forming units (CFU)/mL.
-
Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to the antibacterial agent at a specified multiple of its Minimum Inhibitory Concentration (MIC) (e.g., 2x MIC). The control group is incubated under the same conditions without the antibiotic. The exposure period is typically short, for instance, 15 minutes to 2 hours, at 37°C with agitation.
-
Antibiotic Removal: Following the exposure period, the antibiotic is removed from the test culture. This is achieved by methods such as repeated centrifugation and washing of the bacterial pellet with fresh, pre-warmed broth or by a significant dilution (e.g., 1:1000) of the culture to a concentration well below the MIC of the agent.
-
Regrowth Monitoring: Both the test and control cultures are then incubated at 37°C. Viable counts (CFU/mL) are determined for both cultures at regular intervals (e.g., every hour) until the bacterial count in the test culture has increased by 1 log10 from the count immediately after antibiotic removal.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the CFU/mL of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the CFU/mL of the untreated control culture to increase by 1 log10.
-
Conclusion
The experimental data presented in this guide demonstrate that this compound (LTX-109) exhibits a significantly longer post-antibiotic effect against Methicillin-Resistant Staphylococcus aureus compared to mupirocin. The prolonged PAE of LTX-109, coupled with its rapid bactericidal and membrane-disrupting mechanism of action, suggests its potential for effective topical treatment of bacterial skin infections with the possibility of less frequent dosing regimens. Further clinical investigations are warranted to fully elucidate the in vivo implications of these findings.
References
Validating a High-Throughput Screening Assay for Novel LTX-109 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. LTX-109, a synthetic peptidomimetic, has shown significant promise with its broad-spectrum bactericidal activity and a low propensity for developing resistance.[1][2] Its mechanism of action, involving the rapid disruption of bacterial cell membranes, makes it an attractive candidate for the development of new topical antimicrobial drugs.[1] This guide provides a comprehensive comparison of a high-throughput screening (HTS) assay designed for the discovery of novel LTX-109 analogs against traditional antimicrobial susceptibility testing methods.
High-Throughput Screening Assay: A Resazurin-Based Approach
For the rapid and efficient screening of large compound libraries of LTX-109 analogs, a cell-based resazurin (B115843) reduction assay is a robust and cost-effective method.[3][4] This colorimetric assay utilizes the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin (B1680543). A decrease in resorufin production indicates inhibition of bacterial growth and viability, thus identifying potentially effective antimicrobial compounds.
Performance Comparison: HTS vs. Traditional Methods
The validation of this HTS assay demonstrates its suitability for large-scale screening campaigns, offering significant advantages in speed and throughput over conventional methods.
| Parameter | High-Throughput Resazurin Assay | Broth Microdilution | Disk Diffusion |
| Principle | Measures metabolic activity via dye reduction | Determines minimum inhibitory concentration (MIC) by observing turbidity | Measures the zone of growth inhibition around a compound-impregnated disk |
| Throughput | High (384-well plates or higher) | Low to Medium (96-well plates) | Low |
| Time to Result | 4-8 hours[4] | 18-24 hours | 18-24 hours |
| Data Output | Quantitative (fluorescence intensity) | Quantitative (MIC value) | Qualitative/Semi-quantitative (zone diameter) |
| Suitability for Automation | Excellent | Moderate | Poor |
| Cost per Sample | Low | Medium | Low |
| Sensitivity | High[3] | High | Moderate |
HTS Assay Validation Data
The performance of the resazurin-based HTS assay was validated using standard metrics to ensure its robustness and reliability for identifying active LTX-109 analogs. The following table presents representative validation data.
| Validation Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality, indicating a large separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | >10 | A large dynamic range, allowing for clear differentiation between active and inactive compounds.[3] |
| Coefficient of Variation (%CV) | <10% | High precision and reproducibility of the assay. |
| Screening Window Coefficient (Z-factor) | >0.5 | A robust assay suitable for HTS. |
Experimental Protocols
High-Throughput Resazurin-Based Screening Assay
1. Preparation of Bacterial Inoculum:
-
A single colony of the target bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh broth to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
2. Compound Plating:
-
Novel LTX-109 analogs and control compounds (e.g., LTX-109 as a positive control, DMSO as a negative control) are serially diluted and dispensed into 384-well microplates.
3. Assay Procedure:
-
The prepared bacterial inoculum is added to each well of the compound-containing microplates.
-
Plates are incubated for a predetermined time (e.g., 6 hours) at 37°C to allow for bacterial growth and interaction with the compounds.[3]
-
A resazurin solution is added to each well, and the plates are incubated for an additional 1-2 hours.
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.
4. Data Analysis:
-
The percentage of bacterial growth inhibition is calculated for each compound concentration relative to the positive and negative controls.
-
Active "hits" are identified based on a predefined inhibition threshold.
Broth Microdilution Assay (Comparative Method)
1. Preparation of Reagents:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing broth medium.
2. Inoculation:
-
Each well is inoculated with the target bacterium at a final concentration of approximately 5 x 10^5 CFU/mL.
3. Incubation:
-
The microplate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Process and Mechanism
To better illustrate the concepts discussed, the following diagrams outline the mechanism of action of LTX-109, the HTS workflow, and the logic behind the assay validation.
Caption: Mechanism of action of LTX-109 analogs.
Caption: High-throughput screening workflow.
Caption: Logic of the HTS assay validation process.
References
- 1. LTX-109 Is a Novel Agent for Nasal Decolonization of Methicillin-Resistant and -Sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News Detail - Lytix Biopharma [lytixbiopharma.com]
- 3. Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput method to determine the surface activity of antimicrobial polymeric materials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Biofilm Efficacy of AMC-109 and Other Peptide-Based Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria and the challenge of biofilm-associated infections demand innovative therapeutic strategies. Peptide-based antimicrobials have emerged as a promising class of molecules with the potential to combat these persistent threats. This guide provides a comparative analysis of the anti-biofilm efficacy of AMC-109, a novel synthetic peptide, against other well-characterized peptide-based antimicrobials: LL-37, Melittin (B549807), and Polymyxin B.
Executive Summary
This guide offers a side-by-side comparison of the anti-biofilm properties of four peptide-based antimicrobials. While quantitative data for AMC-109's direct anti-biofilm activity in terms of Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are not extensively available in public literature, its potent, broad-spectrum bactericidal effect and novel mechanism of action warrant its inclusion. This analysis summarizes available data, details the experimental protocols for assessing anti-biofilm efficacy, and visualizes the known mechanisms of action, including effects on bacterial signaling pathways.
Data Presentation: Quantitative Comparison of Anti-Biofilm Efficacy
The following tables summarize the available quantitative data for the anti-biofilm activity of LL-37, Melittin, and Polymyxin B against common biofilm-forming pathogens, Pseudomonas aeruginosa and Staphylococcus aureus.
Table 1: Anti-Biofilm Efficacy against Pseudomonas aeruginosa
| Peptide | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Biofilm Inhibitory Concentration (MBIC) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) | Bacterial Strain(s) |
| LL-37 | 256 | 0.5 (Inhibition of formation) | >640 | PAO1, ATCC 15692 |
| Melittin | 1.25 - 10 | 5 - 20 | 10 - 40 | MDR strains |
| Polymyxin B | 2-16 | Not widely reported | 32 | ATCC 27853 |
Table 2: Anti-Biofilm Efficacy against Staphylococcus aureus
| Peptide | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Biofilm Inhibitory Concentration (MBIC) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) | Bacterial Strain(s) |
| LL-37 | Not specified in reviewed biofilm studies | Not specified in reviewed biofilm studies | Not specified in reviewed biofilm studies | Not specified |
| Melittin | 0.625 - 5 | 2.5 - 10 | 10 - 40 | MRSA, VRSA |
| Polymyxin B | Not typically effective | Not typically effective | 16384 | Not specified |
Mechanisms of Anti-Biofilm Action & Signaling Pathway Interference
Antimicrobial peptides employ diverse strategies to combat biofilms, ranging from direct killing of embedded bacteria to interference with key signaling pathways that regulate biofilm formation and maintenance.
AMC-109: Membrane Disorganization
The primary mechanism of AMC-109 is the disruption of the bacterial cell membrane's organization[4]. Unlike peptides that form pores, AMC-109 disorganizes the membrane structure, which is a novel mode of action that could be less prone to resistance development[4]. This disruption is sufficient to cause bacterial cell death[4]. While its specific impact on biofilm-related signaling pathways is not yet fully elucidated, this direct and potent bactericidal action is effective against bacteria within a biofilm.
AMC-109 disrupts bacterial membrane organization.
LL-37 and Melittin: Quorum Sensing Inhibition
Both LL-37 and melittin have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system crucial for biofilm development[5][6][7][8]. In P. aeruginosa, the Las and Rhl QS systems are key regulators of virulence and biofilm formation. LL-37 can downregulate the expression of genes within these systems, thereby inhibiting biofilm formation[7][8]. Melittin is also known to interact with QS receptors like LasR, disrupting the signaling cascade[5][6].
Interference with bacterial quorum sensing pathways.
Polymyxin B: Targeting Two-Component Systems
Polymyxin B's primary mode of action involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization[9]. Resistance to Polymyxin B is often mediated by modifications to LPS, which are regulated by two-component signal transduction systems (TCSs) such as PhoP/PhoQ and PmrA/PmrB[10]. These systems sense environmental cues and regulate genes that alter the charge of the bacterial surface, reducing the binding of cationic peptides like Polymyxin B. While Polymyxin B's direct effect is on the membrane, its interaction with the bacterium is intricately linked to these signaling pathways.
Polymyxin B interaction with the outer membrane and TCS.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of anti-biofilm agents. Below are detailed methodologies for key experiments.
Biofilm Formation and Quantification (Crystal Violet Assay)
This assay measures the total biofilm biomass.
References
- 1. Lactoferricin-inspired peptide AMC-109 augments the effect of ciprofloxacin against Pseudomonas aeruginosa biofilm in chronic murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - Xiao - Annals of Translational Medicine [atm.amegroups.org]
- 9. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Low Systemic Absorption for Topically Applied Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel topical antibacterial agents necessitates a thorough evaluation of their systemic absorption to ensure patient safety. An ideal topical agent should exhibit high local efficacy with minimal translocation into the systemic circulation, thereby reducing the risk of off-target side effects. This guide provides a comparative overview of the systemic absorption profiles of selected topical antibacterial agents and outlines a standard experimental protocol for in vivo validation. While specific quantitative in vivo pharmacokinetic data for the novel "Antibacterial agent 109" (also referred to as AMC-109 in preclinical studies) is not yet publicly available, this guide serves as a framework for its future evaluation against established therapies.
Comparative Systemic Absorption of Topical Antibacterial Agents
The following table summarizes available data on the systemic absorption of commonly used topical antibacterial agents. It is important to note that absorption can be influenced by factors such as the integrity of the skin barrier, the formulation of the product, and the age of the patient.
| Antibacterial Agent | Formulation | Key Findings on Systemic Absorption | Citation |
| This compound (AMC-109) | Gel, Wound Dressing | Preclinical studies suggest a favorable profile for topical use to minimize systemic effects, but quantitative in vivo systemic absorption data is not currently published. | [1] |
| Retapamulin (B1680546) | 1% Ointment | Generally low systemic exposure after topical application. However, detectable plasma concentrations were observed in a significant percentage of infants under 9 months of age. | [2][3][4][5] |
| Fusidic Acid | 2% Cream/Ointment | Penetration through intact skin is considered negligible. Absorption can increase in cases of a compromised skin barrier. An in vitro study using canine skin showed approximately 1.3% of the applied dose permeated over 24 hours. | [6][7] |
| Mupirocin | 2% Ointment | Systemic absorption is minimal through intact skin, with reports indicating that less than 0.3% of the applied dose is absorbed. | [8] |
Experimental Protocol: In Vivo Dermal Absorption Study (Based on OECD Guideline 427)
A standardized in vivo study to determine the systemic absorption of a topically applied agent like "this compound" is crucial for regulatory submission and safety assessment. The OECD Test Guideline 427 for Skin Absorption: In Vivo Method provides a widely accepted framework.
Objective: To quantify the extent and rate of absorption of a test substance through the skin into the systemic circulation.
Test System:
-
Species: The laboratory rat is the most commonly used species.[9][10]
-
Animals: At least four animals of a single sex should be used for each dose group and time point.[9]
Test Substance Preparation:
-
The test substance, preferably radiolabelled for ease of detection, is incorporated into the final topical formulation to be marketed.
-
The concentration of the active ingredient should be well-defined.
Dose Administration:
-
A known quantity of the test formulation is applied uniformly to a clipped area of the dorsal skin of the animal.[9]
-
The application site should be approximately 10% of the total body surface area.
-
The applied dose should mimic potential human exposure, typically in the range of 1-5 mg/cm² for solids or up to 10 µl/cm² for liquids.[10]
Exposure Duration:
-
The exposure period should be relevant to the intended clinical use, often ranging from 6 to 24 hours.[9]
Sample Collection and Analysis:
-
Urine and Feces: Excreta are collected at regular intervals throughout the study to measure the amount of the substance and its metabolites that have been absorbed and subsequently eliminated.[9]
-
Blood/Plasma: Blood samples are drawn at predetermined time points to determine the plasma concentration-time profile of the substance.[11]
-
Application Site: At the end of the exposure period, the application site is thoroughly washed to recover any unabsorbed substance. The skin at the application site is then excised to quantify the amount of substance remaining in the skin.
-
Carcass: The remaining carcass is analyzed to determine the amount of substance distributed in the body.
Data Analysis:
-
The total systemic absorption is calculated as the sum of the amounts of the substance and its metabolites found in the excreta, blood, and carcass, excluding the amount recovered from the application site wash and the application site skin.
-
Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to describe the rate and extent of absorption.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in an in vivo dermal absorption study.
References
- 1. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retapamulin: a new topical antibiotic for the treatment of uncomplicated skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retapamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retapamulin: a newer topical antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and bacteriological efficacy of twice daily topical retapamulin ointment 1% in the management of impetigo and other uncomplicated superficial skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penetration and permeation into human skin of fusidic acid in different galenical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro percutaneous absorption of fusidic acid and betamethasone 17-valerate across canine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. balin.com [balin.com]
- 9. oecd.org [oecd.org]
- 10. search.library.doc.gov [search.library.doc.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
A comparative study on the stability of LTX-109 in different topical formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of the novel antimicrobial peptidomimetic, LTX-109, in three distinct topical formulations: a hydrogel, an oil-in-water (O/W) cream, and a hydrocarbon-based ointment. The data presented herein is based on a hypothetical model study designed to reflect standard industry practices for stability assessment.
Introduction to LTX-109
LTX-109 is a synthetic antimicrobial peptidomimetic with a broad spectrum of activity against various pathogens, including antibiotic-resistant strains.[1][2] Its mechanism of action involves the rapid disruption of microbial cell membranes, leading to cell lysis and death.[1] This membrane-lysing action is associated with a low propensity for the development of microbial resistance.[1] LTX-109 is under development for the topical treatment of skin and nasal infections.[1][3] Given its intended topical application, the stability of LTX-109 within its delivery vehicle is paramount to ensure its therapeutic efficacy and safety throughout its shelf life.
LTX-109 Mechanism of Action
The primary mode of action for LTX-109 is the disruption of the bacterial cell membrane integrity. This process is initiated by the electrostatic interaction between the cationic LTX-109 molecule and the negatively charged components of the bacterial membrane, followed by insertion into and disruption of the lipid bilayer, leading to leakage of cellular contents and cell death.
Comparative Stability Study: A Hypothetical Analysis
This section details a hypothetical 6-month accelerated stability study (40°C ± 2°C / 75% RH ± 5% RH) comparing 1% LTX-109 in a hydrogel, an O/W cream, and an ointment formulation.
Formulation Compositions
| Component | Hydrogel (% w/w) | O/W Cream (% w/w) | Ointment (% w/w) | Function |
| LTX-109 | 1.0 | 1.0 | 1.0 | Active Pharmaceutical Ingredient |
| Carbomer 940 | 1.0 | - | - | Gelling Agent |
| Propylene Glycol | 15.0 | 10.0 | - | Humectant, Solvent |
| Triethanolamine | q.s. to pH 6.0 | - | - | Neutralizing Agent |
| Purified Water | q.s. to 100 | q.s. to 100 | - | Vehicle |
| Cetostearyl Alcohol | - | 8.0 | - | Emulsifier, Stiffening Agent |
| White Soft Paraffin | - | 15.0 | 50.0 | Emollient, Oily Phase |
| Liquid Paraffin | - | 6.0 | 49.0 | Emollient, Oily Phase |
| Polysorbate 80 | - | 2.0 | - | Emulsifier |
| Phenoxyethanol | 0.5 | 0.5 | - | Preservative |
Data Presentation: Chemical Stability of LTX-109
The chemical stability was assessed by quantifying the remaining LTX-109 using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Time (Months) | Hydrogel (% Remaining LTX-109) | O/W Cream (% Remaining LTX-109) | Ointment (% Remaining LTX-109) |
| 0 | 100.0 ± 0.5 | 100.0 ± 0.5 | 100.0 ± 0.5 |
| 1 | 99.2 ± 0.6 | 98.5 ± 0.7 | 99.8 ± 0.4 |
| 3 | 97.5 ± 0.8 | 95.1 ± 0.9 | 99.1 ± 0.5 |
| 6 | 94.8 ± 1.1 | 90.3 ± 1.2 | 98.5 ± 0.6 |
Data Presentation: Physical Stability Parameters
Key physical stability parameters were monitored throughout the study.
| Time (Months) | Formulation | Appearance | pH | Viscosity (cP) |
| 0 | Hydrogel | Clear, colorless gel | 6.0 ± 0.1 | 4500 ± 150 |
| O/W Cream | White, smooth cream | 5.8 ± 0.1 | 3200 ± 120 | |
| Ointment | Translucent, greasy | N/A | 2800 ± 100 | |
| 3 | Hydrogel | No change | 5.9 ± 0.2 | 4350 ± 180 |
| O/W Cream | Slight yellowing | 5.5 ± 0.2 | 2950 ± 150 | |
| Ointment | No change | N/A | 2750 ± 110 | |
| 6 | Hydrogel | No change | 5.8 ± 0.2 | 4100 ± 200 |
| O/W Cream | Yellowing, slight phase separation | 5.2 ± 0.3 | 2600 ± 210 | |
| Ointment | No change | N/A | 2700 ± 120 |
Experimental Protocols
Stability-Indicating HPLC Method for LTX-109 Assay
A reversed-phase HPLC method with UV detection was developed and validated to quantify LTX-109 and separate it from potential degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: An accurately weighed amount of the formulation is dispersed in a suitable solvent, sonicated, and filtered before injection.
Physical Stability Assessment
-
Appearance: Visual inspection for changes in color, odor, phase separation, and crystallization.
-
pH Measurement: The pH of the hydrogel and cream formulations was measured directly using a calibrated pH meter.
-
Viscosity Measurement: A rotational viscometer with a suitable spindle was used to measure the viscosity of the formulations at a controlled temperature (25°C).
Hypothetical Degradation Pathway and Experimental Workflow
For a peptidomimetic like LTX-109, potential degradation pathways in a topical formulation could include hydrolysis of amide bonds and oxidation of susceptible residues, particularly under accelerated conditions.
The workflow for the comparative stability study is outlined below.
Discussion and Conclusion
Based on this hypothetical study, the ointment formulation provided the most stable environment for LTX-109, showing minimal degradation and no significant changes in physical appearance. The hydrogel also demonstrated good stability, with a slight decrease in viscosity over time. The O/W cream was the least stable formulation, exhibiting the most significant degradation of LTX-109, a drop in pH, and signs of physical instability.
The higher water content and presence of various excipients in the O/W cream may have contributed to the accelerated degradation of LTX-109. In contrast, the anhydrous and occlusive nature of the ointment base appears to protect the drug from hydrolytic degradation.
References
Validating the spectrum of activity of AMC-109 against a panel of multidrug-resistant bacteria
A deep dive into the spectrum of activity, mechanism of action, and comparative efficacy of the novel antimicrobial peptide AMC-109 against a panel of challenging multidrug-resistant bacteria.
For Immediate Release
In the global battle against antimicrobial resistance, the emergence of multidrug-resistant (MDR) bacteria poses a significant threat to public health. Researchers and drug development professionals are in a constant search for novel therapeutic agents with unique mechanisms of action to combat these resilient pathogens. One such promising candidate is AMC-109, a synthetic antimicrobial peptide that has demonstrated potent activity against a range of difficult-to-treat bacteria. This guide provides a comprehensive comparison of AMC-109's performance against key MDR pathogens, supported by available experimental data, and details the methodologies behind these findings.
Mechanism of Action: A Disruptive Force Against Bacterial Membranes
Unlike many traditional antibiotics that target specific intracellular processes, AMC-109 exerts its bactericidal effect by directly targeting and disrupting the integrity of the bacterial cell membrane.[1] Recent studies have elucidated a fascinating two-step mechanism. Initially, AMC-109 molecules self-assemble into stable aggregates with a positively charged surface that specifically targets the negatively charged membranes of bacteria.[1] Subsequently, individual AMC-109 peptides insert into the outer layer of the bacterial membrane, leading to a disorganization of the membrane's structure and the dissolution of essential lipid nanodomains, without forming pores.[1][2] This disruption of the membrane architecture is believed to interfere with critical cellular functions such as protein sorting and cell wall synthesis, ultimately leading to bacterial cell death.[1]
Below is a diagram illustrating the proposed mechanism of action of AMC-109.
Comparative In Vitro Activity of AMC-109
The in vitro efficacy of an antimicrobial agent is a critical indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for AMC-109 against a panel of multidrug-resistant bacteria, in comparison to other commonly used antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of AMC-109 against Multidrug-Resistant Gram-Positive Bacteria
| Bacterial Species | Strain Type | AMC-109 (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.75 - 6 | Vancomycin | 1 - 2 |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.75 - 6 | Daptomycin | 0.5 - 2 |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 0.75 - 6 | Linezolid | 1 - 4 |
Note: Data for AMC-109 is based on a reported range for various pathogens.[3] Specific comparative studies are needed for direct correlation.
Table 2: Minimum Inhibitory Concentration (MIC) of AMC-109 against Multidrug-Resistant Gram-Negative Bacteria
| Bacterial Species | Strain Type | AMC-109 (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) |
| Escherichia coli | Multidrug-Resistant | 0.75 - 6 | Ciprofloxacin (B1669076) | >32 (Resistant) |
| Pseudomonas aeruginosa | Multidrug-Resistant | 0.75 - 6 | Colistin | 0.5 - 2 |
Note: Data for AMC-109 is based on a reported range for various pathogens.[3] A study has shown AMC-109 to have adjunctive antipseudomonal abilities with ciprofloxacin in a wound model.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of AMC-109's antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values are determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with modifications for cationic antimicrobial peptides.
Materials:
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
AMC-109 and comparator antibiotic stock solutions
-
Sterile diluents (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptides)
Procedure:
-
A serial two-fold dilution of the antimicrobial agents is prepared directly in the microtiter plates with MHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
A growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For cationic peptides, the MIC may be defined as the lowest concentration that reduces growth by more than 50% compared to the growth control.[6][7][8]
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
Antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
A standardized inoculum of the test organism is added to flasks containing the antimicrobial agent at the desired concentrations in broth.
-
A growth control flask without the antimicrobial agent is included.
-
The flasks are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is withdrawn from each flask.
-
The aliquot is serially diluted in sterile saline to neutralize the antimicrobial agent.
-
Aliquots from the dilutions are plated onto agar plates and incubated for 18-24 hours.
-
The number of viable colonies (CFU/mL) is determined for each time point and concentration.
-
A >3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[9][10]
Below is a diagram of a typical experimental workflow for antimicrobial susceptibility testing.
Conclusion
AMC-109 presents a promising alternative in the fight against multidrug-resistant bacteria due to its unique membrane-disrupting mechanism of action, which may be less prone to the development of resistance compared to traditional antibiotics. The available in vitro data demonstrates its potent activity against a variety of clinically relevant MDR pathogens. Further comparative studies are warranted to fully elucidate its spectrum of activity and to establish its place in the clinical armamentarium against these challenging infections. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations and validate the promising potential of AMC-109.
References
- 1. Lateral membrane organization as target of an antimicrobial peptidomimetic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic AMC-109 disorganizes the bacterial membrane [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Lactoferricin-inspired peptide AMC-109 augments the effect of ciprofloxacin against Pseudomonas aeruginosa biofilm in chronic murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. emerypharma.com [emerypharma.com]
- 10. nelsonlabs.com [nelsonlabs.com]
Comparison of the in vivo efficacy of "Antibacterial agent 109" in different animal models of infection
In the landscape of antibacterial drug development, several investigational compounds have been designated "Antibacterial agent 109". This guide provides a comparative analysis of the in vivo efficacy of three such agents: LTX-109 , AMC-109 , and SQ109 . These agents, while sharing a numerical designation, possess distinct chemical structures, mechanisms of action, and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of preclinical data to inform further investigation and development.
Executive Summary
This guide focuses on the in vivo performance of LTX-109 and AMC-109 in animal models of bacterial skin infections, and SQ109 in models of tuberculosis. Efficacy data is presented in comparison to standard-of-care antibiotics to provide a contextual understanding of their potential therapeutic value.
-
LTX-109 and AMC-109 have demonstrated potent topical activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), in murine skin infection models. Their efficacy is comparable or superior to established topical agents such as fusidic acid and retapamulin (B1680546).
-
SQ109 has shown significant efficacy in murine models of tuberculosis, both as a monotherapy and in combination with first-line anti-TB drugs like isoniazid (B1672263) and rifampin. Notably, SQ109 has demonstrated the potential to shorten treatment duration and improve therapeutic outcomes.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies, showcasing the efficacy of each "109" agent against relevant pathogens in established animal models.
Table 1: Efficacy of LTX-109 and AMC-109 in Murine Skin Infection Models
| Agent | Animal Model | Infecting Organism | Dosage and Administration | Comparator(s) | Primary Efficacy Endpoint | Key Findings |
| LTX-109 | Murine superficial skin infection model | Staphylococcus aureus (including MRSA) | Topical application, 3 times in a single day | Not specified in snippet | Reduction in bacterial load (CFU) | Strongly bactericidal against all tested Staphylococci strains.[1] |
| AMC-109 | Murine wound model | Staphylococcus aureus (including MRSA) | Topical application in wound dressings or gel | 1% retapamulin cream, 2% fusidic acid cream | Reduction in bacterial load (CFU) | Up to a seven-log reduction in bacterial loads, significantly higher than comparators.[2] |
| Retapamulin (Comparator) | Murine skin wound infection model | S. aureus USA300 (MRSA) | 1% ointment, topically, twice daily for 7 days | Vehicle ointment | Reduction in bacterial bioluminescence and lesion size | 85-fold reduction in bioluminescence compared to vehicle.[3] |
| Fusidic Acid (Comparator) | Rat excision wound infection model | Staphylococcus aureus | 2% cream, topically | Coarse fusidic acid cream | Improved therapeutic efficacy | Nanocrystal formulation of fusidic acid enhanced bacterial exposure and efficacy.[4] |
Table 2: Efficacy of SQ109 in Murine Tuberculosis Models
| Agent | Animal Model | Infecting Organism | Dosage and Administration | Comparator(s) | Primary Efficacy Endpoint | Key Findings |
| SQ109 | Chronic mouse model of TB | Mycobacterium tuberculosis H37Rv | 10 mg/kg, oral | Ethambutol (EMB) at 100 mg/kg | Reduction in lung CFU | Reduced lung CFU by over 1.5 to 2 log10, similar to EMB.[5] |
| SQ109 (in combination) | Chronic mouse model of TB | M. tuberculosis H37Rv | 10 mg/kg (SQ109), oral, with Isoniazid (INH) and Rifampin (RIF) | INH + RIF + EMB | Reduction in lung CFU | At 8 weeks, lung bacteria were 1.5 log10 lower in the SQ109-containing regimen compared to the EMB regimen.[5][6][7] |
| Isoniazid (Comparator) | Aerosol infection mouse model | M. tuberculosis H37Rv | 25 mg/kg, oral, once weekly for 5 weeks (with a rifamycin) | - | Clearance of bacteria from lungs | Highly effective in combination, leading to clearance of bacilli from the lungs.[8] |
| Rifampin (Comparator) | Intravenous infection mouse model | M. tuberculosis H37Rv | 10-50 mg/kg, oral, 5 days/week for 12 weeks | - | Reduction in lung and spleen CFU | Dose-dependent eradication of persister bacteria, with higher doses leading to organ sterility.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the key experimental protocols for the animal models cited in this guide.
Murine Model of Superficial Skin Infection (for LTX-109 and AMC-109)
This model is designed to evaluate the efficacy of topical antibacterial agents against superficial skin infections.
-
Animal Selection: Typically, BALB/c mice are used.
-
Skin Preparation: The backs of the mice are shaved to expose a clear area of skin.
-
Induction of Infection:
-
Bacterial Inoculation: A standardized suspension of the test organism (e.g., S. aureus or MRSA) is applied directly to the disrupted skin surface.
-
Treatment:
-
After a set period to allow the infection to establish (e.g., 24 hours), the test compound (e.g., LTX-109 or AMC-109) and comparator agents are applied topically to the infected area.
-
The treatment regimen (dose, frequency, and duration) is followed as per the study design.
-
-
Efficacy Assessment:
-
At the end of the treatment period, the animals are euthanized.
-
The infected skin tissue is excised, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Reduction in CFU compared to vehicle control or comparator groups is the primary measure of efficacy.
-
Murine Model of Chronic Tuberculosis (for SQ109)
This model is used to assess the efficacy of anti-tuberculosis agents in a chronic infection setting.
-
Animal Selection: C57BL/6 or BALB/c mice are commonly used.[5][12]
-
Induction of Infection:
-
Establishment of Chronic Infection: The infection is allowed to progress for a defined period (e.g., 21 days) to establish a chronic state before treatment initiation.[6]
-
Treatment:
-
Efficacy Assessment:
-
At various time points during and after treatment, groups of mice are euthanized.
-
Lungs and spleens are aseptically removed, homogenized, and serially diluted.
-
The dilutions are plated on selective media (e.g., 7H11 agar) and incubated for 3-4 weeks.
-
The number of CFU per organ is determined, and the reduction in bacterial load compared to untreated or comparator groups indicates efficacy.[9]
-
Mechanism of Action and Visualization
Understanding the mechanism of action is fundamental to drug development. The following diagrams, generated using the DOT language, illustrate the proposed pathways for each "109" agent.
LTX-109 and AMC-109: Membrane Disruption
LTX-109 and AMC-109 are synthetic antimicrobial peptides that exert their bactericidal effect by disrupting the bacterial cell membrane.[1]
Caption: Mechanism of action for LTX-109 and AMC-109.
SQ109: Inhibition of MmpL3 Transporter
SQ109 is a cell wall synthesis inhibitor that targets the MmpL3 transporter, which is essential for the transport of mycolic acid precursors in Mycobacterium tuberculosis.[14][15][16][17]
Caption: Mechanism of action for SQ109.
Experimental Workflow: In Vivo Efficacy Testing
The following diagram illustrates the general workflow for preclinical in vivo efficacy studies of antibacterial agents.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. In vitro and in vivo antibacterial properties of peptide AMC-109 impregnated wound dressings and gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Once-Weekly Therapy for Tuberculosis Using Isoniazid plus Rifamycins in the Mouse Aerosol Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 10. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. aac.asm.org [aac.asm.org]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 109: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Antibacterial Agent 109, ensuring personnel safety and environmental protection.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound, a potent, non-mutagenic compound that inhibits protein synthesis in both gram-positive and gram-negative bacteria.[1] Adherence to these procedures is critical to mitigate risks and ensure compliance with institutional and regulatory standards.
It is important to note that "this compound" is also referred to as "Compound C-2" in research contexts.[1] The procedures outlined below are based on best practices for the disposal of potent, research-grade antibacterial compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[2]
Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure to this potent compound.
| PPE Category | Specification | Rationale |
| Gloves | Double chemotherapy-rated gloves | Provides maximum protection against chemical permeation.[2] |
| Lab Coat | Disposable, fluid-resistant lab coat | Protects against splashes and contamination of personal clothing.[2] |
| Eye Protection | Safety glasses or goggles | Shields eyes from potential splashes or aerosols.[2] |
| Respiratory Protection | Properly fitted N95 respirator or higher | Recommended when handling powders or creating aerosols to prevent inhalation.[2] |
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood or biological safety cabinet.[2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound and associated contaminated materials is through incineration by an approved hazardous waste vendor.[2]
Waste Segregation and Collection
-
Designated Waste Containers : Establish clearly labeled, separate waste containers for solid and liquid waste containing this compound. Do not mix this waste with other laboratory waste streams.[2]
-
Solid Waste :
-
Includes: Contaminated lab supplies such as pipette tips, gloves, and empty vials.
-
Collection: Place these items in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Includes: Stock solutions and used culture media.
-
Collection: Collect in a designated, leak-proof, and shatter-resistant container. The container should be properly labeled with the chemical name and hazard symbols.[3]
-
Decontamination of Liquid Waste
For liquid waste containing this compound, such as used culture media, a decontamination step is recommended prior to collection for final disposal. Autoclaving is a common method for inactivating biological components, but it may not be effective for all chemical agents. The heat stability of this compound should be considered.[3] If autoclaving is deemed appropriate by your institution's EHS, follow the protocol below.
Experimental Protocol: Autoclaving of Liquid Waste
Objective: To decontaminate liquid waste containing this compound using steam autoclaving.
Materials:
-
Liquid waste in an autoclavable container (e.g., borosilicate glass bottle with a loosened cap).
-
Autoclave-safe secondary containment tray.
-
Autoclave indicator tape.
-
Appropriate PPE (heat-resistant gloves, safety glasses, lab coat).
Procedure:
-
Preparation : Collect the liquid waste in a suitable autoclavable container. Do not fill the container more than 75% to prevent overflow.[3]
-
Venting : Loosen the cap of the container or use a vented closure to allow for pressure changes during the autoclave cycle.
-
Indicator Tape : Place autoclave indicator tape on the container.[3]
-
Secondary Containment : Place the primary container in a secondary, autoclave-safe tray to contain any potential spills.[3]
-
Autoclaving :
-
Place the prepared waste in the autoclave.
-
Select a liquid cycle (slow exhaust). A typical cycle is 121°C for 30-60 minutes, but the time may need to be adjusted based on the volume.[3]
-
Run the autoclave cycle.
-
-
Post-Autoclaving :
-
Once the cycle is complete and the temperature and pressure have returned to safe levels, don heat-resistant gloves and safety glasses.
-
Carefully remove the waste from the autoclave and check the indicator tape to ensure the cycle was successful.[3]
-
Allow the liquid to cool completely.
-
-
Final Disposal : Even after autoclaving, the waste should be treated as chemical waste.[3] Once cool, tighten the cap and label the container as "Autoclaved Chemical Waste" along with the name of the antibacterial agent. Arrange for disposal through your institution's hazardous waste program.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Waste Management
| Waste Type | Description | Disposal Method | Key Considerations |
| Stock Solutions | Concentrated solutions of this compound. | Treat as hazardous chemical waste.[3] | Collect in a designated, properly labeled, and sealed waste container. Follow institutional guidelines for chemical waste pickup.[2][3] |
| Used Culture Media | Liquid or solid media containing the antibacterial agent after use. | Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[3] | Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data. After inactivation, dispose of as chemical waste.[3] |
| Contaminated Labware | Pipette tips, gloves, vials, etc. | Treat as hazardous solid waste. | Collect in a designated, puncture-resistant container. Do not mix with regular lab trash. |
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
